Tenofovir alafenamide monofumarate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N6O5P.C4H4O4/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16+,33+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJAFWXKUKMUIR-FHPNUNMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N6O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392275-56-7, 379270-38-9, 1422343-76-7 | |
| Record name | Tenofovir alafenamide fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392275-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenofovir alafenamide monofumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GS-7339 monofumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422343767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-yl N-[(S)- ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]- oxy}methyl)(phenoxy)phosphoryl]-L-alaninate, (2E)-but-2-enedioate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENOFOVIR ALAFENAMIDE MONOFUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2S5S51WW6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tenofovir Alafenamide Monofumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir (B777) Alafenamide Monofumarate (TAF), a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is a cornerstone in the management of HIV-1 and chronic hepatitis B infections. Its targeted delivery mechanism enhances intracellular concentrations of the active metabolite in lymphocytes and hepatocytes while reducing systemic plasma levels of tenofovir, thereby mitigating renal and bone toxicities associated with its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF). This technical guide provides a comprehensive overview of the synthesis and characterization of Tenofovir Alafenamide Monofumarate, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic pathway and mechanism of action to support researchers and professionals in the field of drug development.
Synthesis of this compound
The synthesis of this compound typically involves a two-step process: the synthesis of the tenofovir alafenamide free base, followed by its reaction with fumaric acid to form the monofumarate salt. Several methods have been reported, with variations primarily in the choice of solvents and reaction conditions, which can influence the polymorphic form of the final product.
General Synthesis Pathway
The industrial synthesis of TAF often starts from (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA or tenofovir). A key intermediate is formed which then reacts with L-alanine isopropyl ester. The resulting tenofovir alafenamide free base is subsequently reacted with fumaric acid to yield this compound.[1][2]
A common laboratory-scale and industrial process involves the reaction of tenofovir alafenamide free base with fumaric acid.[3][4]
Experimental Protocol: Synthesis from Tenofovir Alafenamide Free Base
This protocol describes a common method for the preparation of this compound from its free base.
Materials:
-
Tenofovir Alafenamide (free base)
-
Fumaric Acid
-
Acetonitrile (B52724) (anhydrous)
-
Ethanol (B145695) (optional solvent)
-
n-Heptane (anti-solvent)
Procedure:
-
Charge a suitable reactor with Tenofovir Alafenamide free base and fumaric acid (in a molar ratio of approximately 1:1).[3]
-
Add acetonitrile as the solvent. The concentration can range from 10 to 200 g/L.[3]
-
Heat the mixture to reflux (approximately 70-75 °C) with stirring until all solids dissolve.[3]
-
Optionally, perform a hot filtration to remove any undissolved particulates.
-
Cool the solution gradually to 0-5 °C and maintain this temperature for several hours (e.g., 3 to 16 hours) to induce crystallization.[3][4]
-
Isolate the resulting solid product by filtration.
-
Wash the collected solid with cold acetonitrile.
-
Dry the product under vacuum at a temperature of approximately 50 °C.[3]
An alternative procedure involves using ethanol as the solvent and n-heptane as an anti-solvent. In this method, the free base and fumaric acid are dissolved in ethanol at 45-50°C, and the resulting solution is added to pre-cooled n-heptane to precipitate the product.[4]
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Molar Ratio (TAF Base:Fumaric Acid) | ~1.0 : 1.0 | [3] |
| Typical Solvent | Acetonitrile | [3][4] |
| Alternative Solvent System | Ethanol / n-Heptane | [4] |
| Reaction Temperature (dissolution) | 45-75 °C | [3][4] |
| Crystallization Temperature | 0-5 °C | [3][4] |
| Reported Yield | >90% | [2][4] |
| Reported Purity (HPLC) | >99.5% | [4] |
Characterization of this compound
Thorough characterization is crucial to confirm the identity, purity, and solid-state properties of the synthesized this compound. Various analytical techniques are employed for this purpose.
Experimental Workflow for Characterization
Detailed Methodologies
2.2.1. High-Performance Liquid Chromatography (HPLC/UPLC) for Purity
A validated reverse-phase HPLC or UPLC method is essential for determining the purity of TAF and quantifying any related substances.[5]
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3) and an organic solvent like acetonitrile is typical.[6]
-
Flow Rate: Approximately 1.0 mL/min for HPLC and 0.35 mL/min for UPLC.[5][6]
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is used to confirm the chemical structure of TAF.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.[2][8]
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (d6-DMSO) is a common solvent.[2]
-
Experiments: ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are recorded to confirm the presence of all structural components. 2D-NMR techniques can be used for unambiguous assignment of signals.[7][9]
2.2.3. Mass Spectrometry (MS) for Molecular Weight Verification
LC-MS/MS is a powerful tool for confirming the molecular weight and fragmentation pattern of TAF.[7][9][10]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.[10]
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined, which should correspond to the molecular weight of the tenofovir alafenamide cation.
2.2.4. Powder X-ray Diffraction (PXRD) for Polymorphic Form Identification
PXRD is critical for identifying the crystalline form of TAF, as different polymorphs (e.g., Form I, II, III, S) can exist.[3][4]
-
Instrument: A standard powder X-ray diffractometer with Cu Kα radiation is used.
-
Analysis: The resulting diffraction pattern, with characteristic peaks at specific 2θ angles, is compared to reference patterns for known polymorphs.
Tabulated Characterization Data
| Analytical Technique | Key Parameters & Expected Results | Reference |
| HPLC/UPLC | Purity: >99.5%; Retention time is specific to the method. | [4][5] |
| LOD: ~50 ng/mL; LOQ: ~100 ng/mL (for related substances). | [11] | |
| ¹H NMR (d6-DMSO) | Characteristic peaks for the adenine, alanine, isopropyl, phenyl, and phosphonate (B1237965) moieties. | [2] |
| Mass Spectrometry (ESI+) | Expected m/z for Tenofovir Alafenamide [M+H]⁺: ~477.2 | [12] |
| PXRD | Specific 2θ peaks corresponding to the crystalline form (e.g., Form I, II, etc.). | [3][4] |
| Melting Point | 119.7 - 121.1 °C (for Form I). | [3][4] |
Mechanism of Action
Tenofovir alafenamide is a phosphonamidate prodrug of tenofovir.[12] This design allows for efficient cell penetration and targeted delivery.
Once inside the target cells (lymphocytes or hepatocytes), TAF is primarily hydrolyzed by cathepsin A to form a tenofovir-alanine intermediate.[10][13][14] This intermediate is then further processed to release tenofovir. Cellular kinases subsequently phosphorylate tenofovir twice to yield the active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[13][15] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase and, after incorporation into the growing viral DNA chain, causes chain termination, thus halting viral replication.[12][15] The enhanced plasma stability and targeted intracellular conversion of TAF lead to higher concentrations of the active metabolite in target cells compared to TDF, at a much lower administered dose.[13][16]
Conclusion
The synthesis and characterization of this compound are well-established processes that are critical for ensuring the quality, safety, and efficacy of this important antiviral agent. This guide has provided a detailed overview of the synthetic methodologies, comprehensive characterization techniques, and the underlying mechanism of action. The provided protocols, data tables, and diagrams serve as a valuable resource for scientists and professionals engaged in the research and development of antiretroviral therapies. Adherence to these well-defined procedures is paramount for the reproducible synthesis and rigorous quality control of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN108822149B - Preparation method of tenofovir alafenamide fumarate key intermediate - Google Patents [patents.google.com]
- 3. WO2017134089A1 - Crystalline forms of this compound - Google Patents [patents.google.com]
- 4. tdcommons.org [tdcommons.org]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thebodypro.com [thebodypro.com]
- 13. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 16. VEMLIDY Mechanism of Action | HCP Site [vemlidyhcp.com]
Tenofovir Alafenamide Monofumarate: A Deep Dive into its Mechanism of Action in HIV Replication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of tenofovir (B777) alafenamide monofumarate (TAF) in the context of Human Immunodeficiency Virus (HIV) replication. It is intended for an audience with a strong background in virology, pharmacology, and drug development. This document will detail the molecular journey of TAF from a prodrug to a potent inhibitor of HIV reverse transcriptase, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: From Prodrug to Chain Terminator
Tenofovir alafenamide (TAF) is a novel phosphonamidate prodrug of tenofovir, an acyclic nucleotide analogue of deoxyadenosine (B7792050) monophosphate.[1] Its design as a prodrug enhances its cell-targeting capabilities and intracellular delivery, leading to a more favorable safety and efficacy profile compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF).[2][3] The mechanism of TAF in inhibiting HIV replication is a multi-step intracellular process that culminates in the termination of viral DNA synthesis.
Intracellular Uptake and Activation Pathway
TAF's journey begins with its passive diffusion into target cells, primarily CD4+ T-lymphocytes, which are the main sites of HIV replication.[2] Unlike TDF, which is largely converted to tenofovir in the plasma, TAF remains stable in the bloodstream, allowing for more efficient delivery to target cells.[2][4]
Once inside the cell, TAF undergoes a series of enzymatic conversions to become the active antiviral agent, tenofovir diphosphate (B83284) (TFV-DP).[1] This activation cascade is a key differentiator from TDF and is central to TAF's enhanced potency.
The intracellular activation of TAF proceeds as follows:
-
Hydrolysis by Cathepsin A: The initial and rate-limiting step in TAF's activation within peripheral blood mononuclear cells (PBMCs) is the hydrolysis of the phosphonamidate bond by the lysosomal serine protease, Cathepsin A (CatA).[1] This enzymatic cleavage removes the alanyl-phenyl moiety, yielding the intermediate metabolite, tenofovir-alanine (TFV-Ala). In hepatocytes, another enzyme, carboxylesterase 1 (CES1), also contributes to this initial hydrolysis.[5]
-
Conversion to Tenofovir: The TFV-Ala intermediate is subsequently hydrolyzed, releasing tenofovir into the cytoplasm.[6]
-
Phosphorylation to Tenofovir Monophosphate (TFV-MP): Cytosolic adenylate kinase 2 then phosphorylates tenofovir to form tenofovir monophosphate (TFV-MP).
-
Final Phosphorylation to Tenofovir Diphosphate (TFV-DP): The final and crucial phosphorylation step is carried out by nucleoside diphosphate kinase, which converts TFV-MP to the active metabolite, tenofovir diphosphate (TFV-DP).[1]
This efficient intracellular conversion results in significantly higher concentrations of the active TFV-DP in target cells compared to what is achieved with TDF administration.[7]
Inhibition of HIV-1 Reverse Transcriptase
The ultimate target of TFV-DP is the HIV-1 reverse transcriptase (RT), a viral enzyme essential for the conversion of the viral RNA genome into double-stranded DNA, a process known as reverse transcription.[8] TFV-DP acts as a competitive inhibitor and a chain terminator.
-
Competitive Inhibition: TFV-DP is a structural analog of the natural substrate for reverse transcriptase, deoxyadenosine triphosphate (dATP). It competes with dATP for binding to the active site of the HIV-1 RT enzyme.[8]
-
Chain Termination: Once incorporated into the growing viral DNA chain by reverse transcriptase, TFV-DP halts further elongation.[8][9] This is because tenofovir is an acyclic nucleotide, meaning it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate.[8] The absence of this 3'-OH group effectively terminates the viral DNA synthesis, preventing the completion of the proviral DNA.[8]
By preventing the formation of a complete proviral DNA, TAF effectively blocks the integration of the viral genome into the host cell's DNA, thereby inhibiting HIV replication.
Quantitative Data Summary
The enhanced plasma stability and efficient intracellular targeting of TAF lead to significant differences in the pharmacokinetic profiles of TAF and TDF, which are summarized in the tables below.
Table 1: Comparative Plasma Pharmacokinetics of Tenofovir from TAF and TDF
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Fold Difference (TAF vs. TDF) | Reference(s) |
| Dose | 25 mg | 300 mg | 12-fold lower | [1] |
| Plasma Tenofovir Cmax (ng/mL) | ~15 | ~300 | ~20-fold lower | [7] |
| Plasma Tenofovir AUC (ng·h/mL) | ~135 | ~2287 | ~17-fold lower | [7] |
Table 2: Comparative Intracellular Pharmacokinetics of Tenofovir Diphosphate (TFV-DP) in PBMCs
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Fold Difference (TAF vs. TDF) | Reference(s) |
| Intracellular TFV-DP Cmax (fmol/10⁶ cells) | ~1500 | ~350 | ~4 to 5-fold higher | [7] |
| Intracellular TFV-DP AUC (fmol·h/10⁶ cells) | ~50,000 | ~10,000 | ~5-fold higher | [7] |
Table 3: Antiviral Efficacy in Clinical Studies
| Parameter | Tenofovir Alafenamide (TAF)-based Regimen | Tenofovir Disoproxil Fumarate (TDF)-based Regimen | Outcome | Reference(s) |
| HIV-1 RNA <50 copies/mL at Week 48 (Treatment-Naïve) | 92% | 90% | Non-inferior efficacy | [10] |
| HIV-1 RNA <50 copies/mL at Week 96 (Treatment-Naïve) | 87% | 85% | Non-inferior efficacy | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of tenofovir alafenamide.
Quantification of Intracellular Tenofovir Diphosphate in PBMCs by LC-MS/MS
Objective: To measure the concentration of the active metabolite, TFV-DP, within peripheral blood mononuclear cells.
Methodology:
-
PBMC Isolation: Whole blood is collected in CPT tubes and centrifuged to separate PBMCs from other blood components. The isolated PBMCs are washed and counted.
-
Cell Lysis and Protein Precipitation: A known number of PBMCs are lysed using a solution of 70% methanol. This step also serves to precipitate cellular proteins.
-
Analyte Extraction: The cell lysate is centrifuged, and the supernatant containing TFV-DP is collected.
-
Enzymatic Dephosphorylation: The extracted TFV-DP is converted back to tenofovir by incubation with a phosphatase enzyme. This step is necessary as TFV-DP is highly polar and not amenable to direct LC-MS/MS analysis.
-
Solid Phase Extraction (SPE): The resulting tenofovir is purified and concentrated from the reaction mixture using a solid-phase extraction column.
-
LC-MS/MS Analysis: The purified tenofovir is injected into a liquid chromatography-tandem mass spectrometry system. Separation is achieved on a C18 column, and detection is performed using multiple reaction monitoring (MRM) in positive ion mode.
-
Quantification: The concentration of tenofovir is determined by comparing the peak area to a standard curve prepared with known concentrations of tenofovir. The initial intracellular TFV-DP concentration is then back-calculated based on the cell count and the dilution factors.
HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the inhibitory activity of TFV-DP against HIV-1 reverse transcriptase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, dithiothreitol (B142953) (DTT), a homopolymeric template-primer such as poly(A)•oligo(dT), and recombinant HIV-1 reverse transcriptase.
-
Inhibitor Addition: Varying concentrations of TFV-DP are added to the reaction mixture. A control with no inhibitor is also included.
-
Reaction Initiation: The reaction is initiated by the addition of a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dATP (e.g., [³H]-dATP or a fluorescently labeled dATP).
-
Incubation: The reaction is incubated at 37°C for a defined period to allow for DNA synthesis.
-
Reaction Termination and Product Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid), which also precipitates the newly synthesized DNA.
-
Quantification of DNA Synthesis: The precipitated DNA is collected on a filter membrane. The amount of incorporated labeled dATP is quantified using a scintillation counter (for [³H]-dATP) or a fluorescence plate reader.
-
IC₅₀ Determination: The percentage of inhibition of reverse transcriptase activity is calculated for each concentration of TFV-DP. The 50% inhibitory concentration (IC₅₀) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Antiviral Activity Assay (p24 Antigen ELISA)
Objective: To assess the ability of TAF to inhibit HIV-1 replication in a cell-based assay.
Methodology:
-
Cell Culture: A susceptible T-cell line (e.g., MT-4 cells) is cultured in appropriate media.
-
Drug Treatment: The cells are pre-treated with serial dilutions of TAF for a few hours before infection.
-
Viral Infection: The treated cells are then infected with a known amount of HIV-1.
-
Incubation: The infected cells are incubated for several days to allow for viral replication.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
p24 Antigen Quantification: The amount of HIV-1 p24 capsid protein in the supernatant, a marker of viral replication, is quantified using a commercially available p24 antigen ELISA kit.
-
EC₅₀ Determination: The percentage of inhibition of viral replication is calculated for each TAF concentration relative to the untreated virus control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the drug concentration.
In Vitro Hydrolysis of Tenofovir Alafenamide by Cathepsin A
Objective: To confirm the role of Cathepsin A in the intracellular activation of TAF.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Cathepsin A is prepared in a suitable buffer. A solution of TAF is also prepared.
-
Reaction Initiation: The enzymatic reaction is initiated by adding TAF to the Cathepsin A solution.
-
Incubation: The reaction mixture is incubated at 37°C.
-
Time-Point Sampling and Reaction Quenching: Aliquots of the reaction mixture are taken at different time points and the reaction is quenched by adding a strong acid or an organic solvent.
-
Analysis of Metabolites: The samples are analyzed by LC-MS/MS to quantify the disappearance of TAF and the appearance of the hydrolysis product, tenofovir-alanine.
-
Kinetic Parameter Determination: The rate of hydrolysis is calculated, and kinetic parameters such as Km and Vmax can be determined by varying the substrate concentration.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Intracellular activation pathway of TAF and its mechanism of action on HIV-1 reverse transcriptase.
Caption: Experimental workflow for the quantification of intracellular tenofovir diphosphate (TFV-DP) in PBMCs.
Caption: Logical relationship comparing the pharmacokinetic and pharmacodynamic properties of TAF and TDF.
References
- 1. mdpi.com [mdpi.com]
- 2. Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and rapid determination of the enzyme kinetics of HIV-1 reverse transcriptase and anti-HIV-1 agents by a fluorescence based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fybreeds.com [fybreeds.com]
- 6. Steady state kinetics and inhibition of HIV-1 reverse transcriptase by a non-nucleoside dipyridodiazepinone, BI-RG-587, using a heteropolymeric template - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV Pre-Exposure Prophylaxis Adherence Test using Reverse Transcription Isothermal Amplification Inhibition Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Crystalline Polymorphs of Tenofovir Alafenamide Monofumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777) Alafenamide (TAF), a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is a critical component in the treatment of HIV-1 and chronic hepatitis B infections. The solid-state properties of an active pharmaceutical ingredient (API) are paramount to its stability, solubility, and bioavailability. Tenofovir alafenamide monofumarate (TAF-MF), the 1:1 molar ratio form of TAF and fumaric acid, is known to exhibit polymorphism, existing in multiple distinct crystalline forms.
This technical guide provides an in-depth overview of the known crystalline structures of TAF monofumarate polymorphs. It consolidates crystallographic, thermal, and spectroscopic data from publicly available scientific literature and patent filings. A significant finding in the available literature is the distinction between polymorphs that are true co-crystals, salts, or a mixture thereof, a characteristic that can be elucidated by techniques such as solid-state NMR.[1]
While at least three primary polymorphic forms—designated Form I, Form II, and Form III—are described in patent literature, detailed single-crystal X-ray diffraction data, the gold standard for unambiguous structure determination, is not available for all.[2] However, a comprehensive single-crystal structure has been reported for a TAF monofumarate hemihydrate, which is described as a metastable phase featuring a mixture of co-crystal and salt characteristics.[3][4] This guide will present the complete data for this hemihydrate and collate the available powder diffraction and thermal analysis data for Forms I, II, and III for comparative purposes.
Fully Characterized Structure: this compound Hemihydrate
A significant breakthrough in understanding TAF monofumarate's solid state was the successful crystallization and single-crystal X-ray diffraction analysis of a hemihydrate form (TAF:fumarate:H₂O = 2:2:1).[3] This form is particularly noteworthy as it exists as a phase-pure mixture of a co-crystal (75%) and a salt (25%).[3] In the salt portion, a proton transfer occurs from one of the fumaric acid molecules to the adenine (B156593) moiety of a TAF molecule.[3]
Crystallographic Data
The definitive single-crystal X-ray diffraction results provide a detailed atomic arrangement for this specific monofumarate form. The data is summarized in Table 1.
Table 1: Single-Crystal Crystallographic Data for this compound Hemihydrate
| Parameter | Value |
| Chemical Formula | C₄₆H₆₀N₁₂O₁₅P₂ |
| Formula Weight | 1122.99 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 11.258(2) |
| b (Å) | 13.125(3) |
| c (Å) | 18.598(4) |
| α (°) | 88.54(3) |
| β (°) | 87.21(3) |
| γ (°) | 79.12(3) |
| Volume (ų) | 2690.4(10) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.387 |
| Absorption Coeff. (mm⁻¹) | 0.158 |
| F(000) | 1184.0 |
| Data sourced from Wang, J.-W., et al. (2020).[3] |
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of the material.
-
TGA: The TGA curve for the hemihydrate shows a weight loss of 1.39% before 120 °C, corresponding to the loss of the crystalline water molecule (calculated as 1.49%). After this initial water loss, the compound is stable up to 187 °C, at which point decomposition begins.[1]
-
DSC: The DSC thermogram shows a continuous solvate loss before 120 °C, consistent with the TGA data.[1]
Comparative Analysis of TAF Monofumarate Polymorphs: Forms I, II, and III
While single-crystal structures are not publicly available for Forms I, II, and III, they have been characterized using other analytical techniques, primarily Powder X-ray Diffraction (PXRD) and thermal analysis, as detailed in patent literature.[2] Solid-state NMR studies have suggested that Form I exists as a mixed ionization state or a pure salt, whereas Forms II and III are pure co-crystal forms.[1]
Powder X-ray Diffraction (PXRD) Data
PXRD is a key technique for distinguishing between different polymorphic forms. The characteristic 2θ peaks for Forms I, II, and III are summarized in Table 2.
Table 2: Comparative PXRD Data for TAF Monofumarate Polymorphs (Characteristic Peaks in °2θ)
| Form I[2] | Form II[2] | Form III[2] |
| 5.3 ± 0.1 | 7.3 ± 0.2 | 5.6 ± 0.1 |
| 9.8 ± 0.1 | 9.4 ± 0.1 | 7.3 ± 0.2 |
| 10.4 ± 0.1 | 10.1 ± 0.1 | 10.5 ± 0.1 |
| 15.9 ± 0.1 | - | - |
| 16.2 ± 0.1 | - | - |
| 16.6 ± 0.1 | - | - |
| (Data measured with Cu-Kα radiation) |
Thermal Analysis Data
The thermal properties of the polymorphs, such as melting point and heat of fusion, are critical indicators of their relative stability. According to the heat of fusion rule, a higher melting point and heat of fusion generally indicate a more thermodynamically stable form at temperatures below the melting point.[2]
Table 3: Comparative Thermal Analysis Data for TAF Monofumarate Polymorphs
| Parameter | Form I | Form II | Form III |
| Melting Point | 119.7 to 121.1 °C[5] | Onset: 125.8 °C; Peak: 128.8 °C[2] | N/A |
| Heat of Fusion | N/A | 104.8 J/g[2] | N/A |
| TGA Profile | N/A | Anhydrous; no significant mass loss before decomposition.[2] | Anhydrous; no significant mass loss before decomposition.[2] |
| Hygroscopicity | Hygroscopic[2] | Non-hygroscopic[2] | Non-hygroscopic[2] |
| (N/A: Data not available in the cited sources) |
Based on the available data, Form II is the thermodynamically stable anhydrous form below its melting point.[2]
Experimental Protocols
Preparation of Polymorphs
This protocol is based on the procedure described in patent WO 02/08241 A2.[5]
-
Charge a suitable reactor with tenofovir alafenamide free base, 1.0 molar equivalent of fumaric acid, and acetonitrile.
-
Heat the mixture to reflux temperature to achieve complete dissolution of all solids.
-
Perform a hot filtration of the resulting solution to remove any particulates.
-
Cool the filtrate to 5 °C and maintain at this temperature for approximately 16 hours to induce crystallization.
-
Collect the resulting white solid by filtration.
-
Rinse the collected solid with cold acetonitrile.
-
Dry the product under vacuum to yield TAF Monofumarate Form I.
This protocol describes a slurry conversion method from Form I, as detailed in patent WO 2017/134089 A1.[2] Form II is identified as the thermodynamically more stable form.
-
Suspend TAF Monofumarate Form I in acetonitrile. A typical concentration is approximately 100 g/L.
-
Vigorously stir the suspension (slurry) at room temperature (20-30 °C).
-
Maintain the slurry for an extended period, typically 10 days or more, to allow for the conversion to the more stable Form II.
-
Collect the crystals by filtration.
-
Optionally, wash the collected crystals with acetonitrile.
-
Dry the product under vacuum at room temperature.
This protocol is for the generation of single crystals suitable for X-ray diffraction, as described by Wang, J.-W., et al. (2020).[3]
-
Dissolve Tenofovir Alafenamide Hemifumarate (TAF-HF, the 2:1 form) and fumaric acid in dimethyl sulfoxide (B87167) (DMSO).
-
Allow the solution to stand undisturbed at ambient temperature.
-
Slow evaporation of the solvent over several days will yield colorless, block-like single crystals of the TAF Monofumarate Hemihydrate.
General Characterization Methodologies
-
Powder X-ray Diffraction (PXRD): PXRD patterns are typically recorded on a diffractometer using Cu-Kα radiation (λ = 1.5406 Å). The instrument is operated, for example, at 40 kV and 250 mA. Data is collected over a 2θ range of 3.0° to 40.0° with a scan speed of 5°/min.[1]
-
Differential Scanning Calorimetry (DSC): DSC analysis is performed on a calibrated instrument. A sample (typically 2-5 mg) is placed in a sealed aluminum pan and heated at a constant rate, commonly 10 °C/min, under a nitrogen purge (e.g., 50 mL/min).[1]
-
Thermogravimetric Analysis (TGA): TGA is conducted by heating a sample (typically 5-10 mg) on a microbalance in a controlled furnace. The sample is heated at a constant rate, such as 10 °C/min, under a nitrogen atmosphere to monitor weight loss as a function of temperature.[1]
-
Solid-State Nuclear Magnetic Resonance (ssNMR): High-resolution ¹⁵N ssNMR spectra are acquired to determine the ionization state (salt vs. co-crystal). The technique is highly sensitive to the local chemical environment of the nitrogen atoms in the adenine moiety of TAF.[1]
Visualizations
Polymorphic and Salt/Co-crystal Relationships
The following diagram illustrates the known relationships between the different forms of TAF monofumarate, highlighting the conversion pathway and the nature of each solid form as determined by ssNMR and single-crystal XRD.
General Experimental Workflow for Polymorph Characterization
This diagram outlines a typical workflow for the discovery and characterization of new polymorphic forms of an API like TAF monofumarate.
Conclusion
The polymorphic landscape of this compound is complex, featuring multiple anhydrous forms and at least one hydrated form. The distinction between salt and co-crystal states is a critical physicochemical attribute of these polymorphs. While a complete single-crystal structural elucidation has been achieved for a metastable hemihydrate form, such data for the primary anhydrous polymorphs (Forms I, II, and III) remains elusive in the public domain. Form II is identified as the most thermodynamically stable anhydrous polymorph based on thermal analysis. This guide consolidates the currently available data to aid researchers and drug development professionals in understanding and controlling the solid-state chemistry of this vital pharmaceutical compound. Further research, particularly the successful single-crystal growth and analysis of Forms I, II, and III, would provide invaluable insights into their structure-property relationships.
References
- 1. On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017134089A1 - Crystalline forms of this compound - Google Patents [patents.google.com]
- 3. ES2806604T3 - Crystalline forms of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. tdcommons.org [tdcommons.org]
Solid-State Properties of Tenofovir Alafenamide Monofumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777) alafenamide (TAF), a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is a cornerstone in the treatment of HIV-1 and chronic hepatitis B infections.[1] Marketed as the hemifumarate salt in products like Vemlidy® and as a component in combination therapies such as Genvoya® and Descovy®, its efficacy and safety profile are intrinsically linked to its solid-state properties.[2][3][4] The monofumarate form of tenofovir alafenamide (TAF-MF) exists in multiple polymorphic forms, each possessing distinct physicochemical characteristics that can significantly influence the drug's stability, solubility, and bioavailability.[1] Understanding and controlling these solid-state forms is paramount for consistent drug product quality and performance.
This technical guide provides an in-depth overview of the solid-state properties of tenofovir alafenamide monofumarate, focusing on its known polymorphic forms. It consolidates crystallographic, thermal, and spectroscopic data, details the experimental methodologies used for characterization, and presents logical workflows for solid-state analysis.
Polymorphism of this compound
This compound is known to exist in at least four distinct crystalline forms, designated as Form I, Form II, Form III, and Form S (a solvate).[1][5][6][7] These polymorphs, along with the tenofovir alafenamide hemifumarate (TAF-HF), free base (TA), and hydrochloride salt (TA HCl), have been the subject of investigation to understand their structural relationships and relative stabilities.[1][8] The differentiation between these forms is critical, as polymorphism can affect key pharmaceutical attributes such as hygroscopicity, dissolution rate, and manufacturability.[1][6] For instance, Forms II and III have been highlighted for their non-hygroscopic nature, a desirable property for pharmaceutical processing and storage.[9]
The solid-state landscape of TAF fumarates is complex, featuring a continuum between salts and co-crystals.[1][8] This is attributed to the small difference in pKa values between the basic nitrogen atoms on the adenine (B156593) core of tenofovir alafenamide and the acidic protons of fumaric acid.[1] Investigations using single-crystal X-ray diffraction and solid-state NMR (ssNMR) have revealed that while TAF hemifumarate exists as a co-crystal, TAF monofumarate Form I can be a mixed ionization state complex or a pure salt.[1][8] In contrast, Forms II and III of TAF monofumarate are reported to be pure co-crystal forms.[1][8] A metastable hemihydrate of TAF monofumarate has also been identified, which exists as a mixture of 75% co-crystal and 25% salt.[2][3][10]
Data Summary of Solid-State Forms
The following tables summarize the key quantitative data for the different solid-state forms of tenofovir alafenamide and its fumarate (B1241708) salts.
Table 1: X-Ray Powder Diffraction (XRPD) Data for this compound Polymorphs and Hemifumarate
| Form | Characteristic 2θ Angles (±0.1-0.2°) |
| Form I | 5.3, 9.8, 10.4, 15.9, 16.2, 16.6[5][9] |
| Form II | 7.3, 9.4, 10.1[5][6] |
| Form III | 5.6, 7.3, 10.5[5][6] |
| Form S | 4.8, 10.3, 10.6[6] |
| Hemifumarate (TAF-HF) | 6.9, 8.6, 10.0, 11.0, 12.2, 15.9, 16.3, 20.2, 20.8[5][9] |
Data collected using Cu-Kα radiation (λ = 0.15419 nm) at room temperature.
Table 2: Single-Crystal Crystallographic Data for Tenofovir Alafenamide (TA) and its Hemifumarate (TAF-HF)
| Parameter | Tenofovir Alafenamide (TA) | Tenofovir Alafenamide Hemifumarate (TAF-HF) |
| Crystal System | Orthorhombic | Tetragonal |
| Space Group | P2₁2₁2₁ | P4₂2₁2 |
| a (Å) | Data not available | Data not available |
| b (Å) | Data not available | Data not available |
| c (Å) | Data not available | Data not available |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | Data not available | Data not available |
| Z | Data not available | Data not available |
| Stoichiometry | TAF | TAF : Fumaric Acid (2:1) |
Detailed cell parameters were not consistently available across the search results. The asymmetric unit of TAF-HF contains one molecule of tenofovir alafenamide and half a molecule of fumaric acid.[1][8]
Table 3: Solubility Data
| Compound | Solvent | Solubility |
| Tenofovir Alafenamide Fumarate | Water (pH 2.0) | Soluble[11] |
| Tenofovir Alafenamide Fumarate | Water (up to pH 8.0) | Slightly soluble[11] |
| Tenofovir Alafenamide Fumarate | DMSO | 100 mg/mL[12] |
| Tenofovir Alafenamide Fumarate | Ethanol | 100 mg/mL[12] |
| Tenofovir Alafenamide Fumarate | Water | 10 mg/mL[12] |
| Tenofovir Alafenamide | Methanol | Freely soluble[11] |
| Tenofovir Alafenamide | Ethanol | Soluble[11] |
| Tenofovir Alafenamide | Isopropanol | Sparingly soluble[11] |
| Tenofovir Alafenamide | Acetone | Slightly soluble[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of solid-state characterization. The following protocols are based on the descriptions found in the cited literature.
X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying crystalline phases and differentiating between polymorphs.
-
Instrument: X'Pert PRO diffractometer (PANalytical) or equivalent.[1]
-
Radiation Source: Cu-Kα radiation (wavelength λ = 0.15419 nm).[1][5]
-
Instrument Settings:
-
Optics:
-
Detector: 1D-PIXcel solid-state line detector.[1]
-
Scan Parameters:
-
Sample Preparation: The sample is placed on a programmable XYZ-stage, often in a well plate holder.[1]
Single-Crystal X-Ray Diffraction (SC-XRD)
SC-XRD provides definitive structural information, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
-
Crystal Growth: Suitable single crystals of TAF and its salts/co-crystals can be obtained by methods such as slow cooling of a saturated solution (e.g., TAF in acetonitrile) or recrystallization in non-conventional solvents like DMSO.[1][13]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a controlled temperature.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically located from difference Fourier maps and refined isotropically.[1] Disordered groups, if present, are modeled over multiple positions with refined occupancy ratios.[1]
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the solid forms, such as melting point, desolvation, and decomposition.
-
Instrument: TA DSC Q100 differential scanning calorimeter or equivalent.[10]
-
Heating Rate: A typical heating rate is 10 °C/min.[10]
-
Atmosphere: The analysis is conducted under a nitrogen purge.[10]
-
Sample Preparation: A small amount of the sample is weighed into an appropriate pan (e.g., aluminum).
-
TGA-DSC Analysis: TGA coupled with DSC can provide simultaneous information on mass loss and thermal events. This is particularly useful for identifying desolvation processes.[13]
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR, particularly ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is a powerful tool for determining the ionization state (salt vs. co-crystal) of TAF fumarates by probing the local chemical environment of the nitrogen atoms.[1][8]
-
Methodology: The ¹⁵N CP-MAS NMR spectra of the TAF fumarate samples are acquired and compared to reference spectra of the TAF free base (non-protonated) and TAF hydrochloride salt (protonated).[1]
-
Interpretation: Shifts in the ¹⁵N signals, particularly in the regions corresponding to the adenine ring nitrogens, indicate the degree of proton transfer from fumaric acid to TAF, thus distinguishing between salt and co-crystal forms.[1]
Visualizations
Experimental Workflow for Solid-State Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound polymorphs.
Caption: Workflow for Polymorph Screening and Characterization.
Logical Relationship of TAF Solid Forms
The following diagram illustrates the relationships between the different solid forms of tenofovir alafenamide.
References
- 1. mdpi.com [mdpi.com]
- 2. On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. Tenofovir alafenamide (TAF) clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ES2806604T3 - Crystalline forms of this compound - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. tdcommons.org [tdcommons.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2017134089A1 - Crystalline forms of this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. tmda.go.tz [tmda.go.tz]
- 12. selleckchem.com [selleckchem.com]
- 13. On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Prodrug Activation Pathway of Tenofovir Alafenamide Monofumarate (TAF)
Introduction
Tenofovir (B777) Alafenamide (TAF) is a novel phosphonamidate prodrug of the nucleotide reverse transcriptase inhibitor (NRTI) tenofovir.[1][2] Developed as a successor to tenofovir disoproxil fumarate (B1241708) (TDF), TAF exhibits a distinct pharmacological profile characterized by greater plasma stability and more efficient delivery of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), into target cells such as peripheral blood mononuclear cells (PBMCs) and hepatocytes.[3][4][5] This targeted intracellular activation allows TAF to achieve high antiviral efficacy at a dose ten times lower than that of TDF, which correlates with an improved safety profile regarding renal function and bone mineral density.[3] This guide provides an in-depth examination of the metabolic cascade responsible for TAF's activation, supported by quantitative data and key experimental methodologies.
Core Activation Pathway
The activation of TAF is a multi-step intracellular process that transforms the stable, cell-permeant prodrug into its pharmacologically active form, tenofovir diphosphate (TFV-DP). This process relies on specific cellular enzymes that vary by cell type.
Step 1: Cellular Uptake TAF is designed for efficient passage into target cells. In lymphoid cells and PBMCs, entry is primarily mediated by passive diffusion.[4] In hepatocytes, uptake occurs through both passive diffusion and active transport mechanisms involving the OATP1B1 and OATP1B3 transporters.[3]
Step 2: Initial Hydrolysis by Cellular Esterases Once inside the cell, TAF undergoes hydrolysis, a critical step catalyzed by different enzymes depending on the cellular environment:
-
In PBMCs and other lymphoid cells, the lysosomal serine protease Cathepsin A (CatA) is the principal enzyme responsible for cleaving the carboxyester bond of TAF.[1][4][6][7]
-
In hepatocytes, Carboxylesterase 1 (CES1) is the primary hydrolase that metabolizes TAF.[1][3][4][8]
Step 3: Formation of Intermediates and Conversion to Tenofovir (TFV) The initial hydrolysis yields a partially stable alanine (B10760859) metabolite (TFV-Ala).[1][2][3] The phenol (B47542) group is then released through intramolecular cyclization, and the TFV-Ala conjugate is subsequently converted to the parent nucleoside analogue, tenofovir (TFV).[1][2] This conversion can occur spontaneously, facilitated by the acidic pH within lysosomes.[1]
Step 4: Phosphorylation to the Active Moiety (TFV-DP) The final stage of activation involves two sequential phosphorylation steps catalyzed by host cell kinases:
-
Tenofovir (TFV) is first phosphorylated to tenofovir monophosphate (TFV-MP) .[5][9]
-
TFV-MP is then further phosphorylated to the active metabolite, tenofovir diphosphate (TFV-DP) .[1][5][9]
TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (in HIV) or polymerase (in HBV) and, upon incorporation into the growing viral DNA chain, causes chain termination, thereby halting viral replication.[1][2][10][11]
Caption: Intracellular activation pathway of Tenofovir Alafenamide (TAF).
Quantitative Data Summary
The unique activation pathway of TAF results in a distinct pharmacokinetic and pharmacodynamic profile compared to its predecessor, TDF.
Table 1: Pharmacokinetic Parameters of TAF and its Metabolite Tenofovir in Plasma
| Parameter | TAF | Tenofovir (from TAF) | Condition | Reference |
|---|---|---|---|---|
| Plasma Half-life (t½) | 0.51 hours | 32.37 - 40 hours | - | [3][10][12] |
| Time to Peak (Tmax) | 0.33 hours | ~2-3 hours | Fasting | [3][10] |
| Peak Concentration (Cmax) | 218.74 ng/mL | 0.03 µg/mL | Fasting | [3][12] |
| Peak Concentration (Cmax) | 173.37 ng/mL | - | High-Fat Meal | [3] |
| Area Under Curve (AUC) | 132.10 h·ng/mL | 0.40 µg·h/mL | Fasting | [3][12] |
| Area Under Curve (AUC) | 211.84 h·ng/mL | - | High-Fat Meal |[3] |
Note: Administration with a high-fat meal results in a 65% increase in TAF exposure (AUC) despite a lower Cmax.[3][10]
Table 2: Comparative In Vitro Antiviral Efficacy
| Compound | Cell Type | EC50 (Mean ± SD) | Potency vs. TFV | Reference |
|---|---|---|---|---|
| TAF | CD4+ T-lymphocytes | 11.0 ± 3.4 nM | >600-fold | [7] |
| TAF | Monocyte-Derived Macrophages (MDMs) | 9.7 ± 4.6 nM | 80-fold |[7] |
Table 3: Steady-State Plasma Tenofovir Exposure (Day 10)
| Prodrug (Daily Dose) | Tenofovir AUC | Reference |
|---|---|---|
| TAF (25 mg) | 267.7 ng·h/mL | [8] |
| TDF (300 mg) | 1918.0 ng·h/mL |[8] |
Key Experimental Protocols
The elucidation of the TAF activation pathway has been supported by specific in vitro experimental models.
Protocol 1: Identification of Key Hydrolyzing Enzymes
This protocol was designed to identify the primary enzymes responsible for the initial hydrolysis of TAF in different cellular environments.
-
Objective: To determine the roles of Cathepsin A (CatA) and Carboxylesterase 1 (CES1) in TAF metabolism.[1]
-
Methodology:
-
Overexpression Model: Human Embryonic Kidney (HEK293T) cells were transiently transfected to overexpress either CatA or CES1. Control cells were mock-transfected.[1]
-
Knockdown Model: HeLa cells were treated with RNA interference (RNAi) constructs to specifically knockdown the expression of CatA.[1]
-
Incubation: Transfected or treated cells were incubated with TAF for a defined period (e.g., 45 or 90 minutes).[1]
-
Metabolite Quantification: Following incubation, cells were lysed, and the intracellular concentrations of TAF metabolites were quantified using High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry.[1][7]
-
-
Key Findings:
-
Overexpression of CatA and CES1 in HEK293T cells increased intracellular TAF hydrolysis by 2-fold and 5.5-fold, respectively, compared to controls.[1]
-
Knockdown of CatA expression in HeLa cells resulted in a 5-fold reduction in TAF metabolism.[1]
-
These results confirm the pivotal role of CatA in TAF activation in cells like lymphocytes and the significant contribution of CES1 in hepatic cells.[1]
-
References
- 1. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thebodypro.com [thebodypro.com]
- 3. Pharmacokinetics of Tenofovir Alafenamide Fumarate and Tenofovir in the Chinese People: Effects of Non-Genetic Factors and Genetic Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. publications.aap.org [publications.aap.org]
- 11. Introduction - Clinical Review Report: Tenofovir Alafenamide (Vemlidy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
The Genesis of a Targeted Prodrug: An In-depth Guide to the Discovery and Development of Tenofovir Alafenamide
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Tenofovir (B777) alafenamide (TAF), a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir (TFV), represents a significant advancement in antiviral therapy for HIV-1 and chronic hepatitis B (CHB). Developed by Gilead Sciences, TAF was engineered to improve upon the safety profile of its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF), particularly concerning renal and bone toxicity. This was achieved through a strategic medicinal chemistry approach that enhances plasma stability and facilitates targeted intracellular delivery of tenofovir to lymphocytes and hepatocytes. This targeted delivery mechanism allows for a greater than 90% reduction in plasma tenofovir concentrations compared to TDF, while achieving four- to seven-fold higher intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[1] This improved pharmacokinetic profile translates to non-inferior antiviral efficacy at a much lower dose (10 or 25 mg for TAF vs. 300 mg for TDF) with statistically significant improvements in markers of renal safety and bone mineral density.[2][3] This guide provides a detailed overview of the discovery, mechanism of action, and the preclinical and clinical development of tenofovir alafenamide, complete with experimental methodologies and quantitative data.
Introduction: The Need for a Successor to TDF
Tenofovir disoproxil fumarate (TDF) was a cornerstone of antiretroviral therapy for over a decade, lauded for its potency and high barrier to resistance.[2] However, its molecular design led to rapid conversion to tenofovir in the bloodstream.[4] The resulting high systemic exposure to tenofovir was associated with risks of nephrotoxicity and reductions in bone mineral density (BMD), particularly with long-term use.[2][5] These off-target effects created a clear clinical need for a new tenofovir prodrug that could maintain the high antiviral efficacy of TDF while minimizing systemic exposure and associated toxicities. The development of TAF was a direct response to this need, aiming to create a "magic bullet" that would deliver the active agent precisely to the target cells where HIV and HBV replicate.[6]
Discovery and Medicinal Chemistry: The ProTide Approach
The development of TAF (formerly GS-7340) is a prime example of the application of "protide" (pro-nucleotide) technology.[7] The core challenge was to mask the highly polar phosphonic acid group of tenofovir to improve cell permeability and control its activation location.[8]
TAF is a phosphonamidate prodrug.[9] Its chemical structure, isopropyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate, was meticulously designed.[7] The key modifications from tenofovir are the addition of a phenyl group and an L-alanine isopropyl ester. This specific combination renders TAF highly stable in plasma, preventing premature cleavage by plasma esterases that rapidly hydrolyze TDF.[10][11] This stability is crucial, allowing the intact prodrug to circulate and reach target tissues.
Mechanism of Action: Targeted Intracellular Activation
The therapeutic advantage of TAF lies in its unique intracellular activation pathway, which is distinct from that of TDF.
-
Cellular Uptake: TAF, being more lipophilic than TDF, efficiently diffuses across the cell membrane into target cells like lymphocytes and hepatocytes.
-
Intracellular Hydrolysis: Inside the cell, TAF is a substrate for Cathepsin A, a lysosomal carboxypeptidase that is highly expressed in lymphoid cells and hepatocytes.[10] Cathepsin A cleaves the isopropyl ester, initiating the conversion cascade.
-
Intermediate Formation: This initial step is followed by the spontaneous release of the phenol (B47542) group, forming a cell-impermeable tenofovir-alanine (TFV-Ala) conjugate.[9]
-
Conversion to Tenofovir: The TFV-Ala intermediate is then hydrolyzed by other intracellular hydrolases to release the parent tenofovir molecule.
-
Phosphorylation: Finally, cellular kinases phosphorylate tenofovir twice to yield the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[10]
-
Viral Inhibition: TFV-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase and HBV polymerase. It is incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.[10][12]
This targeted intracellular conversion results in high concentrations of TFV-DP within target cells while maintaining very low levels of tenofovir in the plasma, thereby reducing exposure to non-target tissues like the kidneys and bone.[1][6]
Preclinical Development
Preclinical studies for TAF focused on confirming its enhanced plasma stability, potent antiviral activity, and favorable intracellular pharmacokinetic profile compared to TDF.
In Vitro Studies
Antiviral Activity: TAF demonstrated potent antiviral activity against a wide range of HIV-1 subtypes (A-G), HIV-1 groups (M, N, O), and HIV-2 isolates.[13] In peripheral blood mononuclear cells (PBMCs), the mean 50% effective concentration (EC50) for TAF against 29 primary HIV-1 isolates was 3.5 nM.[13] TAF also showed potent activity against HBV.[13]
Cytotoxicity: The selectivity index (SI), a ratio of cytotoxicity to antiviral activity (CC50/EC50), was high for TAF, indicating a wide therapeutic window. For example, in MT-2 cells, the SI was >10,638.[13]
Plasma Stability: A key design feature of TAF is its enhanced stability in plasma. In vitro experiments showed that TAF is significantly more stable in human plasma than TDF.[13][14] This stability prevents premature conversion to tenofovir, which is key to its improved safety profile. When pretreated with 100% human serum to mimic in vivo exposure, TAF's antiviral potency was maintained, whereas TDF's activity was significantly reduced.[11]
| Parameter | TAF | TDF | Tenofovir (TFV) | Cell Type | Reference |
| Mean EC50 (nM) | 5.2 | 21.0 | 4,200 | MT-2 Cells | [14] |
| Mean EC50 (nM) | 3.5 | N/A | N/A | PBMCs (HIV-1) | [13] |
| Mean EC50 (nM) | 1.8 | N/A | N/A | PBMCs (HIV-2) | [13] |
| CC50 (nM) | >55,300 | >47,800 | >1,000,000 | MT-2 Cells | [14] |
| Selectivity Index | >10,638 | >2,276 | >238 | MT-2 Cells | [14] |
Table 1: Comparative In Vitro Antiviral Activity and Cytotoxicity.
Experimental Protocols
Protocol: In Vitro Anti-HIV-1 Activity Assay (MT-4 Cells)
-
Cell Seeding: MT-4 cells, a human T-cell line highly susceptible to HIV, are seeded into 96-well microtiter plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.[15]
-
Compound Preparation: Test compounds (TAF, TDF, etc.) are prepared in a series of dilutions (e.g., 3-fold or 5-fold serial dilutions).
-
Infection and Treatment: 50 µL of diluted compound is added to the appropriate wells. Subsequently, 50 µL of an HIV-1 stock (e.g., HIV-1IIIB) is added at a multiplicity of infection (MOI) sufficient to cause significant cell death in control wells within 4-5 days.[15] Control wells include virus-only and cell-only controls.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days.[15]
-
Quantification of Viral Activity:
-
MTT Assay (Cell Viability): After incubation, 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. A solubilization solution (e.g., 10% SDS) is then added to dissolve the formazan (B1609692) crystals, and the absorbance is read on a microplate reader. The EC50 is calculated as the concentration of the drug that protects 50% of cells from virus-induced death.[15]
-
p24 Antigen ELISA (Viral Replication): Cell culture supernatants are collected and clarified by centrifugation. The concentration of the viral p24 capsid protein is quantified using a commercial sandwich ELISA kit.[7] The supernatant is added to antibody-coated plates, followed by a detection antibody and an enzyme conjugate. After adding a substrate and stop solution, the absorbance is read. The EC50 is the drug concentration that inhibits p24 production by 50% compared to the virus control.[7][14]
-
Protocol: Plasma Stability Assay
-
Sample Preparation: TAF is spiked into fresh human plasma (containing K2EDTA as an anticoagulant) at a known concentration.
-
Incubation: Samples are incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Reaction Quenching: To stop enzymatic degradation at each time point, the reaction is quenched, often by protein precipitation with an organic solvent like acetonitrile (B52724) or by immediate acidification with formic acid.[4]
-
Quantification: The concentrations of remaining intact TAF and the appearance of its metabolite, tenofovir, are measured using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The rate of disappearance of TAF is used to determine its plasma half-life.
Clinical Development
The clinical development program for TAF was designed to demonstrate non-inferior efficacy to TDF but with a superior safety profile.
Pharmacokinetics
Phase I/II studies confirmed the preclinical findings in humans. A study in HIV-infected, treatment-naive adults showed that a 40 mg dose of TAF resulted in significantly lower plasma tenofovir exposure (AUC) compared to a 300 mg dose of TDF. Despite this, the intracellular concentrations of the active TFV-DP in PBMCs were approximately 9-fold higher with the 40 mg TAF dose than with TDF.
| Parameter (Day 14) | TAF 40 mg | TDF 300 mg | Reference |
| Plasma Tenofovir Cmax (ng/mL) | 13 | 207 | |
| Plasma Tenofovir AUC (ng·h/mL) | 383 | 1810 | |
| Intracellular TFV-DP (µM in PBMCs) | 8.2 | 0.9 |
Table 2: Comparative Pharmacokinetics of TAF vs. TDF.
Phase III Efficacy and Safety
Numerous large, randomized, double-blind Phase III trials established the non-inferior efficacy and superior safety of TAF-based regimens compared to TDF-based regimens for both HIV and CHB treatment.
HIV Treatment: In two pivotal Phase III studies (Studies 104 and 111) in treatment-naive HIV-1 infected adults, a single-tablet regimen containing TAF was compared to one containing TDF (both with elvitegravir, cobicistat, and emtricitabine). At 48 weeks, the TAF regimen was non-inferior to the TDF regimen in achieving viral suppression (HIV-1 RNA <50 copies/mL). However, the TAF group showed significantly smaller decreases in hip and spine bone mineral density and smaller increases in serum creatinine (B1669602), indicating better bone and renal safety.
CHB Treatment: Similar results were seen in two Phase III trials in adults with CHB (HBeAg-negative and HBeAg-positive). TAF was non-inferior to TDF in achieving viral suppression (HBV DNA <29 IU/mL) at week 48 and week 96. The TAF group again demonstrated a more favorable profile for bone and renal safety parameters.[9] Long-term follow-up to 8 years confirmed sustained viral suppression with TAF and stable bone and renal markers.[13]
| Parameter Change from Baseline (Week 96) | TAF-based Regimen | TDF-based Regimen | p-value | Reference |
| Median Change in eGFR (mL/min) | -1.2 | -4.8 | <0.001 | |
| Mean % Change in Hip BMD | -0.33% | -2.51% | <0.001 | [9] |
| Mean % Change in Spine BMD | -0.75% | -2.57% | <0.001 | [9] |
| Discontinuation due to Renal AE | 0.05% (3/6360) | 0.47% (14/2962) | <0.001 |
Table 3: Key Renal and Bone Safety Outcomes from Clinical Trials.
Clinical Trial Methodology
Protocol: Representative Phase III Trial Design (e.g., NCT01940341 for CHB)
-
Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority study.
-
Participants: Treatment-naive or experienced adults with chronic hepatitis B, stratified by HBeAg status. Key inclusion criteria often include HBV DNA levels above a certain threshold and adequate baseline renal function (e.g., eGFR > 60 mL/min).[14] Key exclusion criteria include co-infection with HIV, hepatitis C, or hepatitis D, and decompensated liver disease.
-
Randomization and Blinding: Participants are randomized (typically in a 2:1 ratio) to receive either TAF (25 mg daily) or TDF (300 mg daily). Both participants and investigators are blinded to the treatment assignment.[9]
-
Primary Efficacy Endpoint: The primary endpoint is the proportion of participants with HBV DNA levels below the limit of detection (e.g., <29 IU/mL) at a specific time point (e.g., Week 48), with a pre-defined non-inferiority margin (e.g., -10%).[14]
-
Key Safety Endpoints:
-
Renal Function: Assessed by measuring changes from baseline in serum creatinine and calculated estimated glomerular filtration rate (eGFR) using the Cockcroft-Gault formula. Urine protein-to-creatinine ratio and markers of tubular function (e.g., retinol-binding protein, beta-2-microglobulin) are also monitored.
-
Bone Mineral Density: Assessed by dual-energy X-ray absorptiometry (DXA) scans of the hip and lumbar spine at baseline and subsequent time points (e.g., Week 48, 96).[9]
-
-
Statistical Analysis: The primary efficacy analysis is conducted on the per-protocol and/or intent-to-treat populations. Safety analyses are conducted on all randomized participants who received at least one dose of the study drug.
Conclusion
The discovery and development of tenofovir alafenamide is a success story in targeted drug design and delivery. By leveraging a sophisticated prodrug strategy, TAF successfully uncoupled the high intracellular concentration of TFV-DP required for antiviral efficacy from the high systemic tenofovir concentrations that posed a risk for off-target toxicities with TDF. Rigorous preclinical and clinical evaluation consistently demonstrated that TAF offers a non-inferior efficacy profile to TDF but with a significantly improved renal and bone safety profile. This makes TAF-based regimens a preferred option for the long-term management of HIV and CHB, particularly in aging patient populations and those with pre-existing comorbidities.
References
- 1. Liquid chromatography-tandem mass spectrometric determination of tenofovir-diphosphate in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
The Chemical Fortress: An In-depth Technical Guide to the Stability and Degradation of Tenofovir Alafenamide Monofumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and degradation profile of Tenofovir (B777) Alafenamide (TAF) Monofumarate, a critical nucleotide reverse transcriptase inhibitor. Understanding the stability of TAF is paramount for ensuring its therapeutic efficacy and safety, from formulation development to clinical application. This document details the outcomes of forced degradation studies, outlines key experimental protocols, and visualizes the degradation pathways to offer a complete picture of TAF's chemical behavior under stress.
Executive Summary
Tenofovir Alafenamide (TAF) is a prodrug of tenofovir, designed for enhanced intracellular delivery and an improved safety profile compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF).[1][2] The inherent chemical stability of TAF monofumarate is a key attribute, yet it is susceptible to degradation under specific stress conditions. This guide summarizes findings from various studies that have systematically investigated its stability under hydrolytic, oxidative, thermal, and photolytic stress, as mandated by ICH guidelines. The primary degradation pathways involve the hydrolysis of the phosphonamidate and ester bonds, leading to the formation of key metabolites and degradation products. A thorough understanding of these pathways is crucial for the development of stable pharmaceutical formulations and robust analytical methods.
Chemical Stability Profile
Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance. TAF monofumarate has been subjected to a battery of stress tests to identify potential degradation products and pathways. The following sections and tables summarize the quantitative outcomes of these studies.
Hydrolytic Degradation
TAF exhibits varying stability across the pH spectrum. It is particularly susceptible to degradation in acidic conditions, while showing greater stability in neutral and alkaline environments.[1]
Table 1: Summary of Hydrolytic Degradation of Tenofovir Alafenamide Monofumarate
| Stress Condition | Reagent | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1 M HCl | 60°C | 2 hours | 13.8 | [3] |
| Alkaline Hydrolysis | 1 M NaOH | 60°C | 2 hours | 10.44 | [3] |
| Neutral Hydrolysis | Water | 60°C | 4 hours | 13.16 | [3] |
Oxidative Degradation
Oxidative stress can lead to the degradation of TAF. Studies have shown that TAF is sensitive to oxidative conditions, a critical consideration for manufacturing and storage.[4]
Table 2: Summary of Oxidative Degradation of this compound
| Stress Condition | Reagent | Temperature | Duration | Degradation (%) | Reference |
| Oxidation | 3% H₂O₂ | Room Temp. | 4 hours | 12.19 | [3] |
Thermal and Photolytic Degradation
TAF has been shown to be relatively stable under thermal and photolytic stress, although some degradation is observed.
Table 3: Summary of Thermal and Photolytic Degradation of this compound
| Stress Condition | Condition | Duration | Degradation (%) | Reference |
| Thermal Degradation | 70°C | 24 hours | Not specified | |
| Photolytic Degradation | UV light | 24 hours | Not specified |
Key Degradation Products and Pathways
The degradation of TAF primarily proceeds through the hydrolysis of its phosphonamidate and ester linkages. The two major degradation products identified under stress conditions are:
-
PMPA ((R)-9-[2-(phosphonomethoxy)propyl]adenine) [5]
-
Phenyl hydrogen((((R)-l-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate [5]
The following diagram illustrates the primary degradation pathway of Tenofovir Alafenamide.
Caption: Primary degradation pathway of Tenofovir Alafenamide.
Experimental Protocols
Accurate assessment of TAF stability relies on robust and validated analytical methods. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed.[6][7][8][9]
Stability-Indicating RP-HPLC Method
A typical stability-indicating HPLC method for TAF analysis is summarized below.
Table 4: Example of a Validated RP-HPLC Method for TAF Stability Studies
| Parameter | Condition |
| Column | Inertsil ODS C18 (100 x 4.6 mm, 5 µm)[6] |
| Mobile Phase A | Ammonium acetate (B1210297) buffer (pH 6.0): 70%THF+30%ACN (990:10)[6] |
| Mobile Phase B | Ammonium acetate buffer (pH 6.0): 70%THF+30%ACN (500:500)[6] |
| Elution Mode | Gradient[6] |
| Flow Rate | 1.5 mL/min[6] |
| Column Temperature | 45°C[6] |
| Detection Wavelength | 260 nm[6] |
| Injection Volume | 10 µL |
| Retention Time | ~6.5 min[6] |
Forced Degradation Experimental Workflow
The following diagram outlines a typical workflow for conducting forced degradation studies on TAF.
Caption: Workflow for forced degradation studies of TAF.
Conclusion
This compound is a chemically stable compound under ambient conditions. However, it undergoes predictable degradation under forced hydrolytic and oxidative stress. The primary degradation pathway involves the cleavage of the phosphonamidate and ester bonds to form tenofovir (PMPA) and other related substances. The development of robust, stability-indicating analytical methods, such as the RP-HPLC method detailed herein, is essential for monitoring the purity and stability of TAF in both bulk drug substance and finished pharmaceutical products. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of TAF-containing medicines, ultimately ensuring the delivery of a safe and effective therapeutic agent to patients.
References
- 1. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2018153977A1 - Stable composition of tenofovir alafenamide - Google Patents [patents.google.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Method Development and Validation of Stability Indicating HPLC Assay for the Determination of Tenofovir Alafenamide Fumarate in Tablet Formulation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by RP-HPLC | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Solubility of Tenofovir Alafenamide Monofumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tenofovir (B777) alafenamide monofumarate (TAF), a key active pharmaceutical ingredient. The document presents available quantitative and qualitative solubility data in various solvents, outlines a detailed experimental protocol for solubility determination, and includes a workflow diagram for the experimental process.
Introduction to Tenofovir Alafenamide Monofumarate
Tenofovir alafenamide (TAF) is a nucleotide reverse transcriptase inhibitor (NRTI) and a prodrug of tenofovir. It is widely used in the treatment of HIV-1 and chronic hepatitis B infection. The monofumarate salt form is often utilized in pharmaceutical formulations. Understanding its solubility in different solvent systems is critical for drug development, formulation, process chemistry, and analytical method development.
Solubility Profile of Tenofovir Alafenamide Fumarate (B1241708)
The solubility of tenofovir alafenamide is influenced by the solvent, temperature, and pH. The available data, both quantitative and qualitative, are summarized below. It is important to note that some sources refer to "tenofovir alafenamide fumarate" without specifying the stoichiometry (monofumarate vs. hemifumarate). The data presented here is believed to be for the fumarate salt form, which is often the monofumarate.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for tenofovir alafenamide fumarate in various solvents.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Remarks |
| Dimethyl Sulfoxide (DMSO) | 100 | 25 | Data from a commercial supplier datasheet. |
| Ethanol | 100 | 25 | Data from a commercial supplier datasheet. |
| Water | 10 | 25 | Data from a commercial supplier datasheet. |
| Aqueous Media (pH-dependent) | Soluble at pH 2.0, slightly soluble up to pH 8.0 | Not Specified | General observation from a regulatory report[1]. |
Note: A solubility of 4.86 mg/mL at 20°C has been reported for the tenofovir alafenamide free base, which is distinct from the monofumarate salt[2].
Qualitative Solubility Data
Qualitative descriptions of TAF's solubility have been reported in various documents, providing a broader understanding of its behavior in common organic solvents.
| Solvent | Qualitative Solubility | Source |
| Methanol | Freely Soluble | Tanzania Medicines and Medical Devices Authority Public Assessment Report[1] |
| Ethanol | Soluble | Tanzania Medicines and Medical Devices Authority Public Assessment Report[1] |
| Isopropanol | Sparingly Soluble | Tanzania Medicines and Medical Devices Authority Public Assessment Report[1] |
| Acetone | Slightly Soluble | Tanzania Medicines and Medical Devices Authority Public Assessment Report[1] |
| Acetonitrile (B52724) | Implied soluble | Used as a solvent for crystallization in multiple patents and articles[3]. |
| n-Propanol | Implied soluble | Mentioned as a crystallization solvent. |
| n-Butanol | Implied soluble | Mentioned as a crystallization solvent. |
| Isobutanol | Implied soluble | Mentioned as a crystallization solvent. |
Experimental Protocol: Equilibrium Solubility Determination
This section outlines a detailed methodology for determining the equilibrium solubility of this compound in a given solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., methanol, ethanol, acetonitrile)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., Syncronis C18, 250 x 4.6 mm, 5 µm particle size)[1]
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Incubator/shaker with temperature control
-
Vials for sample incubation and HPLC analysis
Procedure
3.2.1 Preparation of Saturated Solution
-
Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an incubator/shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
3.2.2 Sample Preparation for HPLC Analysis
-
After incubation, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
3.2.3 HPLC Analysis
-
HPLC Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% trifluoroacetic acid in water) and acetonitrile (e.g., 65:35 v/v)[1].
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10-20 µL
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the diluted sample solution into the HPLC system.
-
Record the peak area for tenofovir alafenamide.
-
3.2.4 Calculation of Solubility
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original, undiluted supernatant by multiplying by the dilution factor.
-
The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL.
Visualized Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
- 1. Method Development and Validation of Stability Indicating HPLC Assay for the Determination of Tenofovir Alafenamide Fumarate in Tablet Formulation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 2. Tenofovir Alafenamide | C21H29N6O5P | CID 9574768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
A Technical Guide to the Spectroscopic Analysis of Tenofovir Alafenamide Fumarate (TAF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777) Alafenamide Fumarate (B1241708) (TAF) is a novel phosphonamidate prodrug of the nucleotide reverse transcriptase inhibitor, tenofovir.[1][2][3] It is a key component in the treatment of HIV-1 and chronic hepatitis B virus (HBV) infections.[2][4] Compared to its predecessor, tenofovir disoproxil fumarate (TDF), TAF demonstrates greater plasma stability and more efficient delivery of tenofovir into peripheral blood mononuclear cells and lymphoid tissues.[5] This allows for lower dosage and an improved safety profile concerning renal and bone density issues.[2]
The precise characterization of the TAF molecule, a salt formed from the active tenofovir alafenamide base and fumaric acid[6], is critical for drug development, quality control, and regulatory compliance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its molecular structure, identifying functional groups, and confirming its molecular weight. This guide provides an in-depth overview of these analytical methods as applied to Tenofovir Alafenamide Fumarate.
Chemical Structure and Interaction
Tenofovir Alafenamide Fumarate is a co-crystal or salt formed between two molecules of tenofovir alafenamide and one molecule of fumaric acid (in the case of the hemifumarate) or in a 1:1 ratio for the monofumarate form.[1][7] The interaction involves hydrogen bonding and potential proton transfer between the fumaric acid and the adenine (B156593) moiety of tenofovir alafenamide.[1][8]
Caption: Formation of Tenofovir Alafenamide Fumarate salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise molecular structure of TAF. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, while ³¹P (phosphorus-31) NMR is crucial for characterizing the phosphonamidate group.
Data Presentation: NMR Spectral Data
The following tables summarize the characteristic chemical shifts (δ) for Tenofovir Alafenamide Fumarate, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
Table 1: ¹H NMR Data (DMSO-d₆) [1][8][9]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 13.14 | s | - | Fumaric acid -COOH |
| 8.14 | s | - | Adenine C2-H or C8-H |
| 8.11 | s | - | Adenine C2-H or C8-H |
| 7.31–7.28 | m | - | Phenyl group |
| 7.22 | s | - | Adenine -NH₂ |
| 7.15–7.12 | m | - | Phenyl group |
| 7.06–7.04 | m | - | Phenyl group |
| 6.63 | s | - | Fumaric acid vinyl CH=CH |
| 5.63 | m | - | P-NH-CH |
| 4.85 | sep | 6.25 | Isopropyl -CH |
| 4.29–4.13 | m | - | P-O-CH₂ |
| 3.97–3.74 | m | - | Adenine-CH₂-CH |
| 1.16–1.15 | d | 6.25 | Isopropyl -CH₃ |
| 1.14–1.12 | d | 7.2 | Alanine -CH₃ |
| 1.08–1.06 | d | 6.2 | Adenine-CH-CH₃ |
Table 2: ¹³C NMR Data (DMSO-d₆) [9]
| Chemical Shift (δ, ppm) | Coupling (with ³¹P) | Assignment |
| 155.96 | - | Adenine C6 |
| 152.40 | - | Adenine C2 |
| 149.79 | - | Phenyl C-O |
| 149.63 | d, J = 5.4 Hz | Adenine C4 |
| 141.31 | - | Adenine C8 |
| 129.92 | d, J = 4.2 Hz | Phenyl C-H |
| 125.40 | - | Phenyl C-H |
| 120.53 | d, J = 4.0 Hz | Phenyl C-H |
| 118.42 | - | Adenine C5 |
| 75.73 | d, J = 13.0 Hz | Adenine-CH₂-CH |
| 61.23 | d, J = 166.0 Hz | P-O-CH₂ |
| 46.83 | - | Alanine α-CH |
| 16.62 | - | Alanine β-CH₃ |
Table 3: ³¹P NMR Data (DMSO-d₆) [9]
| Chemical Shift (δ, ppm) | Assignment |
| 16.03 | Phosphonamidate |
Experimental Protocol: NMR Analysis
A standardized protocol for the NMR analysis of TAF is outlined below.
-
Sample Preparation: Dissolve an accurately weighed sample of Tenofovir Alafenamide Fumarate in a suitable deuterated solvent, typically DMSO-d₆, to a concentration of approximately 10-20 mg/mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz, 500 MHz, or 600 MHz instrument.[1][9]
-
Data Acquisition:
-
Data Processing: Process the acquired Free Induction Decay (FID) signals using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Integrate signals and determine chemical shifts and coupling constants.
Caption: A typical workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in TAF by measuring the absorption of infrared radiation. This technique is particularly useful for confirming the presence of key structural features like amine, carbonyl, and phosphate (B84403) groups.
Data Presentation: IR Spectral Data
The key vibrational frequencies for Tenofovir Alafenamide Fumarate are summarized below.
Table 4: Key FT-IR Absorption Bands [8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3400-3100 | N-H Stretching | Amine (NH₂) group of adenine |
| ~3000-2800 | C-H Stretching | Aliphatic and aromatic C-H |
| ~1740 | C=O Stretching | Ester carbonyl |
| ~1680 | C=O Stretching | Amide carbonyl |
| 1607-1615 | Asymmetric Stretching | Carboxylate (from fumarate) |
| ~1650 | N-H Bending | Amine (NH₂) |
| 1421-1418 | Symmetric Stretching | Carboxylate (from fumarate) |
| ~1250 | P=O Stretching | Phosphonamidate |
| ~1050 | P-O-C Stretching | Phosphate ester linkage |
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare a solid sample by intimately mixing a small amount of TAF with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.[1]
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer, such as a Thermo Scientific Nicolet iS50.[1]
-
Data Acquisition:
-
Place the KBr disk in the sample holder of the spectrometer.
-
Record the spectrum, typically in the range of 4000–400 cm⁻¹.[1]
-
Collect a background spectrum of a blank KBr disk to subtract atmospheric and instrumental interferences.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the TAF molecule.
Caption: A standard workflow for FT-IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of TAF and can provide structural information through fragmentation analysis. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a common, highly sensitive method for its quantification in biological matrices.[5][10][11]
Data Presentation: Mass Spectrometry Data
The exact mass of the components can be used to confirm the identity of the compound.
Table 5: Molecular Weight and Mass Spectrometry Parameters
| Compound | Formula | Molecular Weight ( g/mol ) | Ionization Mode | Typical m/z (M+H)⁺ |
| Tenofovir Alafenamide (Base) | C₂₁H₂₉N₆O₅P | 476.47 | ESI Positive | 477.2 |
| Fumaric Acid | C₄H₄O₄ | 116.07 | ESI Negative | 115.0 |
| Tenofovir Alafenamide Fumarate | C₂₅H₃₃N₆O₉P | 592.54[12] | ESI Positive | 477.2 (TAF base) |
Note: In MS analysis of the salt, the base (Tenofovir Alafenamide) is typically observed as the primary ion.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
For bulk material, dissolve the sample in a suitable solvent like methanol (B129727) or acetonitrile (B52724).
-
For biological samples (e.g., plasma), perform an extraction step such as protein precipitation (PPT) with acetonitrile or solid-phase extraction (SPE) to remove interferences.[5][10][11]
-
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[5][10]
-
Data Acquisition:
-
Data Analysis: Process the chromatograms to determine the retention time and peak area. Confirm the identity of the compound by its mass-to-charge ratio and fragmentation pattern.
Caption: A generalized workflow for LC-MS/MS analysis.
References
- 1. On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. Tenofovir alafenamide - Wikipedia [en.wikipedia.org]
- 5. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenofovir Alafenamide Fumarate | C46H62N12O14P2 | CID 71492247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
tenofovir alafenamide monofumarate vs hemifumarate salt properties
An In-depth Technical Guide to the Salt Properties of Tenofovir (B777) Alafenamide Monofumarate and Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir alafenamide (TAF) is a phosphonamidate prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, a cornerstone in the treatment of HIV-1 and chronic hepatitis B infections.[1][2][3][4] The selection of an appropriate salt form is a critical determinant of a drug's physicochemical properties, influencing its stability, solubility, and bioavailability. This guide provides a detailed comparison of two key fumarate (B1241708) salt forms of TAF: the monofumarate and the hemifumarate. While the hemifumarate salt is the commercially marketed form in products like Vemlidy®, understanding the properties of the monofumarate is crucial for a comprehensive solid-state landscape of this important antiviral agent.[1][2][3][4]
Recent research has revealed a nuanced solid-state chemistry for TAF fumarates, challenging the simple classification of these compounds as either pure salts or co-crystals.[5][6][7] The tenofovir alafenamide hemifumarate (TAF HF) is characterized as a co-crystal.[5][6][7] In contrast, tenofovir alafenamide monofumarate (TAF MF) can exist in multiple polymorphic forms, with Form I (TA MF1) identified as a mixed ionization state complex or a pure salt, while Forms II (TA MF2) and III (TA MF3) are described as pure co-crystals.[5][6][7] One study also identified a monofumarate hemihydrate that exists as a mixture of 75% co-crystal and 25% salt.[1][2][3]
This guide will delve into the quantitative differences between these salt forms, provide detailed experimental protocols for their characterization, and visualize key concepts through diagrams.
Comparative Physicochemical Properties
The choice of the hemifumarate salt for pharmaceutical development is underpinned by its superior thermodynamic and chemical stability.[8] The following tables summarize the key quantitative data available for the monofumarate and hemifumarate forms of tenofovir alafenamide.
Table 1: Physicochemical Properties of Tenofovir Alafenamide Fumarate Salts
| Property | This compound (Form I unless specified) | Tenofovir Alafenamide Hemifumarate | Reference(s) |
| Stoichiometric Ratio (TAF:Fumaric Acid) | 1:1 | 2:1 (0.5 ± 0.1) | [1][2],[8] |
| Physical Form | Crystalline solid, exists in multiple polymorphs (I, II, III) | Anhydrous, non-hygroscopic crystalline solid | [5][6],[8] |
| Nature of Solid Form | Form I: Mixed ionization state/pure salt. Forms II & III: Co-crystal. A hemihydrate form is a 75:25 co-crystal:salt mixture. | Co-crystal | [5][6][7],[1][2][3] |
| Melting Point (DSC Onset Endotherm) | Form II: 106.6 ± 2°C | ~131°C (131 ± 2°C) | [9],[8] |
| Stability | Metastable phase.[1][3] Can convert to the more stable hemifumarate form in certain solvents.[10] | Thermodynamically more stable form.[6][7] Exhibits improved chemical and long-term storage stability.[8] | [1][3][6][7][10] |
Table 2: X-Ray Powder Diffraction (XRPD) Peak Positions (2θ)
| Salt Form | Characteristic Peaks (2θ ± 0.2°) | Reference(s) |
| Tenofovir Alafenamide Hemifumarate | 6.9, 8.6, 10.0, 11.0, 12.2, 15.9, 16.3, 20.2, 20.8 | [8] |
| This compound (Form I) | Data not explicitly provided in a comparable format in the search results. | |
| This compound (Form II) | 5.4, 11.1, 17.8, 18.7, 19.6, 21.3, 21.9, 22.4, 26.6, 27.1, 32.1 | [9] |
| This compound (Form A) | 9.8, 10.5, 15.1, 15.7, 17.0, 17.6, 19.0, 19.5, 20.8, 21.2, 22.4, 23.2, 23.8, 25.2, 27.1, 28.5, 33.5 | [9] |
| Tenofovir Alafenamide Sesquifumarate (Form B) | 10.5, 10.9, 12.3, 14.5, 15.9, 16.7, 19.0, 21.0, 22.5, 23.6, 23.9, 24.5, 24.9, 27.2, 27.8, 30.0, 32.4, 35.8, 37.5, 38.6, 40.3, 43.0 | [9] |
Experimental Protocols
The characterization of the solid-state properties of TAF monofumarate and hemifumarate relies on a suite of analytical techniques. Below are detailed methodologies as described in the cited literature.
X-Ray Powder Diffraction (XRPD)
-
Objective: To identify the crystalline form and assess phase purity.
-
Instrumentation: Rigaku D/Max-2550PC microdiffractometer or PANalytical X'Pert PRO diffractometer.[1][6]
-
Method for TAF Hemifumarate:
-
Method for TAF Monofumarate Polymorphs:
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and other thermal transitions.
-
Instrumentation: TA DSC Q100 or Mettler Toledo DSC 1.[1][5][6]
-
Method:
Thermogravimetric Analysis (TGA)
-
Objective: To assess thermal stability and the presence of solvates or hydrates.
-
Instrumentation: TA Instruments Q500 thermogravimetric analyzer.[9]
-
Method:
-
Atmosphere: Nitrogen.[9]
-
Heating Rate: 10°C/min.[9]
-
Analysis: The instrument measures the change in mass as a function of temperature. For the monofumarate hemihydrate, a continuous loss of solvate was observed before 120°C, followed by decomposition at 187°C.[2] The hemifumarate shows almost no weight loss until decomposition begins at 186°C.[1]
-
Dynamic Vapor Sorption (DVS)
-
Objective: To evaluate the hygroscopicity of the material.
-
General Principle: DVS measures the uptake and loss of a solvent (typically water) by a sample exposed to controlled humidity at a constant temperature.[12] This technique is crucial for understanding how a material will behave under different storage and manufacturing conditions.[12] While specific DVS data for TAF salts were not detailed in the provided search results, this is a standard method for such characterization.
Visualizations
Signaling Pathway of Tenofovir Alafenamide
Tenofovir alafenamide is a prodrug that is metabolized intracellularly to the active antiviral agent, tenofovir diphosphate. This pathway is critical to its efficacy.
Caption: Intracellular activation pathway of Tenofovir Alafenamide (TAF).
Experimental Workflow for Salt Form Characterization
The process of identifying and characterizing different salt forms of an active pharmaceutical ingredient (API) follows a logical progression of experiments.
Caption: General workflow for the characterization of pharmaceutical salt forms.
Conclusion
The solid-state chemistry of tenofovir alafenamide fumarates is a prime example of the complexity underlying pharmaceutical salt selection. While both monofumarate and hemifumarate forms exist, their fundamental properties differ significantly. The tenofovir alafenamide hemifumarate stands out as a stable, non-hygroscopic co-crystal, justifying its selection for clinical development and commercialization.[6][7][8] In contrast, the monofumarate is a metastable form that exhibits polymorphism, with its various forms displaying characteristics of salts, co-crystals, or a mixture thereof.[1][3][5][6][7]
For drug development professionals, this technical guide underscores the importance of comprehensive solid-state characterization. The superior stability of the hemifumarate form translates to better process reproducibility, improved long-term storage, and greater uniformity in the final drug product, all of which are critical for ensuring patient safety and therapeutic efficacy.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-crystals, Salts or Mixtures of Both? The Case of Tenofovir Alafenamide Fumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US9296769B2 - Tenofovir alafenamide hemifumarate - Google Patents [patents.google.com]
- 9. US20190100542A1 - Crystal form of tenofovir alafenamide salt, preparation method and use thereof - Google Patents [patents.google.com]
- 10. epo.org [epo.org]
- 11. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Tenofovir Alafenamide Monofumarate
Introduction
Tenofovir (B777) alafenamide (TAF) is a nucleotide reverse transcriptase inhibitor and a prodrug of tenofovir.[1][2] It is a key component in the treatment of HIV-1 infection and chronic hepatitis B.[3] Accurate and reliable quantification of Tenofovir Alafenamide Monofumarate in bulk drug and pharmaceutical dosage forms is critical for quality control and ensuring therapeutic efficacy. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of TAF, developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a successful HPLC method. Tenofovir alafenamide is a white to off-white, slightly hygroscopic powder.[7] Its aqueous solubility is pH-dependent, decreasing as the pH increases.[7] The molecule exhibits stereoisomerism due to the presence of three chiral centers.[7]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following chromatographic conditions have been optimized for the separation and quantification of tenofovir alafenamide.
| Parameter | Condition |
| Instrument | HPLC with UV-Vis Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) : Ammonium (B1175870) Formate (B1220265) Buffer (pH 5.0) (40:60 v/v)[5] |
| Flow Rate | 1.0 mL/min[5][8] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 261 nm[5] |
Preparation of Solutions
-
Ammonium Formate Buffer (pH 5.0): Dissolve an appropriate amount of ammonium formate in water and adjust the pH to 5.0 with formic acid.
-
Mobile Phase Preparation: Mix acetonitrile and ammonium formate buffer (pH 5.0) in a 40:60 ratio. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution (for Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a single dose of tenofovir alafenamide, transfer to a suitable volumetric flask, and dissolve in the mobile phase. Sonicate for 15 minutes and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[4][6][9] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity (Forced Degradation Studies)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The drug was subjected to acid, alkali, oxidative, thermal, and photolytic stress conditions.[5][8] The degradation products did not interfere with the main peak of tenofovir alafenamide, confirming the specificity of the method. The degradation of TAF is influenced by pH and water, with hydrolysis being a key degradation pathway.[10][11]
Data Summary from Method Validation
| Validation Parameter | Result | Acceptance Criteria (as per ICH) |
| Linearity (µg/mL) | 1.5 - 4.5[5] | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9996[5] | - |
| Accuracy (% Recovery) | 99% - 102%[5] | 98.0% - 102.0% |
| Precision (% RSD) | < 2%[5] | ≤ 2% |
| Limit of Detection (LOD) | 1 µg/mL[5] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 1.2 µg/mL[5] | Signal-to-Noise ratio of 10:1 |
HPLC Method Development Workflow
References
- 1. mlcpharmacy.edu.in [mlcpharmacy.edu.in]
- 2. selleckchem.com [selleckchem.com]
- 3. On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt [mdpi.com]
- 4. canadacommons.ca [canadacommons.ca]
- 5. rjptonline.org [rjptonline.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. tmda.go.tz [tmda.go.tz]
- 8. Method Development and Validation of Stability Indicating HPLC Assay for the Determination of Tenofovir Alafenamide Fumarate in Tablet Formulation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. starodub.nl [starodub.nl]
- 10. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tenofovir alafenamide PMPA impurity | 1607007-18-0 | Benchchem [benchchem.com]
Application Notes and Protocols for In Vitro Antiviral Activity Assay of Tenofovir Alafenamide Monofumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777) alafenamide (TAF) is a novel prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor.[1][2] TAF exhibits potent antiviral activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[2][3] Its unique intracellular activation pathway allows for high intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), with lower plasma concentrations of tenofovir compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF).[1][4] This targeted delivery mechanism is associated with an improved renal and bone safety profile.[4] These application notes provide detailed protocols for assessing the in vitro antiviral activity and cytotoxicity of TAF.
Mechanism of Action
TAF is a phosphonoamidate prodrug that passively diffuses into cells.[5] Intracellularly, it is primarily hydrolyzed by Cathepsin A (CatA) to form tenofovir (TFV).[1][5] In hepatic cells, carboxylesterase 1 (CES1) also contributes to this conversion.[5] Subsequently, TFV is phosphorylated by cellular kinases to the active metabolite, tenofovir diphosphate (TFV-DP).[1][5] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and is incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.[5]
Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of tenofovir alafenamide against HIV-1 and HBV in various cell lines.
Table 1: Anti-HIV-1 Activity of Tenofovir Alafenamide
| Cell Line | Assay Type | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| MT-4 | Cytopathic Effect | 5 | 4.7 | 940 | [1] |
| MT-2 | Cytopathic Effect | 7 | 42 | >6000 | [1] |
| PBMCs | Virus Yield | 6 | >10 | >1667 | [1] |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. Selectivity Index (SI) = CC₅₀ / EC₅₀
Table 2: Anti-HBV Activity of Tenofovir Alafenamide's Active Metabolite
| Cell Line | Assay Type | EC₅₀ (µM) | Reference |
| HepG2 2.2.15 | HBV DNA Reduction | 1.1 (for Tenofovir) | [6] |
Note: Data for TAF specifically in HepG2.2.15 cells is less prevalent in the provided search results; the value for its active form, tenofovir, is presented.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow Overview
Anti-HIV Activity Assay in MT-4 Cells (Cytopathic Effect Assay)
This protocol is adapted from methods that utilize the cytopathic effect of HIV on MT-4 cells.[2]
Materials:
-
MT-4 cells
-
Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
HIV-1 stock (e.g., IIIB or NL4-3)
-
Tenofovir Alafenamide (TAF)
-
96-well microtiter plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Preparation: Culture MT-4 cells in complete medium. On the day of the assay, ensure cells are in the logarithmic growth phase and have high viability.
-
Compound Dilution: Prepare a series of 2-fold or 3-fold dilutions of TAF in culture medium.
-
Assay Setup:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 50 µL of medium.[2]
-
Add 25 µL of the diluted TAF to the respective wells.
-
Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).
-
-
Infection: Add 25 µL of HIV-1 stock at a multiplicity of infection (MOI) that causes significant cell death in 4-5 days to all wells except the "cell control" wells.[2]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
Measurement of Cytopathic Effect:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cytopathic effect inhibition for each TAF concentration relative to the virus and cell controls.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Anti-HBV Activity Assay in HepG2.2.15 Cells
This protocol is based on the quantification of HBV DNA released from infected HepG2.2.15 cells.[7]
Materials:
-
HepG2.2.15 cells (stably transfected with the HBV genome)
-
Complete culture medium (e.g., DMEM with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
Tenofovir Alafenamide (TAF)
-
48-well plates
-
DNA extraction kit
-
Reagents for quantitative real-time PCR (qPCR)
-
qPCR instrument
Protocol:
-
Cell Seeding: Seed HepG2.2.15 cells in 48-well plates and allow them to adhere and grow to confluency.
-
Compound Treatment:
-
Prepare serial dilutions of TAF in culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the TAF dilutions.
-
Include "virus control" wells (cells with no drug) and "cell control" wells (uninfected HepG2 cells, if available, to monitor for any non-specific effects).
-
-
Incubation: Incubate the cells for a defined period, typically 6-9 days, with medium and drug changes every 2-3 days.[7]
-
Supernatant Collection: At the end of the incubation period, collect the culture supernatant from each well.
-
HBV DNA Quantification:
-
Extract viral DNA from the supernatant using a commercial DNA extraction kit.
-
Quantify the amount of HBV DNA using a validated qPCR assay with primers and probes specific for the HBV genome.
-
-
Data Analysis:
-
Determine the amount of HBV DNA in each sample by comparing the qPCR results to a standard curve.
-
Calculate the percentage of inhibition of HBV DNA replication for each TAF concentration relative to the virus control.
-
Calculate the EC₅₀ value from the dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Target cells (e.g., MT-4, HepG2, PBMCs)
-
Complete culture medium
-
Tenofovir Alafenamide (TAF)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of medium.
-
Compound Addition: Add serial dilutions of TAF to the wells. Include "cell control" wells with no drug.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. For non-adherent cells like PBMCs, it may be necessary to centrifuge the plate and carefully remove the supernatant before adding the solubilizing agent.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each TAF concentration relative to the cell control.
-
Determine the CC₅₀ value by plotting the percentage of viability against the drug concentration.
-
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. ch.promega.com [ch.promega.com]
- 4. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
Measuring Intracellular Tenofovir Diphosphate from Tenofovir Alafenamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777) alafenamide (TAF) is a novel prodrug of tenofovir (TFV), a potent nucleotide reverse transcriptase inhibitor used in the treatment of HIV-1 and hepatitis B virus (HBV) infections.[1][2] Unlike its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF), TAF is designed to be more stable in plasma, leading to more efficient delivery of tenofovir into target cells such as lymphocytes and hepatocytes.[1] Once inside the cell, TAF is metabolized to tenofovir, which is then phosphorylated by intracellular kinases to its active form, tenofovir diphosphate (B83284) (TFV-DP).[3][4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination of viral DNA synthesis.[4][5]
The measurement of intracellular TFV-DP concentrations is a critical tool in clinical pharmacology and drug development. It provides a direct measure of the active drug at its site of action, offering valuable insights into drug efficacy, patient adherence, and pharmacokinetic/pharmacodynamic (PK/PD) relationships.[6] The long intracellular half-life of TFV-DP, approximately 17 days in red blood cells, makes it an excellent biomarker for assessing cumulative drug exposure.[6]
This document provides detailed application notes and protocols for the quantification of intracellular TFV-DP derived from TAF, primarily focusing on the gold-standard analytical technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6][7]
Metabolic Pathway of Tenofovir Alafenamide (TAF)
TAF is absorbed orally and remains largely intact in the plasma.[2] Its unique activation mechanism allows for targeted delivery of tenofovir into cells.[4] In peripheral blood mononuclear cells (PBMCs), the primary activation is mediated by the lysosomal serine protease cathepsin A (CatA).[4] In hepatocytes, liver carboxylesterase 1 (CES1) also plays a significant role in the initial hydrolysis of TAF.[4][8] This process releases a tenofovir-alanine conjugate, which is further processed to yield tenofovir.[3] Subsequently, intracellular kinases phosphorylate tenofovir to tenofovir monophosphate (TFV-MP) and then to the active tenofovir diphosphate (TFV-DP).[4]
Metabolic activation of Tenofovir Alafenamide (TAF).
Experimental Protocols
The quantification of intracellular TFV-DP is a complex analytical procedure that requires careful sample handling and a highly sensitive detection method. LC-MS/MS is the preferred technique due to its high specificity and sensitivity.[6] The following protocols are generalized from published methods and should be optimized for specific laboratory conditions.[7][9]
Sample Collection and Processing
Intracellular TFV-DP can be measured in various cell types, with peripheral blood mononuclear cells (PBMCs) and erythrocytes (from dried blood spots, DBS) being the most common matrices.[6][10]
a) Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood in EDTA-containing tubes.
-
PBMC Isolation: Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque) according to standard protocols.
-
Cell Counting: Count the isolated PBMCs to ensure accurate quantification per cell number. A final cell density of 2 x 10^6 cells/mL is often used.[9]
-
Cell Lysis: Lyse the cells to release the intracellular contents. A common method is to use a 70% methanol (B129727) solution.[9]
-
Storage: Store the cell lysate at -80°C until analysis.
b) Dried Blood Spots (DBS)
-
Blood Collection: Spot whole blood (e.g., 50 µL) onto a Whatman 903 protein saver card.[11]
-
Drying: Allow the spots to dry completely at ambient temperature for at least 3 hours.
-
Storage: Store the DBS cards in a sealed bag with desiccant at -80°C until analysis.
-
Punching: Use a standardized punch (e.g., 3 mm or 7 mm) to collect a disc from the DBS card for extraction.[11][12]
Sample Extraction and Preparation for LC-MS/MS
This protocol is a general guideline for the extraction of TFV-DP from cell lysates or DBS punches.
-
Extraction Solution: Prepare an extraction solution, typically a mixture of methanol and water (e.g., 70:30 or 50:50 v/v).[12][13] An internal standard (e.g., a stable isotope-labeled TFV-DP) should be added to this solution to correct for extraction variability and matrix effects.
-
Extraction:
-
For PBMC lysate, add the extraction solution to the lysate.
-
For DBS, place the punch in a microcentrifuge tube and add the extraction solution.
-
-
Incubation/Vortexing: Vortex the samples vigorously and incubate (e.g., overnight at -20°C) to ensure complete extraction.
-
Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a solution compatible with the LC-MS/MS mobile phase (e.g., 5 mM ammonium (B1175870) formate).[9]
LC-MS/MS Analysis
The following are example parameters for the quantification of TFV-DP. Specific conditions will vary depending on the instrument and column used.
-
Liquid Chromatography (LC):
-
Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a weak anion exchange column.[7][9]
-
Mobile Phase A: Water with an additive like ammonia (B1221849) or formic acid (e.g., 0.025% ammonia).[7]
-
Mobile Phase B: Acetonitrile with a similar additive.[7]
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and gradually increasing the aqueous phase to elute the polar TFV-DP.
-
Flow Rate: Dependent on the column dimensions, often in the µL/min range for micro-LC.[7]
-
Injection Volume: Typically 2-10 µL.[7]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).[7]
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Mass Transitions: The specific mass-to-charge (m/z) transitions for TFV-DP and its internal standard need to be determined. For example, for TFV-DP, a transition of m/z 447.9 -> 176.0 has been reported.[7]
-
Experimental Workflow Diagram
References
- 1. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Steady-state pharmacokinetics of plasma tenofovir alafenamide (TAF), tenofovir (TFV) and emtricitabine (FTC), and intracellular TFV-diphosphate and FTC-triphosphate in HIV-1 infected old Japanese patients treated with bictegravir/FTC/TAF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recommendations for interpreting intraerythrocytic tenofovir-diphosphate and emtricitabine-triphosphate for PrEP adherence assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tenofovir Alafenamide Monofumarate Stability Testing in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the stability of tenofovir (B777) alafenamide monofumarate (TAF) in biological matrices, a critical step in drug development and clinical trial sample handling. TAF, a prodrug of the antiretroviral tenofovir, is known for its improved safety and efficacy profile; however, its stability in biological samples can be influenced by various factors.
Accurate determination of TAF concentrations in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The following protocols and data are designed to ensure the integrity of samples from collection to analysis.
Experimental Protocols
The stability of TAF should be evaluated under various conditions to mimic sample handling and storage scenarios. The primary analytical technique for quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1][2]
General Sample Handling and Preparation
Proper sample collection and initial processing are crucial for maintaining the stability of TAF.
-
Anticoagulant Selection: Use an appropriate anticoagulant, such as EDTA, for plasma collection.
-
Plasma Separation: Centrifuge whole blood samples promptly at a recommended speed (e.g., 20,000 x g for 5 minutes) to separate plasma.[2]
-
Acidification: To inhibit esterase activity and prevent ex vivo hydrolysis of TAF, acidify the plasma immediately after separation by adding a weak acid like formic acid.[3]
Stock Solution Stability
-
Preparation: Prepare stock solutions of TAF in a suitable solvent (e.g., a 50:50 mixture of methanol (B129727) and water) at a known concentration (e.g., 1.0 mg/mL).[2]
-
Storage: Store stock solutions at -70°C.[2]
-
Evaluation: Assess the stability of the stock solution by comparing the response of an aged stock solution to that of a freshly prepared stock solution at regular intervals.
Freeze-Thaw Stability
-
Objective: To determine the stability of TAF after multiple freeze-thaw cycles.
-
Procedure:
-
Prepare quality control (QC) samples at low and high concentrations in the biological matrix of interest (e.g., plasma).
-
Freeze the QC samples at a specified temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a specified number of times (e.g., three cycles).
-
Analyze the samples using a validated LC-MS/MS method and compare the concentrations to those of freshly prepared QC samples.
-
Short-Term (Bench-Top) Stability
-
Objective: To evaluate the stability of TAF in the biological matrix at room temperature for a period reflecting the sample processing time.
-
Procedure:
-
Prepare low and high concentration QC samples.
-
Keep the samples at room temperature for a defined period (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the concentrations to those of freshly prepared QC samples.
-
Long-Term Stability
-
Objective: To assess the stability of TAF under long-term storage conditions.
-
Procedure:
-
Prepare a set of QC samples at low and high concentrations.
-
Store the samples at a specified temperature (e.g., -20°C or -70°C).
-
Analyze the samples at regular intervals (e.g., 1, 3, 6, and 12 months).
-
Compare the concentrations to the initial concentrations of freshly prepared QC samples.
-
Post-Preparative Stability
-
Objective: To determine the stability of processed samples in the autosampler before injection into the analytical instrument.
-
Procedure:
-
Process a set of QC samples through the entire extraction procedure.
-
Place the extracted samples in the autosampler at a controlled temperature (e.g., 8°C).
-
Analyze the samples at different time points (e.g., immediately after extraction and after 12, 24, and 48 hours).
-
Compare the results to assess for any degradation.
-
Data Presentation
The stability of Tenofovir Alafenamide (TAF) is typically expressed as the percentage of the initial concentration remaining after exposure to specific conditions. The following tables summarize key stability data gathered from various studies.
Table 1: pH Stability of Tenofovir Alafenamide
| pH | Condition | Stability Outcome |
| 1.2 | Acidic Conditions | Extensive degradation observed.[4] |
| 4.8 - 5.8 | "Stability Window" | Minimal degradation, considered the optimal pH range for stability.[5][6] |
| > 6.0 | Basic Conditions | Increased degradation due to hydrolysis of the P-O bond.[5] |
Table 2: Ex Vivo Stability of Tenofovir Alafenamide in Plasma
| Species | Condition | Stability Outcome |
| Human | 1 hour in whole blood, 24 hours in plasma | Limited stability demonstrated.[3] |
| Dog | Spiked Plasma | Stable.[3] |
| Sheep | Spiked Plasma | Stable.[3] |
| Macaque | Spiked Plasma | Stable.[3] |
| Rabbit | Spiked Plasma | Negative bias in recovery observed.[3] |
| Rodent | Spiked Plasma | Complete loss of TAF and overestimation of Tenofovir (TFV).[3] |
Table 3: Forced Degradation Studies of Tenofovir Alafenamide
| Stress Condition | Outcome |
| Acidic (0.1 N HCl) | Significant degradation observed within minutes. |
| Alkaline | Degradation occurs, but TAF is more stable than in acidic conditions.[4] |
| Oxidative | Information not prominently available in the provided search results. |
| Thermal | Stability is dependent on the formulation and storage conditions. |
| Photolytic | Information not prominently available in the provided search results. |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for TAF stability testing and its metabolic pathway.
Caption: Experimental workflow for TAF stability testing.
Caption: Simplified metabolic pathway of TAF.
References
- 1. Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Cell Culture Models for Evaluating Tenofovir Alafenamide (TAF) Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing cell culture models to assess the efficacy of tenofovir (B777) alafenamide (TAF), a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir. TAF is a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. These in vitro models are indispensable for preclinical evaluation of antiviral activity, cytotoxicity, and intracellular metabolism.
Introduction to Tenofovir Alafenamide (TAF)
Tenofovir alafenamide is a novel prodrug of tenofovir designed for enhanced delivery of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), into target cells such as lymphocytes and hepatocytes.[1] Compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF), TAF exhibits greater plasma stability and achieves higher intracellular concentrations of TFV-DP at lower doses.[2][3] This targeted delivery mechanism aims to improve the safety profile, particularly concerning renal and bone toxicities associated with higher systemic tenofovir exposure from TDF.[4]
Mechanism of Action
TAF's antiviral activity stems from its intracellular conversion to the active TFV-DP, which acts as a chain terminator for viral DNA synthesis. Upon entering a target cell, TAF is hydrolyzed by cathepsin A in peripheral blood mononuclear cells (PBMCs) or carboxylesterase 1 in hepatocytes to form tenofovir.[5][6] Cellular kinases then phosphorylate tenofovir to tenofovir monophosphate and subsequently to the active tenofovir diphosphate (TFV-DP).[7] TFV-DP competes with the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate, for incorporation into viral DNA by reverse transcriptase (in HIV) or HBV polymerase.[7][8] Once incorporated, the absence of a 3'-hydroxyl group on TFV-DP prevents further elongation of the DNA chain, thus inhibiting viral replication.[7]
Relevant Cell Culture Models
A variety of established cell lines are suitable for studying the efficacy of TAF against HIV and HBV.
-
For HIV-1 Efficacy Studies:
-
MT-2 and MT-4 Cells: These human T-cell leukemia cell lines are highly susceptible to HIV-1 infection and are widely used for screening antiviral compounds.[2][9][10] They exhibit clear cytopathic effects upon infection, making them suitable for cell viability-based assays.
-
Peripheral Blood Mononuclear Cells (PBMCs): As primary target cells for HIV-1 in vivo, PBMCs provide a more physiologically relevant model for assessing antiviral efficacy.[11][12]
-
-
For HBV Efficacy Studies:
-
HepG2.2.15 Cells: This human hepatoblastoma cell line is stably transfected with the HBV genome and constitutively produces HBV particles, making it a standard model for evaluating anti-HBV compounds.[13]
-
Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro HBV research, PHHs support the complete HBV life cycle and provide the most physiologically relevant data.[14]
-
-
For Cytotoxicity Studies:
-
HK-2 Cells: An immortalized human renal proximal tubular epithelial cell line, HK-2 cells are a relevant model for assessing the potential nephrotoxicity of drugs like tenofovir.[15][16]
-
The same cell lines used for efficacy studies (e.g., MT-2, HepG2.2.15, PBMCs) should also be used to determine the cytotoxic concentration of TAF and calculate the selectivity index.[9]
-
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of tenofovir alafenamide in various cell culture models.
Table 1: Anti-HIV-1 Activity of Tenofovir Alafenamide (TAF)
| Cell Line | Virus Strain(s) | Assay Method | EC₅₀ (nM) | Reference(s) |
| MT-2 | HIV-1 Clinical Isolates with K65R | Phenotypic Susceptibility Assay | Varies (1.2 to 27.6-fold change from wild-type) | [2] |
| MT-2 | Wild-type HIV-1 | Multicycle Phenotypic Assay | 15 | [17] |
| MT-4 | HIV-1 IIIB | 5-day Cytoprotection Assay | 5 - 7 | [9][13] |
| PBMCs | 29 Primary HIV-1 Isolates | p24 Antigen Production | 0.10 - 12.0 (mean 3.5) | [9][11] |
| CD4+ T-cells | HIV-1 Single-cycle Reporter Virus | Luciferase Assay | 11.0 ± 3.4 (mean ± SD) | [12] |
| Monocyte-Derived Macrophages (MDMs) | HIV-1 | p24 Antigen Production | 9.7 ± 4.6 (mean ± SD) | [12] |
Table 2: Anti-HBV Activity of Tenofovir Alafenamide (TAF)
| Cell Line | Assay Method | EC₅₀ (nM) | Reference(s) |
| HepG2.2.15 | Inhibition of HBV DNA replication | ~18 | [14] |
| Primary Human Hepatocytes | Inhibition of HBV DNA replication | Data not specifically for TAF, but TFV-DP is shown to be potent | [18] |
Table 3: Cytotoxicity of Tenofovir Alafenamide (TAF)
| Cell Line | Assay Method | CC₅₀ (µM) | Reference(s) |
| MT-2 | Cell Viability Assay | 42 | [9][13] |
| MT-4 | Cell Viability Assay | 4.7 | [9][13] |
| PBMCs | Cell Viability Assay | >50 | [9] |
| HK-2 | MTT Assay | IC₅₀ for Tenofovir (TFV): 9.2 (48h), 2.77 (72h) | [15] |
Experimental Protocols
Protocol 1: HIV-1 Antiviral Efficacy Assay in MT-4 Cells
This protocol describes a method to determine the 50% effective concentration (EC₅₀) of TAF against HIV-1 using a cell viability assay.
Materials:
-
MT-4 cells
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
HIV-1 stock (e.g., IIIB strain)
-
Tenofovir alafenamide (TAF)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare serial dilutions of TAF in complete culture medium. A typical starting concentration range could be from 1 pM to 100 nM.
-
Treatment: Add 50 µL of the diluted TAF to the respective wells. Include wells with cells and virus only (virus control) and cells only (cell control).
-
Infection: Add 50 µL of HIV-1 stock at a multiplicity of infection (MOI) that causes significant cell death in 4-5 days to the wells containing TAF and the virus control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each TAF concentration relative to the cell control and virus control. Determine the EC₅₀ value using non-linear regression analysis.
Protocol 2: HBV Antiviral Efficacy Assay in HepG2.2.15 Cells
This protocol outlines a method to assess the inhibitory effect of TAF on HBV DNA replication.
Materials:
-
HepG2.2.15 cells
-
Complete DMEM/F-12 medium (supplemented with 10% fetal bovine serum, G418, and antibiotics)
-
Tenofovir alafenamide (TAF)
-
96-well or 24-well plates
-
Reagents for DNA extraction
-
Reagents for quantitative PCR (qPCR) of HBV DNA
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in a suitable plate format and allow them to adhere and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of TAF in culture medium. A suggested concentration range is 1 nM to 1 µM.
-
Treatment: Replace the culture medium with medium containing the various concentrations of TAF. Include a no-drug control.
-
Incubation: Incubate the cells for 6-9 days, with a medium change containing fresh TAF every 2-3 days.
-
DNA Extraction: After the incubation period, lyse the cells and extract total intracellular DNA.
-
qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.
-
Data Analysis: Normalize the HBV DNA levels to a housekeeping gene (e.g., β-actin) or total DNA concentration. Calculate the percentage of inhibition of HBV DNA replication for each TAF concentration and determine the EC₅₀ value.
Protocol 3: Cytotoxicity Assay using MTT
This protocol can be used to determine the 50% cytotoxic concentration (CC₅₀) of TAF in various cell lines.
Materials:
-
Target cell line (e.g., MT-4, HepG2.2.15, HK-2)
-
Appropriate complete culture medium
-
Tenofovir alafenamide (TAF)
-
96-well microtiter plates
-
MTT solution
-
Solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the specific cell line.
-
Compound Preparation: Prepare serial dilutions of TAF in culture medium. The concentration range should be broad enough to induce a full dose-response curve (e.g., 0.1 µM to 100 µM).
-
Treatment: Add the diluted TAF to the wells. Include a no-drug control.
-
Incubation: Incubate the plate for the same duration as the corresponding antiviral assay (e.g., 4-5 days for MT-4, 6-9 days for HepG2.2.15).
-
MTT Assay: Follow the same procedure as described in Protocol 1, step 6.
-
Data Acquisition and Analysis: Read the absorbance and calculate the percentage of cell viability relative to the no-drug control. Determine the CC₅₀ value using non-linear regression analysis.
Protocol 4: Quantification of Intracellular Tenofovir Diphosphate (TFV-DP)
This protocol provides a general workflow for the extraction and analysis of TFV-DP from cell lysates by LC-MS/MS.
Materials:
-
Target cells (e.g., PBMCs, HepG2)
-
Tenofovir alafenamide (TAF)
-
Ice-cold 70% methanol (B129727)
-
Internal standard (e.g., ¹³C₅-¹⁵N₂-TFV-DP)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Harvesting: Treat a known number of cells with TAF for a specified duration. After incubation, wash the cells with ice-cold PBS and pellet them by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in ice-cold 70% methanol containing the internal standard to lyse the cells and precipitate proteins.
-
Extraction:
-
Vortex the cell lysate and incubate on ice.
-
Centrifuge to pellet the precipitated proteins and cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes (including TFV-DP) with an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate TFV-DP from other components using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify TFV-DP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Generate a standard curve using known concentrations of TFV-DP. Calculate the intracellular concentration of TFV-DP in the cell samples based on the standard curve and normalize to the cell number (e.g., fmol/10⁶ cells).[19][20]
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Antiviral activity of tenofovir alafenamide (TAF) against HIV-1 clinical isolates harboring K65R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. infezmed.it [infezmed.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 8. Introduction - Clinical Review Report: Tenofovir Alafenamide (Vemlidy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Implications of Efficient Hepatic Delivery by Tenofovir Alafenamide (GS-7340) for Hepatitis B Virus Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Validation of Tenofovir Alafenamide Monofumarate Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777) alafenamide monofumarate (TAF) is a nucleotide reverse transcriptase inhibitor and a prodrug of tenofovir, widely used in the treatment of HIV-1 and chronic hepatitis B infection. The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the medication. This document provides a detailed application note and protocol for the validation of an analytical method for the determination of impurities in tenofovir alafenamide monofumarate, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Known Impurities of this compound
The manufacturing process and degradation of tenofovir alafenamide can lead to the formation of several related substances. It is crucial to monitor and control these impurities. A list of known impurities is provided in the table below.
| Impurity Name | Other Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Tenofovir Alafenamide PMPA Impurity | Tenofovir Dimer | 1607007-18-0 | C18H26N10O7P2 | 556.41 |
| Tenofovir | PMPA | 147127-20-6 | C9H14N5O4P | 287.21 |
| (S)-Tenofovir Alafenamide | TAF Diastereomer | - | C21H29N6O5P | 476.47 |
| PMPA Anhydro Impurity | - | - | - | - |
| Mono Phenyl PMPA Impurity | - | - | - | - |
| PMPA monoamidate impurity | - | - | - | - |
| PMPA bisamidate Impurity | - | - | - | - |
Analytical Method Validation Protocol
This protocol outlines the validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of impurities in this compound.
Objective
To validate an analytical method to accurately and reliably quantify known and unknown impurities in this compound.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.[1]
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sonicator
-
Syringe filters (0.45 µm)
-
-
Reagents:
-
This compound reference standard and impurity reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Tetrahydrofuran (THF) (HPLC grade)[2]
-
Ammonium acetate[2]
-
Potassium dihydrogen phosphate (B84403)
-
Dipotassium hydrogen phosphate anhydrous
-
Orthophosphoric acid
-
Hydrochloric acid
-
Sodium hydroxide
-
Hydrogen peroxide (30%)
-
Purified water (HPLC grade)
-
Chromatographic Conditions
The following chromatographic conditions have been found to be suitable for the separation of tenofovir alafenamide and its impurities.[2][3]
| Parameter | Condition |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent[3] |
| Mobile Phase A | Buffer solution: Acetonitrile: Purified water (20:02:78)[3] |
| Mobile Phase B | Solvent Mixture (e.g., Acetonitrile:THF) and Purified water (75:25)[3] |
| Gradient | Optimized for separation of all impurities |
| Flow Rate | 1.0 mL/min to 1.5 mL/min[2][3] |
| Column Temperature | 40°C - 45°C[2][3] |
| Detection Wavelength | 260 nm or 262 nm[2][3] |
| Injection Volume | 10 µL - 20 µL[3] |
| Diluent | Methanol or 50% aqueous methanol have been used.[2] |
Preparation of Solutions
-
Standard Solution: Prepare a stock solution of this compound reference standard (e.g., 100 ppm) in diluent.[2]
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of all known impurity reference standards at a specified concentration (e.g., 1% of the standard solution concentration).
-
Spiked Sample Solution: Prepare a solution of the this compound sample spiked with the impurity stock solution to a final concentration of the specification limit for each impurity.
Experimental Workflow
Caption: Overall workflow for the analytical method validation of Tenofovir Alafenamide impurities.
Validation Parameters and Acceptance Criteria
The analytical method will be validated according to ICH Q2(R1) guidelines, evaluating the following parameters:
Protocol: To demonstrate the stability-indicating nature of the method, forced degradation studies will be performed on the TAF drug substance. The sample will be subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[2][4][5]
-
Acid Degradation: Treat the sample with 0.1 N HCl for a specified time (e.g., 2 minutes) and then neutralize with 0.1 N NaOH.[2]
-
Base Degradation: Treat the sample with 0.1 N NaOH for a specified time and then neutralize with 0.1 N HCl.
-
Oxidative Degradation: Treat the sample with 30% H2O2 for a specified time (e.g., 3.5 hours).[2]
-
Thermal Degradation: Expose the solid sample to heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for a specified duration.
Acceptance Criteria: The method is considered specific if the peaks of the degradation products are well-resolved from the main peak of tenofovir alafenamide and from each other. The peak purity of the tenofovir alafenamide peak should be evaluated using a PDA detector and must pass the acceptance criteria, indicating no co-eluting peaks.[1][6]
Protocol: Linearity will be assessed by preparing and analyzing a series of solutions of tenofovir alafenamide and each known impurity at a minimum of five different concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.[1]
Acceptance Criteria: A linear relationship between concentration and peak area should be established. The correlation coefficient (r²) should be not less than 0.999.[3]
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Close to zero |
Protocol: The accuracy of the method will be determined by analyzing a sample of known concentration (placebo) spiked with known amounts of each impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). This will be performed in triplicate.
Acceptance Criteria: The recovery of each impurity should be within an acceptable range, typically 85.0% to 115.0%. The Relative Standard Deviation (%RSD) for the recovery at each level should not be more than a predefined limit (e.g., ≤ 5.0%).
| Concentration Level | Acceptance Criteria for Recovery |
| 50% of specification | 85.0% - 115.0% |
| 100% of specification | 90.0% - 110.0% |
| 150% of specification | 90.0% - 110.0% |
Protocol: Precision will be evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Repeatability (Intra-assay precision): Six replicate injections of a spiked sample solution at 100% of the specification level for all impurities will be analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability assay will be performed on a different day, by a different analyst, and/or on a different instrument.
Acceptance Criteria: The %RSD for the area of each impurity peak in the replicate injections should not be more than 10.0% for repeatability and intermediate precision.
Protocol: LOD and LOQ will be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio: Determined by analyzing samples with known low concentrations of the impurities. A signal-to-noise ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)
-
Acceptance Criteria: The LOQ should be precise and accurate. The %RSD for replicate injections at the LOQ concentration should be within an acceptable limit (e.g., ≤ 10%).
| Parameter | Acceptance Criteria |
| LOD (S/N ratio) | ~3:1 |
| LOQ (S/N ratio) | ~10:1 |
Protocol: The robustness of the method will be evaluated by making deliberate small variations in the method parameters and assessing the impact on the results. Parameters to be varied include:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptance criteria. The %RSD of the results obtained under the varied conditions should not be significantly different from the results obtained under the normal conditions.
Protocol: The stability of the standard and sample solutions will be evaluated by storing them at a specified temperature (e.g., 8°C) and analyzing them at regular intervals (e.g., 0, 6, 12, 24 hours).[1]
Acceptance Criteria: The solutions are considered stable if the percentage difference between the initial result and the result at each time point is not more than a predefined limit (e.g., ± 5.0%).
Logical Relationship of Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Data Presentation
All quantitative data generated during the validation study should be summarized in clearly structured tables for easy comparison and review. An example of a summary table for accuracy is provided below.
Table: Summary of Accuracy Data for Impurity X
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) - Rep 1 | Measured Conc. (µg/mL) - Rep 2 | Measured Conc. (µg/mL) - Rep 3 | Mean Recovery (%) | %RSD |
| 50 | 0.50 | 0.48 | 0.49 | 0.51 | 98.0 | 2.5 |
| 100 | 1.00 | 1.02 | 0.99 | 1.01 | 100.7 | 1.5 |
| 150 | 1.50 | 1.48 | 1.52 | 1.51 | 100.2 | 1.4 |
Conclusion
The successful completion of this validation protocol will ensure that the analytical method for the determination of impurities in this compound is specific, linear, accurate, precise, and robust for its intended purpose. This validated method can then be confidently implemented for routine quality control analysis and stability studies of the drug substance and product.
References
- 1. fda.gov [fda.gov]
- 2. Tenofovir alafenamide PMPA impurity | 1607007-18-0 | Benchchem [benchchem.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. biopharminternational.com [biopharminternational.com]
Preparation of Tenofovir Alafenamide Monofumarate for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777) alafenamide (TAF), a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is a cornerstone of antiretroviral therapy for HIV and hepatitis B virus (HBV) infections. Its high intracellular conversion to the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), and lower plasma tenofovir concentrations compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF), contribute to a more favorable safety profile, particularly concerning renal and bone health.[1] Preclinical in vivo animal studies are crucial for the continued development and evaluation of TAF's efficacy, pharmacokinetics, and safety. This document provides detailed application notes and protocols for the preparation and administration of tenofovir alafenamide monofumarate for such studies.
Data Presentation: Pharmacokinetic Parameters of Tenofovir Alafenamide in Various Animal Models
The following tables summarize key pharmacokinetic parameters of TAF and its metabolites in different animal species, providing a comparative overview for study design.
Table 1: Pharmacokinetic Parameters of Tenofovir (TFV) following Tenofovir Alafenamide (TAF) Administration in Rats
| TAF Dose (µg/kg/day) | Sex | Tmax (h) | Cmax (ng/mL) | Css (ng/mL) | Time to Css (h) | AUClast (h·ng/mL) | Route of Administration | Reference |
| 300 | Male | 48 | 13.9 | 11.5 | 48 | 1160 | Subcutaneous Infusion | [2] |
| 300 | Female | 168 | 15.6 | 12.8 | 168 | 2150 | Subcutaneous Infusion | [2] |
| 1000 | Male | 168 | 26.2 | 22.3 | 168 | 3750 | Subcutaneous Infusion | [2] |
| 1000 | Female | 168 | 35.8 | 30.5 | 168 | 5120 | Subcutaneous Infusion | [2] |
| 420 (single dose) | Male | - | - | - | - | - | Oral | [3] |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, Css: Steady-state concentration, AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Table 2: Pharmacokinetic Parameters of Tenofovir (TFV) and Elvitegravir (EVG) following Tenofovir Alafenamide (TAF) + EVG Nanoparticle Administration in Humanized Mice
| Analyte | Formulation | AUC(0-72h) (µg·hr/mL) | AUC(0-14day) (µg·hr/mL) | Elimination Half-life (t1/2) | Route of Administration | Reference |
| TFV | Solution (Free) | 14.1 ± 2.0 | - | 14.2 h | Subcutaneous | [4] |
| EVG | Solution (Free) | 7.2 ± 1.8 | - | 10.8 h | Subcutaneous | [4] |
| TFV | Nanoparticle | - | 23.1 ± 4.4 | 5.1 days | Subcutaneous | [4] |
| EVG | Nanoparticle | - | 39.7 ± 6.7 | 3.3 days | Subcutaneous | [4] |
AUC: Area under the curve.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
This protocol details the preparation of a TAF monofumarate suspension for oral gavage in rodents.
Materials:
-
This compound (TAF) powder
-
Phosphate-buffered saline (PBS), 0.01 M, pH 7.2[5]
-
Sterile, amber-colored glass vials
-
Magnetic stirrer and stir bars
-
Sonicator
-
Analytical balance
-
Sterile water for injection
Procedure:
-
Calculate the required amount of TAF: Based on the desired dose (e.g., mg/kg) and the dosing volume for the specific animal model, calculate the total amount of TAF powder needed.
-
Vehicle Preparation: Prepare 0.01 M PBS solution and adjust the pH to 7.2.
-
Suspension Preparation:
-
Weigh the calculated amount of TAF powder and place it in a sterile, amber-colored glass vial.
-
Add a small volume of the 0.01 M PBS to the vial to create a paste.
-
Gradually add the remaining volume of PBS while continuously stirring with a magnetic stirrer to form a homogenous suspension.
-
For improved homogeneity, sonicate the suspension for 15-30 minutes in a water bath sonicator.
-
-
Storage and Stability: Store the prepared suspension at 2-8°C in the dark. It is recommended to prepare the formulation fresh on the day of dosing. While some formulations have shown stability for up to 14 days at 2-8°C, it is best practice to confirm stability for the specific vehicle used.[2]
Protocol 2: Preparation of Tenofovir Alafenamide Hemifumarate for Subcutaneous Infusion in Rats
This protocol is adapted from a 28-day toxicity study in rats.[2]
Materials:
-
Tenofovir alafenamide hemifumarate (TAF HF)
-
5 mM Citrate (B86180) solution
-
0.8% Saline
-
0.1% m-cresol
-
Sterile, amber-colored glass vials
-
Analytical balance
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Vehicle Preparation: Prepare a solution of 5 mM citrate containing 0.8% saline and 0.1% m-cresol.
-
Formulation Preparation:
-
Dissolve the appropriate amount of TAF HF in the prepared vehicle to achieve the desired final concentration. All concentrations should refer to the free base form of TAF.[2]
-
Stir the solution until the TAF HF is completely dissolved.
-
Sterile filter the final solution using a 0.22 µm filter into a sterile container.
-
-
Storage and Stability: Dosing formulations prepared in this vehicle have been found to be stable at room temperature for up to seven days and for up to fourteen days at 2 to 8°C.[2]
Mandatory Visualizations
Signaling Pathway of Tenofovir Alafenamide
The following diagram illustrates the intracellular activation and mechanism of action of Tenofovir Alafenamide.
Caption: Intracellular activation pathway of Tenofovir Alafenamide.
Experimental Workflow for an In Vivo Animal Study
The following diagram outlines a general experimental workflow for conducting an in vivo study with Tenofovir Alafenamide.
Caption: General workflow for in vivo animal studies with TAF.
References
- 1. benchchem.com [benchchem.com]
- 2. A 28-Day Toxicity Study of Tenofovir Alafenamide Hemifumarate by Subcutaneous Infusion in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and Tissue Distribution Profile of Long Acting Tenofovir Alafenamide and Elvitegravir Loaded Nanoparticles in Humanized Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Tenofovir Alafenamide Monofumarate in Peripheral Blood Mononuclear Cell (PBMC) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777) alafenamide (TAF) is a novel prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and hepatitis B virus (HBV) infections.[1] Unlike its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF), TAF is designed for more efficient delivery of the active metabolite, tenofovir-diphosphate (TFV-DP), into peripheral blood mononuclear cells (PBMCs), which are primary targets for HIV replication.[2][3] This targeted delivery mechanism results in significantly higher intracellular concentrations of TFV-DP in PBMCs and lower plasma concentrations of tenofovir, leading to an improved safety profile, particularly concerning renal and bone toxicity.[4][5] These application notes provide detailed protocols for utilizing TAF in various PBMC-based assays to evaluate its intracellular pharmacokinetics, antiviral efficacy, and effects on cellular functions.
Mechanism of Action in PBMCs
TAF's efficacy hinges on its unique intracellular activation pathway within PBMCs. Due to its chemical stability in plasma, TAF is efficiently transported into PBMCs.[1] Inside the cell, TAF is primarily hydrolyzed by the lysosomal enzyme Cathepsin A (CatA) to form tenofovir.[6] Subsequently, cellular kinases phosphorylate tenofovir to its active form, tenofovir-diphosphate (TFV-DP).[7] TFV-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase and terminates the growing viral DNA chain, thus suppressing viral replication.[8][9]
Data Presentation
The following tables summarize quantitative data from studies comparing TAF and TDF in PBMCs.
Table 1: Intracellular Tenofovir-Diphosphate (TFV-DP) Concentrations in PBMCs
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Fold Difference (TAF vs. TDF) | Reference |
| Steady-State TFV-DP (100% adherence) | 593 fmol/10⁶ cells | 81.7 fmol/10⁶ cells | 7.3 | [2] |
| Steady-State TFV-DP (67% adherence) | 407 fmol/10⁶ cells | 57.4 fmol/10⁶ cells | 7.1 | [2] |
| Steady-State TFV-DP (33% adherence) | 215 fmol/10⁶ cells | 32.3 fmol/10⁶ cells | 6.7 | [2] |
| Geometric Mean TFV-DP | 834.7 fmol/10⁶ cells | 346.85 fmol/10⁶ cells | 2.41 | [4] |
| Median TFV-DP | 497 fmol/million cells | 63 fmol/million cells | ~7.9 | [10] |
Table 2: Effect of TAF and TDF on PBMC Mitochondrial Respiration
| Parameter | Vehicle Control | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Reference |
| Basal Oxygen Consumption Rate (OCR) | Not specified | Reduced | Reduced | [3] |
| Maximal Oxygen Consumption Rate (OCR) | Not specified | Reduced | Reduced | [3] |
Note: In vitro exposure of PBMCs from HIV-1(-) participants to 0.12–3.3 μM of TAF or TDF for 2 and 24 hours resulted in reduced basal and maximal OCR compared to the vehicle control.[3]
Mandatory Visualizations
Caption: Intracellular activation and mechanism of action of TAF in PBMCs.
Caption: General experimental workflow for TAF studies in PBMCs.
Experimental Protocols
PBMC Isolation from Whole Blood using Ficoll-Paque
This protocol describes the isolation of PBMCs from whole blood by density gradient centrifugation.
Materials:
-
Whole blood collected in tubes with anticoagulant (e.g., EDTA, heparin)
-
Ficoll-Paque PLUS medium
-
Phosphate-Buffered Saline (PBS), sterile
-
15 mL or 50 mL conical centrifuge tubes, sterile
-
Serological pipettes, sterile
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Bring Ficoll-Paque and PBS to room temperature.
-
Dilute the whole blood 1:1 with sterile PBS in a conical tube.
-
Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque in a 50 mL conical tube. Avoid mixing the layers by slowly pipetting the blood down the side of the tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.
-
After centrifugation, four layers will be visible: plasma at the top, a "buffy coat" layer of PBMCs, the Ficoll-Paque medium, and red blood cells/granulocytes at the bottom.
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Using a sterile pipette, carefully collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the collected PBMCs by adding sterile PBS to bring the volume to 45-50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in the desired volume of cell culture medium or buffer.
-
Perform a cell count and viability assessment.
Cell Viability Assay using Trypan Blue Exclusion
This method determines the number of viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.
Materials:
-
PBMC suspension
-
0.4% Trypan Blue solution
-
Hemocytometer with coverslip
-
Microscope
-
Micropipettes and tips
Procedure:
-
Mix 10 µL of the PBMC suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into the hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the cell viability:
-
Total cells = Viable cells + Non-viable cells
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Cell concentration (cells/mL) = Average number of viable cells per large square x dilution factor (2) x 10⁴
-
Antiviral Activity Assay using HIV-1 p24 Antigen ELISA
This assay measures the ability of TAF to inhibit HIV-1 replication in PBMCs by quantifying the amount of p24 antigen in the cell culture supernatant.
Materials:
-
Isolated PBMCs
-
Phytohemagglutinin (PHA) for T-cell activation
-
Interleukin-2 (IL-2)
-
HIV-1 viral stock (e.g., HIV-1 BaL)
-
Tenofovir Alafenamide (TAF) at various concentrations
-
96-well cell culture plates
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Activate PBMCs by culturing them with PHA (e.g., 5 µg/mL) for 2-3 days in RPMI-1640 medium supplemented with 10% FBS and IL-2 (e.g., 20 U/mL).
-
After activation, wash the cells and resuspend them in fresh medium with IL-2.
-
Seed the activated PBMCs into a 96-well plate (e.g., 2 x 10⁵ cells/well).
-
Add serial dilutions of TAF to the wells. Include appropriate controls (e.g., no drug, TDF, vehicle control).
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Collect cell culture supernatants at various time points (e.g., day 3, 5, and 7 post-infection).
-
Quantify the p24 antigen concentration in the supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Determine the 50% effective concentration (EC₅₀) of TAF by plotting the p24 concentration against the drug concentration.
Cytokine Production Assay using ELISA
This protocol measures the concentration of specific cytokines released into the cell culture supernatant following TAF treatment.
Materials:
-
Isolated PBMCs
-
Cell culture medium (RPMI-1640 with 10% FBS)
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes, or PHA for T-cells)
-
Tenofovir Alafenamide (TAF)
-
96-well cell culture plates
-
Commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
-
Plate reader
Procedure:
-
Seed PBMCs into a 96-well plate (e.g., 1 x 10⁶ cells/mL).
-
Add TAF at desired concentrations.
-
Add the stimulating agent (if required) to induce cytokine production.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatants.
-
Measure the concentration of the cytokine of interest in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
Analyze the data by comparing cytokine levels in TAF-treated wells to control wells.
References
- 1. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood immune cells from people with HIV on antiviral regimens that contain tenofovir alafenamide (TAF) and tenofovir disoproxil fumarate (TDF) have differential metabolic signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenofovir Lower in Plasma, Higher in PBMCs, With TAF Versus TDF [natap.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 10. Lymphoid tissue PKs of tenofovir-alafenamide vs. -disoproxil fumarate / Tenofovir levels in human PBMCs and lymph nodes higher with TAF than TDF [natap.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Pharmacokinetic Assessment of Tenofovir Alafenamide Monofumarate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenofovir (B777) alafenamide (TAF) is a nucleotide reverse transcriptase inhibitor and a prodrug of tenofovir.[1] It is a key component in the treatment of HIV-1 and chronic hepatitis B virus (HBV) infections.[1][2] TAF exhibits greater antiviral activity and better distribution into lymphoid tissues compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF).[1] Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of TAF and its active metabolite, tenofovir (TFV). This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of TAF and TFV in human plasma, suitable for pharmacokinetic studies.
Mechanism of Action
TAF is a phosphonamidate prodrug designed for efficient delivery of tenofovir to target cells.[2] After oral administration, TAF is absorbed and largely remains intact in the plasma, allowing for efficient uptake into hepatocytes and lymphocytes.[3] Intracellularly, TAF is hydrolyzed by cathepsin A to release tenofovir, which is then phosphorylated by cellular kinases to its active diphosphate (B83284) form, tenofovir diphosphate (TFV-DP).[2] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination and inhibition of viral replication.[2][4] This targeted intracellular delivery mechanism results in higher intracellular concentrations of the active metabolite and lower systemic exposure to tenofovir compared to TDF, leading to an improved renal and bone safety profile.[5][6]
Experimental Protocols
This section provides a detailed protocol for the quantification of TAF and TFV in human plasma.
1. Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for plasma sample preparation.[7]
-
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (Tenofovir-d6 and TAF-d5 in ACN)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile[8] |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.4 mL/min[8] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[8] |
| Total Run Time | 5 minutes[5][8] |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 1.0 | 97 | 3 |
| 1.0 - 2.5 | Linear gradient to 20 | Linear gradient to 80 |
| 2.5 - 4.0 | Linear gradient to 5 | Linear gradient to 95 |
| 4.01 - 5.0 | 97 | 3 |
Table 3: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7][8] |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 4 |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
Table 4: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Tenofovir Alafenamide (TAF) | 477.2 | 346.1[7] | 150 |
| Tenofovir (TFV) | 288.1 | 176.1[7] | 150 |
| TAF-d5 (IS) | 482.2 | 351.1 | 150 |
| Tenofovir-d6 (IS) | 294.1 | 182.1 | 150 |
Method Validation Summary
The method was validated according to the US FDA guidelines for bioanalytical method validation.[9][10]
Table 5: Method Validation Parameters
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir (TFV) |
| Linearity Range (ng/mL) | 4.00–400[5] | 0.400–40.0[5] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 4.00[5] | 0.400[5] |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% | ± 15% |
| Recovery (%) | > 70%[9] | > 70%[9] |
Pharmacokinetic Study Application
This validated LC-MS/MS method was successfully applied to a pharmacokinetic study in healthy volunteers following a single oral dose of 25 mg TAF.[5]
Table 6: Pharmacokinetic Parameters of TAF and TFV (n=8, Fasting) [5]
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir (TFV) |
| Cmax (ng/mL) | 218.74 | < 10 |
| Tmax (h) | 0.33 | ~24 |
| AUC₀₋t (ng·h/mL) | 132.10 | Higher than TAF |
| t₁/₂ (h) | 0.4 | ~40 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t₁/₂: Half-life.
The results show that TAF is rapidly absorbed and converted to TFV, which has a much longer half-life.[11]
Visualizations
Caption: Mechanism of Action of Tenofovir Alafenamide (TAF).
Caption: Experimental Workflow for Sample Preparation and Analysis.
This application note describes a simple, rapid, and robust LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and its active metabolite tenofovir in human plasma. The method is fully validated and has been successfully applied to a pharmacokinetic study, demonstrating its suitability for drug development and clinical research applications. The provided protocols and data serve as a valuable resource for researchers in the field of antiretroviral therapy.
References
- 1. Tenofovir alafenamide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenofovir Alafenamide | C21H29N6O5P | CID 9574768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. moh.gov.bw [moh.gov.bw]
- 11. dovepress.com [dovepress.com]
Application Notes & Protocols: Tenofovir Alafenamide Monofumarate (TAF) Drug Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tenofovir (B777) alafenamide (TAF) is a novel prodrug of tenofovir (TFV), a nucleotide reverse transcriptase inhibitor.[1] TAF exhibits greater plasma stability and more efficient delivery of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), into target cells compared to the earlier prodrug, tenofovir disoproxil fumarate (B1241708) (TDF).[1][2] This improved pharmacokinetic profile allows for lower dosing and reduces systemic exposure to tenofovir, thereby mitigating renal and bone toxicity risks.[3] However, TAF's disposition is heavily reliant on the activity of various drug transporters and metabolizing enzymes, making it susceptible to drug-drug interactions (DDIs).[4] Understanding these interactions is critical for ensuring its safe and effective use in combination therapies. These application notes provide detailed protocols for investigating the DDI potential of TAF in vitro.
Pharmacokinetic Profile of TAF
TAF is a substrate for several key transporters that influence its absorption and distribution. It is not a significant substrate for cytochrome P450 (CYP) enzymes, which simplifies its DDI profile to some extent.[5]
-
Metabolism: TAF is primarily hydrolyzed intracellularly by Cathepsin A (CatA) and to a lesser extent by carboxylesterase 1 (CES1) to form tenofovir.[6][7] Tenofovir is then phosphorylated to the active antiviral agent, tenofovir diphosphate.
-
Transporters: TAF is a substrate of the efflux transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[5][8] It is also a substrate for the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3 (SLCO1B1 and SLCO1B3).[8]
The following diagram illustrates the metabolic activation and key transporter interactions of TAF.
Part 1: In Vitro Drug Interaction Study Protocols
The following protocols outline standard in vitro methods to assess the potential of a test compound to interact with TAF's key metabolic and transport pathways.
Experimental Workflow Overview
Protocol 1.1: P-gp and BCRP Inhibition Assay
Objective: To determine if a test compound inhibits P-gp or BCRP-mediated transport of a probe substrate. This is important as TAF is a substrate for both transporters.
Materials:
-
Caco-2 or MDCK-II cells stably expressing P-gp or BCRP.
-
Probe substrates: Digoxin (P-gp), Prazosin (BCRP).
-
Test compound and positive control inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP).
-
Hanks' Balanced Salt Solution (HBSS).
-
LC-MS/MS for quantification.
Methodology:
-
Cell Culture: Seed Caco-2 or MDCK-II cells onto permeable filter supports (e.g., Transwell® plates) and culture until a confluent monolayer is formed, typically 18-21 days for Caco-2 and 3-5 days for MDCK-II.
-
Transport Assay (Bidirectional):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-to-B): Add the probe substrate with and without the test compound (at various concentrations) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-to-A): Add the probe substrate with and without the test compound to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 60-120 minutes).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the probe substrate in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests active efflux.
-
Determine the IC50 value of the test compound by plotting the percent inhibition of the probe substrate's efflux against the test compound concentration.
-
Protocol 1.2: OATP1B1 and OATP1B3 Inhibition Assay
Objective: To determine if a test compound inhibits the hepatic uptake of TAF via OATP1B1 and OATP1B3 transporters.[12]
Materials:
-
HEK293 or CHO cells stably overexpressing human OATP1B1 or OATP1B3.[13]
-
Parental (mock-transfected) cells as a negative control.
-
Probe substrates: Estradiol-17β-glucuronide (OATP1B1/OATP1B3), Cholecystokinin octapeptide (CCK-8, OATP1B3-specific).[12]
-
Test compound and positive control inhibitor (e.g., Rifampicin).[14]
-
Krebs-Henseleit (KH) buffer.
-
LC-MS/MS or scintillation counting (for radiolabeled substrates).
Methodology:
-
Cell Plating: Plate the OATP-expressing and mock cells in 24- or 48-well plates and allow them to attach overnight.
-
Pre-incubation: Wash the cells with KH buffer. Pre-incubate the cells with the test compound or control inhibitor in KH buffer for a short period (e.g., 10-30 minutes) at 37°C. Some inhibitors show potentiation after pre-incubation.[15]
-
Uptake Assay: Initiate the uptake by adding the probe substrate (with the test compound still present) to the wells.
-
Incubation: Incubate for a short, linear uptake period (e.g., 2-5 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KH buffer.
-
Cell Lysis & Quantification: Lyse the cells and determine the intracellular concentration of the probe substrate via LC-MS/MS or scintillation counting. Normalize to the protein content of each well.
-
Data Analysis:
-
Calculate the net transporter-mediated uptake by subtracting the uptake in mock cells from that in the OATP-expressing cells.
-
Determine the IC50 value by plotting the percent inhibition of net uptake against the test compound concentration.
-
Protocol 1.3: TAF as a Substrate for P-gp, BCRP, OATP1B1/1B3
Objective: To confirm that TAF is a substrate of the aforementioned transporters.
Methodology:
-
The protocols are similar to the inhibition assays described above.
-
For efflux transporters (P-gp/BCRP) , use TAF as the substrate and perform the bidirectional transport assay. A known inhibitor (e.g., Verapamil for P-gp) should be used to confirm that the observed efflux is transporter-mediated. A significant reduction in the efflux ratio in the presence of the inhibitor confirms TAF is a substrate.
-
For uptake transporters (OATP1B1/1B3) , use TAF as the substrate in the uptake assay with OATP-overexpressing and mock cells. A known inhibitor (e.g., Rifampicin) should be used. Significantly higher uptake in the expressing cells compared to mock cells, which is reduced by the inhibitor, confirms TAF is a substrate.
Part 2: Data Presentation and Interpretation
Quantitative data from DDI studies are crucial for predicting clinical relevance. The results are typically summarized in tables for clear comparison.
Table 1: Summary of In Vivo Pharmacokinetic Interactions with TAF Data represents the change in TAF or Tenofovir (TFV) exposure when co-administered with another agent.
| Co-administered Drug | Drug Class | Effect on Transporters | TAF AUC Change | TAF Cmax Change | TFV AUC Change | TFV Cmax Change | Clinical Recommendation |
| P-gp/BCRP Inhibitors | |||||||
| Atazanavir/ritonavir[16] | Protease Inhibitor | P-gp/BCRP Inhibition | ↑ 91% | ↑ 77% | ↑ 162% | ↑ 112% | Use 10 mg TAF dose |
| Lopinavir/ritonavir[16] | Protease Inhibitor | P-gp/BCRP Inhibition | ↑ 47% | ↑ 119% | ↑ 316% | ↑ 275% | Use 10 mg TAF dose |
| Darunavir/ritonavir[16] | Protease Inhibitor | P-gp/BCRP Inhibition | ↑ 5% | ↑ 42% | ↑ 105% | ↑ 142% | Use 10 mg TAF dose |
| Cobicistat[4][9] | PK Enhancer | P-gp/BCRP Inhibition | ↑ 183% (range) | - | - | - | Use 10 mg TAF dose |
| P-gp/CYP3A4 Inducers | |||||||
| Rifampin[10] | Antimycobacterial | P-gp/CYP3A4 Induction | ↓ (Expected) | ↓ (Expected) | ↓ (Expected) | ↓ (Expected) | Co-administration not recommended |
| St. John's Wort[11] | Herbal Product | P-gp/CYP3A4 Induction | ↓ (Expected) | ↓ (Expected) | ↓ (Expected) | ↓ (Expected) | Co-administration not recommended |
| Carbamazepine[5] | Anticonvulsant | P-gp/CYP3A4 Induction | ↓ (Expected) | ↓ (Expected) | ↓ (Expected) | ↓ (Expected) | Use with caution |
| No Significant Interaction | |||||||
| Rilpivirine[16] | NNRTI | - | ↓ 4% | ↑ 1% | ↑ 9% | ↑ 18% | No dose adjustment needed |
| Dolutegravir[16] | Integrase Inhibitor | - | - | ↑ 24% | ↑ 25% | ↑ 10% | No dose adjustment needed |
AUC = Area Under the Curve, Cmax = Maximum Concentration
Interpretation Logic
The potential for a clinically significant DDI is assessed based on the calculated IC50 or Ki values in relation to the expected clinical plasma concentrations of the interacting drug.
References
- 1. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Tenofovir Alafenamide When Coadministered With Other HIV Antiretrovirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenofovir alafenamide (TAF) | Johns Hopkins HIV Guide [hopkinsguides.com]
- 9. researchgate.net [researchgate.net]
- 10. hivguidelines.org [hivguidelines.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. bioivt.com [bioivt.com]
- 13. Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hivclinic.ca [hivclinic.ca]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tenofovir Alafenamide Monofumarate (TAF) Hydrolytic Instability in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hydrolytic instability of Tenofovir (B777) Alafenamide Monofumarate (TAF) during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is tenofovir alafenamide (TAF) and why is its stability a concern in assays?
A1: Tenofovir alafenamide (TAF) is a prodrug of the antiretroviral agent tenofovir. As a phosphoramidate, TAF is susceptible to hydrolysis, which can lead to its degradation into less active or inactive forms, primarily monophenyl-TFV and tenofovir (TFV).[1] This instability can compromise the accuracy and reliability of in vitro and in vivo assays.
Q2: What are the primary factors that contribute to the hydrolytic instability of TAF?
A2: The main factors influencing TAF's hydrolytic degradation are:
-
pH: TAF is unstable in both acidic and alkaline conditions.[1]
-
Enzymatic Activity: In biological matrices, plasma esterases like Cathepsin A (CatA) and Carboxylesterase 1 (CES1) can enzymatically hydrolyze TAF.[2][3]
-
Water Content: The presence of water is essential for hydrolysis to occur.[1][4]
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.[5]
Q3: Is there a pH range where TAF is more stable?
A3: Yes, a pH "stability window" for TAF has been identified between pH 4.8 and 5.8, with optimal stability observed at approximately pH 5.3.[1][6]
Q4: How does the salt form of TAF affect its stability?
A4: The freebase form of TAF (TAFFB) has demonstrated greater chemical stability compared to its hemifumarate salt form (TAFHF).[1][4]
Q5: What are the main degradation products of TAF that I should monitor in my assays?
A5: The predominant hydrolytic degradants of TAF are monophenyl-TFV and the parent active drug, tenofovir (TFV).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low TAF recovery in plasma/serum samples. | Enzymatic degradation by plasma esterases. | Acidify plasma samples immediately after collection by adding a weak acid like formic or acetic acid to inhibit esterase activity.[2] |
| Inconsistent TAF concentrations in aqueous buffers. | pH of the buffer is outside the optimal stability range. | Prepare aqueous solutions of TAF in a buffer with a pH between 4.8 and 5.8. A pH of 5.3 is recommended for minimal degradation.[6] |
| Rapid TAF degradation during sample preparation. | Prolonged exposure to unfavorable conditions (e.g., high temperature, non-optimal pH). | Minimize sample preparation time and maintain samples at a low temperature (e.g., on ice or at 4°C).[7] |
| Interference from degradation products in chromatographic assays. | Inadequate separation of TAF from its degradants. | Utilize a validated stability-indicating HPLC method with a C18 column and a mobile phase optimized for separating TAF, monophenyl-TFV, and TFV.[7][8] |
| Variable results between different animal species in preclinical studies. | Species-specific differences in plasma esterase activity. TAF is particularly unstable in mouse and rat plasma.[2] | When working with rodent models, it is crucial to use an esterase inhibitor or an appropriate sample collection and processing protocol to prevent ex vivo degradation.[2] |
Data Presentation
Table 1: Summary of TAF Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 2 minutes | Benchtop | 8.7%[7] |
| Base Hydrolysis | 0.1 N NaOH | - | - | - |
| Oxidative Degradation | 30% H₂O₂ | 3.5 hours | Benchtop | 8.4%[7] |
| Hydrolysis | Water | 3.5 hours | 80°C | 18.6%[7] |
| Humidity | 40°C/75% RH | 7 days | 40°C | 7.4%[7] |
| Thermal Degradation | Dry Heat | - | 60-80°C | Stable[5] |
| Photodegradation | 1.2 million lux hours | - | - | Labile[5] |
Data compiled from various sources and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Stabilized TAF Solution for In Vitro Assays
-
Buffer Preparation: Prepare a buffer solution with a pH between 4.8 and 5.8. For optimal stability, a citrate-phosphate buffer at pH 5.3 is recommended.[6]
-
TAF Dissolution: Dissolve TAF in the prepared buffer to the desired final concentration.
-
Storage: Store the TAF solution at 4°C for short-term use. For long-term storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.
Protocol 2: Sample Handling for Quantification of TAF in Plasma
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Acidification: Immediately after separation, acidify the plasma by adding a pre-determined volume of a weak acid (e.g., formic acid) to inhibit esterase activity.[2]
-
Storage: Store the acidified plasma samples at -80°C until analysis.
Protocol 3: Stability-Indicating HPLC Method for TAF and its Degradants
-
Column: C18 reversed-phase column (e.g., Inertsil ODS, 100 x 4.6 mm, 5 µm).[7]
-
Mobile Phase A: Ammonium acetate (B1210297) buffer (pH 6.0) with a mixture of acetonitrile (B52724) and tetrahydrofuran (B95107) (THF) (e.g., 990:10 v/v).[7]
-
Mobile Phase B: Ammonium acetate buffer (pH 6.0) with a mixture of acetonitrile and THF (e.g., 500:500 v/v).[7]
-
Gradient Elution: Employ a gradient elution program to achieve optimal separation.
-
Flow Rate: 1.5 mL/min.[7]
-
Column Temperature: 45°C.[7]
-
Detection Wavelength: 260 nm.[7]
Visualizations
Caption: Hydrolytic degradation pathway of Tenofovir Alafenamide (TAF).
Caption: Recommended workflow for TAF quantification in plasma samples.
Caption: Troubleshooting flowchart for inaccurate TAF assay results.
References
- 1. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Trans-urocanic acid enhances tenofovir alafenamide stability for long-acting HIV applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Crystallization of Tenofovir Alafenamide Monofumarate (TAF) Form I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization process of Tenofovir (B777) Alafenamide (TAF) Monofumarate Form I.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the crystallization of TAF Form I.
Problem 1: The crystallization resulted in an incorrect polymorphic form (not Form I).
Potential Causes & Solutions:
-
Solvent System: The choice of solvent is critical for obtaining the desired polymorph. Form I is commonly crystallized from acetonitrile (B52724).[1] Using other solvents like n-propanol, n-butanol, or isobutanol may lead to the formation of solvates (Form S) which can convert to other forms upon desolvation.[2]
-
Seeding: The absence of Form I seed crystals can lead to the nucleation and growth of other polymorphic forms.
-
Solution: Introduce Form I seed crystals into the solution at the appropriate supersaturation level to direct the crystallization towards the desired form.
-
-
Supersaturation: High levels of supersaturation can favor the formation of metastable polymorphs.
-
Solution: Control the rate of supersaturation generation by optimizing the cooling rate or the addition rate of an anti-solvent. A slower, more controlled process is generally preferred.
-
-
Temperature: Temperature can influence the relative stability of different polymorphs.
-
Solution: Carefully control the temperature throughout the crystallization process, including the dissolution and cooling phases. Refer to established protocols for specific temperature ranges.
-
Problem 2: The yield of TAF Form I is consistently low.
Potential Causes & Solutions:
-
Incomplete Crystallization: The final concentration of TAF in the mother liquor may be too high.
-
Solution 1: Increase the crystallization time to allow for more complete crystal growth.
-
Solution 2: Optimize the final cooling temperature. Lowering the final temperature can decrease the solubility and increase the yield.
-
Solution 3: Consider the use of an anti-solvent to reduce the solubility of TAF in the solvent system.
-
-
Impurities: The presence of impurities can inhibit crystal growth and reduce the overall yield.[3]
-
Solution: Ensure the purity of the starting materials. The hemifumarate form of tenofovir alafenamide has been noted for its ability to purge certain impurities during crystallization.[4]
-
-
Incorrect Stoichiometry: An incorrect molar ratio of tenofovir alafenamide to fumaric acid can impact the formation and yield of the monofumarate salt.
-
Solution: Ensure a molar ratio of approximately 1:1 between tenofovir alafenamide and fumaric acid.[2]
-
Problem 3: The TAF Form I crystals exhibit poor morphology (e.g., needles, fine particles), leading to difficulties in filtration and drying.
Potential Causes & Solutions:
-
High Supersaturation: Rapid crystallization at high supersaturation often leads to the formation of small, needle-like crystals.
-
Solution: Reduce the rate of supersaturation by slowing down the cooling rate or the anti-solvent addition rate.
-
-
Solvent Choice: The solvent system can significantly influence crystal habit.
-
Solution: While acetonitrile is standard for Form I, exploring co-solvent systems may help in modifying the crystal habit.
-
-
Agitation: The stirring rate can affect crystal size and morphology.
-
Solution: Optimize the agitation speed. Lower agitation rates can sometimes lead to larger crystals, but care must be taken to maintain a uniform suspension.
-
Problem 4: The final TAF Form I product has a high level of impurities.
Potential Causes & Solutions:
-
Inefficient Purification during Crystallization: The crystallization process itself is a purification step.
-
Solution 1: Consider recrystallization of the final product to improve purity.
-
Solution 2: Optimize the washing step after filtration. Use a solvent that effectively removes impurities without dissolving a significant amount of the product.
-
-
Co-crystallization of Impurities: Some impurities may have similar structures and can co-crystallize with the desired product.
-
Solution: Investigate the use of a different solvent system that may alter the solubility of the impurities relative to TAF Form I. As mentioned, the hemifumarate form is known to be effective at rejecting the major diastereomeric impurity.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of TAF Monofumarate Form I?
TAF Monofumarate Form I can be characterized by its Powder X-ray Diffraction (PXRD) pattern, which has significant peaks at 2-Theta angles of approximately 5.3°, 9.8°, 10.4°, 15.9°, 16.2°, and 16.6°.[2]
Q2: What is the difference between TAF monofumarate and hemifumarate?
The primary difference lies in the stoichiometry between tenofovir alafenamide and fumaric acid. The monofumarate has a molar ratio of approximately 1:1, while the hemifumarate has a ratio of about 2:1.[2][5] The hemifumarate form has been reported to be more thermodynamically stable.
Q3: What solvents are typically used for the crystallization of TAF Form I?
Acetonitrile is a commonly used solvent for the preparation of TAF Monofumarate Form I.[1] Other solvents such as ethanol (B145695) have also been mentioned in the literature.[1]
Q4: How can I confirm that I have obtained the correct polymorphic form?
The most definitive method for polymorph identification is Powder X-ray Diffraction (PXRD). Other analytical techniques such as Differential Scanning Calorimetry (DSC) and Raman Spectroscopy can also be used to characterize the crystalline form.[2]
Q5: Is seeding necessary for the crystallization of TAF Form I?
While not always strictly necessary, seeding with Form I crystals is highly recommended to ensure the crystallization of the desired polymorph and to have better control over the process.
Data Presentation
Table 1: Solvent Systems and Conditions for TAF Crystallization
| Crystalline Form | Solvent System | Temperature Profile | Observed Yield | Reference |
| Tenofovir Alafenamide Monofumarate Form I | Acetonitrile | Dissolve at reflux, cool to 5°C, and maintain for 16 hours. | Not specified | [1] |
| This compound Form I | Ethanol | Add TAF to Fumaric acid in ethanol at 25-30°C, heat to 45-50°C, then add to n-Heptane at 0-5°C. | 92 g (from 50 g TAF) | [1] |
| This compound Form S | Isobutanol | Heat to reflux to dissolve, then cool to room temperature and stir for 16 hours. | 81% | [6] |
| Tenofovir Alafenamide Hemifumarate | Acetonitrile | Heat to 70-75°C to dissolve solids. | Not specified | [2] |
| Tenofovir Alafenamide Free Base | Acetonitrile | Heat to dissolve, then slow cooling to ~4°C. | 97% | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Form I in Acetonitrile [1]
-
Combine 100 g of 9-[(R)-2-[[(S)-[[(S)-l-(isopropoxycarbonyl) ethyl] amino] phenoxy phosphinyl] methoxy] propyl] adenine (B156593) (Tenofovir Alafenamide) and 22 g of fumaric acid in 1890 g of acetonitrile.
-
Heat the mixture to reflux to dissolve all solids.
-
Filter the hot solution to remove any undissolved particles.
-
Cool the filtrate to 5°C.
-
Maintain the mixture at 5°C for 16 hours to allow for complete crystallization.
-
Isolate the crystals by filtration.
-
Wash the isolated crystals with cold acetonitrile.
-
Dry the crystals under reduced pressure.
Protocol 2: Preparation of this compound Form I in Ethanol/n-Heptane [1]
-
Prepare a mixture of 12.17 g of fumaric acid in 500 ml of ethanol at 25-30°C.
-
Add 50 g of Propan-2-yl N-[(S)-({[(2R)-1-(6-amino-9Hpurin-9-yl)propan-2-yl]-oxy}methyl) (phenoxy)phosphoryl]-L-alaninate (Tenofovir Alafenamide) to the mixture.
-
Heat the mixture to 45-50°C and stir for 10 minutes.
-
In a separate vessel, cool 1250 ml of n-Heptane to 0-5°C.
-
Add the hot ethanol mixture to the pre-cooled n-Heptane.
-
Stir the resulting mixture for 3 hours at 0-5°C.
-
Filter the solid product.
-
Dry the product to obtain this compound.
Mandatory Visualization
Caption: Experimental workflow for the cooling crystallization of TAF Form I.
Caption: Troubleshooting guide for incorrect polymorph formation in TAF crystallization.
References
- 1. tdcommons.org [tdcommons.org]
- 2. WO2017134089A1 - Crystalline forms of this compound - Google Patents [patents.google.com]
- 3. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 4. On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Co-crystals, Salts or Mixtures of Both? The Case of Tenofovir Alafenamide Fumarates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tenofovir Alafenamide Monofumarate (TAF) Degradation Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation products of Tenofovir (B777) Alafenamide Monofumarate (TAF). It provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and a summary of degradation data.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation pathways for TAF?
A1: Tenofovir Alafenamide (TAF) is a prodrug susceptible to hydrolysis. The primary degradation pathways involve the cleavage of the phosphonamidate and ester bonds. This results in the formation of several degradation products (DPs). TAF is particularly susceptible to acid hydrolysis.[1][2] Studies have shown that TAF is more stable in neutral and alkaline conditions compared to acidic environments.[1][3]
Q2: How many degradation products are typically observed for TAF?
A2: Under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), up to six primary degradation products of TAF have been identified and characterized using techniques like LC-HRMS and MSn.[1][3] Key known impurities that can arise from synthesis or degradation include PMPA (tenofovir), PMPA anhydrate, Phenyl PMPA, and PMPA isopropyl alaninate.[4][]
Q3: What is the most critical factor affecting TAF stability in formulations?
A3: The pH of the environment is a critical factor.[2] TAF degrades extensively in acidic conditions (pH 1.2) and shows significantly greater stability at neutral or slightly alkaline pH.[1] Therefore, controlling the pH of formulations and analytical solutions is crucial for preventing unwanted degradation.
Q4: Which analytical technique is most suitable for identifying and characterizing TAF degradation products?
A4: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS) is the most powerful and commonly used technique.[1][3] This combination allows for the separation of degradation products from the parent drug and provides accurate mass data for structural elucidation.
Troubleshooting Guide for TAF Degradation Experiments
This guide addresses common problems encountered during the HPLC/UPLC analysis of TAF and its degradation products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for TAF or Degradant Peaks | Secondary Silanol (B1196071) Interactions: Basic amine groups in TAF or its degradants can interact with acidic residual silanol groups on the silica-based column packing, causing tailing.[6] Mobile Phase pH: If the mobile phase pH is near the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[6] | Adjust Mobile Phase pH: Lower the mobile phase pH to between 2.5 and 3.5. This protonates the silanol groups, minimizing secondary interactions.[6] Use an End-Capped Column: Employ a high-quality, end-capped C18 column to reduce the number of available free silanol groups. |
| Poor Resolution Between TAF and Degradation Products | Inappropriate Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724), methanol) and buffer combination may not be optimal for separating structurally similar compounds. Incorrect Column Chemistry: The stationary phase may not provide sufficient selectivity. | Optimize Gradient Elution: Adjust the gradient slope, initial, and final mobile phase compositions to improve separation.[7] Change Organic Modifier: Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol (B129727) or use a combination) to alter selectivity.[8] Test a Different Column: Try a column with a different stationary phase (e.g., phenyl-hexyl) to exploit different separation mechanisms. |
| Unexpected or Unidentified Peaks in Chromatogram | Contamination: Contamination could originate from the sample, solvent, glassware, or the HPLC system itself. Further Degradation: The sample may be degrading in the analytical solution after preparation. | Run Blanks: Inject a blank (diluent) to check for system contamination.[9] Use High-Purity Solvents: Ensure all solvents and reagents are of HPLC or MS grade. Assess Solution Stability: Analyze samples immediately after preparation and then again after several hours to check for degradation over time in the autosampler.[10][11] |
| Inconsistent Retention Times | Column Temperature Fluctuations: Variations in ambient temperature can affect retention times if a column oven is not used. Mobile Phase Preparation: Inconsistent preparation of the mobile phase (e.g., pH, composition) can lead to shifts. Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause flow rate fluctuations. | Use a Column Oven: Maintain a constant column temperature (e.g., 40°C or 45°C) for reproducible results.[4][12] Prepare Mobile Phase Carefully: Ensure accurate and consistent preparation of all mobile phases. System Maintenance: Perform regular maintenance on the HPLC system, including pump seals and check valves. |
Visualization of Experimental Workflows
Forced Degradation Study Workflow
The following diagram outlines the typical workflow for conducting a forced degradation study of Tenofovir Alafenamide.
Caption: A typical workflow for a TAF forced degradation study.
Logical Relationship for Troubleshooting Peak Tailing
This diagram illustrates the decision-making process for troubleshooting peak tailing issues.
Caption: A troubleshooting decision tree for HPLC peak tailing.
Experimental Protocol: Forced Degradation Study
This section provides a detailed methodology for conducting forced degradation studies on TAF, based on common practices.[12][13]
Objective: To generate and identify potential degradation products of TAF under various stress conditions to establish a stability-indicating analytical method.
1. Materials and Reagents:
-
Tenofovir Alafenamide Fumarate (B1241708) (TAF) reference standard
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Purified water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Buffers (e.g., Ammonium Acetate or Phosphate buffer)
2. Chromatographic Conditions (Example):
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase A: Buffer solution:Acetonitrile:Purified water (20:02:78).[4]
-
Mobile Phase B: Solvent Mixture and Purified water (75:25).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 20 µL.[4]
3. Preparation of Stock Solution:
-
Prepare a stock solution of TAF at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., 50% aqueous methanol).
4. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of TAF stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution on a benchtop or in a water bath at 60°C for a specified time (e.g., 2 minutes to 2 hours).[12][13]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.[12][13]
-
Dilute to a final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Keep the solid TAF powder in a hot air oven at a specified temperature (e.g., 105°C) for 24 hours.
-
Alternatively, heat the TAF solution in a water bath at 60°C for 4 hours.[13]
-
Dissolve/dilute the sample to the final concentration.
-
-
Photolytic Degradation:
-
Expose the TAF solution to UV light (254 nm) or sunlight for a specified duration.
-
Dilute to the final concentration.
-
5. Analysis:
-
Inject the unstressed sample (control) and all stressed samples into the HPLC/UPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the TAF peak.
-
Calculate the percentage of degradation.
-
For identification, collect fractions of the degradation products or use an LC-MS system to obtain mass spectra and propose structures.
Quantitative Data Summary
The table below summarizes representative data from forced degradation studies, showing the extent of TAF degradation under different stress conditions.
| Stress Condition | Reagent/Parameter | Duration & Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1 M HCl | 2 hours @ 60°C | 13.8% | [13] |
| Acid Hydrolysis | 0.1 N HCl | 2 minutes @ RT | 8.7% | [12] |
| Base Hydrolysis | 1 M NaOH | 2 hours @ 60°C | 10.44% | [13] |
| Oxidative Degradation | 3% H₂O₂ | 4 hours @ RT | 12.19% | [13] |
| Neutral Hydrolysis | Water | 4 hours @ 60°C | 13.16% | [13] |
Note: Degradation percentages can vary significantly based on the exact experimental conditions (reagent concentration, temperature, and duration).
References
- 1. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
- 10. Analytical method validation for tenofovir alafenamide and known impurities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. oaji.net [oaji.net]
minimizing tenofovir alafenamide monofumarate diastereomeric impurity during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of diastereomeric impurities during the synthesis of Tenofovir (B777) Alafenamide (TAF) Monofumarate.
Frequently Asked Questions (FAQs)
Q1: What is the primary diastereomeric impurity in the synthesis of Tenofovir Alafenamide (TAF), and why is it critical to control its formation?
A1: The primary diastereomeric impurity in the synthesis of the desired (R,S)-diastereomer of Tenofovir Alafenamide is the (R,R)-diastereomer, also known as GS-7339. The formation of this impurity occurs at the phosphorus center during the coupling of the phosphonochloridate intermediate with L-alanine isopropyl ester. It is critical to control the formation of this impurity because different stereoisomers of a drug can have significantly different pharmacological activities and toxicological profiles. Regulatory agencies require stringent control of isomeric impurities to ensure the safety and efficacy of the final drug product.
Q2: What are the main strategies to control the diastereomeric ratio during TAF synthesis?
A2: The main strategies to control the diastereomeric ratio during TAF synthesis include:
-
Diastereoselective Synthesis: Optimizing reaction conditions during the phosphonamidate coupling step to favor the formation of the desired (R,S)-diastereomer.
-
Crystallization-Induced Dynamic Resolution (CIDR): A powerful technique where the undesired diastereomer in solution epimerizes to the desired, less soluble diastereomer, which then crystallizes out, driving the equilibrium towards the formation of the desired product.[1]
-
Chromatographic Separation: While effective, this method is often less preferred for large-scale production due to higher costs and solvent consumption. Chiral HPLC is a common analytical technique for separating TAF diastereomers.[2][3]
-
Diastereomeric Salt Formation: Resolving the mixture of diastereomers by forming a salt with a chiral resolving agent, such as L-Proline or L-Phenylalanine, leading to the selective precipitation of one diastereomeric salt.[4]
Q3: Which analytical techniques are recommended for determining the diastereomeric purity of TAF?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for determining the diastereomeric purity of TAF. These methods typically employ a chiral stationary phase to achieve baseline separation of the diastereomers. A commonly used column is the CHIRALPAK AD-3, which can achieve a resolution of greater than 2.8.[2] The detection is usually performed using a UV detector at a wavelength of 260 nm.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of TAF, with a focus on minimizing the diastereomeric impurity.
| Problem | Potential Cause | Recommended Solution |
| High levels of the (R,R)-diastereomeric impurity in the crude product. | Suboptimal reaction conditions during the phosphonamidate coupling step. | Optimize Reaction Temperature: The coupling reaction is typically carried out at low temperatures, ranging from -40°C to 20°C.[1] Lowering the temperature within this range can improve diastereoselectivity. Solvent Selection: The choice of solvent can influence the diastereomeric ratio. Aprotic solvents are generally preferred. Experiment with different solvents to find the optimal one for your specific process. Base Selection: The type and amount of base used to neutralize the HCl generated during the reaction can impact the diastereomeric ratio. |
| Inefficient enrichment of the desired (R,S)-diastereomer during crystallization. | Improper solvent choice for Crystallization-Induced Dynamic Resolution (CIDR). | Solvent Screening: Isopropyl acetate (B1210297) has been reported to be an effective solvent for the direct crystallization and enrichment of the desired (S,R)-diastereomer of TAF.[1] Other solvents to consider include ethyl acetate, methyl acetate, and mixtures thereof. Seeding Strategy: Use of seed crystals of the pure (R,S)-diastereomer can facilitate the selective crystallization of the desired isomer. |
| Poor resolution of diastereomers in the HPLC analysis. | Inappropriate chiral stationary phase or mobile phase composition. | Column Selection: Ensure you are using a suitable chiral column, such as CHIRALPAK AD-3 (250 x 4.6 mm, 3 µm particle size).[2] Mobile Phase Optimization: A common mobile phase is a mixture of n-hexane and 2-propanol (e.g., 60:40 v/v).[2] Adjusting the ratio of the solvents can improve resolution. The flow rate is typically around 1 mL/min.[2] |
| Formation of other impurities, such as the diphenyl or diamide (B1670390) analogs of TAF. | Side reactions occurring during the synthesis. | Control of Stoichiometry: Ensure the correct molar ratios of reactants are used, particularly the L-alanine isopropyl ester, to avoid the formation of the diamide impurity. Purification of Intermediates: Purifying the phosphonochloridate intermediate before the coupling step can help minimize the formation of the diphenyl impurity. |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of Tenofovir Alafenamide
This protocol describes a general procedure for the diastereoselective synthesis of TAF, focusing on the critical coupling step.
-
Preparation of the Phosphonochloridate Intermediate:
-
To a solution of (R)-9-[2-(phenoxyphosphinylmethoxy)propyl]adenine in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or toluene), add a chlorinating agent such as thionyl chloride or oxalyl chloride at a controlled temperature (typically between 0°C and room temperature).
-
The reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude phosphonochloridate intermediate.
-
-
Diastereoselective Coupling with L-alanine isopropyl ester:
-
Dissolve the crude phosphonochloridate intermediate in an anhydrous aprotic solvent and cool the solution to the desired temperature (e.g., -20°C).
-
In a separate flask, prepare a solution of L-alanine isopropyl ester and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in the same solvent.
-
Slowly add the L-alanine isopropyl ester solution to the phosphonochloridate solution while maintaining the low temperature.
-
The reaction mixture is stirred at the low temperature for a specified period. The progress of the reaction and the diastereomeric ratio are monitored by HPLC.
-
Upon completion, the reaction is quenched, and the crude TAF is isolated.
-
Protocol 2: Enrichment of the (R,S)-Diastereomer by Crystallization-Induced Dynamic Resolution (CIDR)
This protocol outlines a general procedure for enriching the desired (R,S)-diastereomer of TAF from a diastereomeric mixture.
-
Dissolution:
-
Dissolve the crude TAF containing a mixture of diastereomers in a suitable solvent, such as isopropyl acetate, at an elevated temperature (e.g., 85°C) to ensure complete dissolution.[1]
-
-
Controlled Cooling and Crystallization:
-
Slowly cool the solution to room temperature over a period of several hours. This controlled cooling is crucial for selective crystallization.
-
Optionally, seed the solution with a small amount of pure (R,S)-TAF crystals to induce crystallization of the desired diastereomer.
-
-
Equilibration and Isolation:
-
Stir the resulting slurry at room temperature for an extended period (e.g., 2-24 hours) to allow the diastereomeric ratio in the solution to equilibrate and maximize the yield of the crystallized product.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Analysis:
-
Analyze the diastereomeric purity of the crystallized product and the mother liquor by chiral HPLC to determine the efficiency of the resolution. A single crystallization can significantly increase the diastereomeric excess (d.e.), for example, from 70% to 96%.[1]
-
Data Presentation
Table 1: Effect of Crystallization on Diastereomeric Excess (d.e.) of Tenofovir Alafenamide
| Stage | Solvent | Diastereomeric Excess (d.e.) | Yield | Reference |
| Crude Product | - | 70% | - | [1] |
| After 1st Crystallization | Isopropyl Acetate | 96% | 80% | [1] |
| After 2nd Crystallization | Isopropyl Acetate | 99% | 90% | [1] |
| After 3rd Crystallization | Isopropyl Acetate | >99.7% | 95% | [1] |
Visualizations
Caption: Synthetic pathway of Tenofovir Alafenamide (TAF).
Caption: Troubleshooting workflow for high diastereomeric impurity.
Caption: Mechanism of Crystallization-Induced Dynamic Resolution (CIDR).
References
- 1. WO2017157352A1 - A preparation method of diastereomerically pure tenofovir alafenamide or its salts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Splitting and separation mechanism of tenofovir alafenamide fumarate chiral isomers based on indirect chiral ligand exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2017118928A1 - Process for the separation of diastereomers of tenofovir alafenamide - Google Patents [patents.google.com]
troubleshooting poor solubility of tenofovir alafenamide monofumarate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility of Tenofovir (B777) Alafenamide Monofumarate (TAF).
Troubleshooting Poor Aqueous Solubility of TAF
Question: My TAF monofumarate is not dissolving adequately in my aqueous buffer. What are the initial troubleshooting steps?
Answer:
Poor solubility of Tenofovir Alafenamide (TAF) monofumarate in aqueous solutions is a common challenge. Begin by considering the following factors:
-
pH of the Aqueous Medium: TAF's aqueous solubility is highly pH-dependent. It is more soluble in acidic conditions and its solubility decreases as the pH increases. TAF is reported to be soluble at a low pH of 2.0 and becomes only slightly soluble at pH values up to 8.0[1].
-
Temperature: While specific data is limited, for most compounds, solubility increases with temperature. Gently warming the solution may improve solubility. However, be cautious as excessive heat can lead to degradation.
-
Solid-State Form (Polymorphism): TAF can exist in different crystalline forms (polymorphs), which can have different solubility profiles[2][3]. Ensure you are using a consistent and well-characterized form of TAF for your experiments.
-
Purity of the Compound: Impurities can affect the solubility of the active pharmaceutical ingredient (API). Verify the purity of your TAF sample.
A logical first step is to assess the pH of your solution and adjust it to a more acidic range if your experimental design allows.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Tenofovir Alafenamide Monofumarate?
A1: The aqueous solubility of TAF is pH-dependent. Here is a summary of reported solubility data:
| Solvent/Medium | pH | Temperature | Solubility |
| Water | Not Specified | 20 °C | 4.86 mg/mL[4] |
| Water | Not Specified | Not Specified | 6.67 mg/mL (requires sonication)[5] |
| PBS (1x) | Not Specified | Ambient | Data suggests solubility is measurable[6] |
| Aqueous Media | 2.0 | Not Specified | Soluble[1] |
| Aqueous Media | up to 8.0 | Not Specified | Slightly soluble[1][7] |
It's important to experimentally determine the solubility in your specific buffer system.
Q2: How does the salt form of Tenofovir Alafenamide affect its solubility?
Q3: What are some common laboratory methods to enhance the aqueous solubility of TAF?
A3: Several techniques can be employed to improve the solubility of TAF for in vitro experiments:
-
pH Adjustment: As TAF is more soluble at lower pH, adjusting the pH of your aqueous medium to the acidic range can significantly improve solubility.
-
Co-solvents: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds. A common approach is to first dissolve TAF in a small amount of a water-miscible organic solvent like DMSO or ethanol, and then slowly add the aqueous buffer while vortexing.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier to improve its dissolution rate and solubility. Common carriers include cyclodextrins and polymers like polyethylene (B3416737) glycol (PEG).
-
Micronization: Reducing the particle size of the drug powder increases the surface area available for dissolution, which can lead to a faster dissolution rate[2].
Q4: Are there any known stability issues with TAF in aqueous solutions that I should be aware of?
A4: Yes, TAF is a prodrug and is susceptible to hydrolysis in aqueous solutions, especially at low pH. The degradation rate of TAF is pH-dependent, with a reported "stability window" between pH 4.8 and 5.8 where the molecule is most stable[9]. Hydrolysis can lead to the formation of tenofovir and other degradation products. Therefore, when working with TAF in aqueous solutions, it is crucial to consider both solubility and stability. For longer-term experiments, maintaining the pH within the stability window is recommended.
Experimental Protocols
Protocol 1: Solubility Enhancement of TAF using the Solid Dispersion Kneading Method
This protocol describes the preparation of a solid dispersion of TAF with β-cyclodextrin to enhance its aqueous solubility, adapted from a method for preparing sublingual tablets.
Materials:
-
This compound (TAF)
-
β-cyclodextrin
-
Deionized water
-
Mortar and pestle
-
Hot air oven
-
Sieve (e.g., #36 mesh)
Procedure:
-
Accurately weigh TAF and β-cyclodextrin in a desired ratio (e.g., 1:1, 1:2).
-
Physically mix the TAF and β-cyclodextrin powder in a clean, dry mortar to reduce the particle size of the mixture.
-
Add a small amount of deionized water to the powder mixture to form a thick slurry.
-
Knead the slurry in the mortar for 45 minutes to ensure intimate contact between the drug and the carrier.
-
Dry the resulting mass in a hot air oven at 45°C until completely dry.
-
Crush the dried product and pass it through a sieve to obtain a fine powder of the solid dispersion.
-
The resulting solid dispersion can then be used for dissolution studies in the desired aqueous medium.
Protocol 2: General Protocol for Solubility Enhancement using a Co-solvent
This protocol provides a general method for using a co-solvent to dissolve TAF in an aqueous buffer.
Materials:
-
This compound (TAF)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Desired aqueous buffer
-
Vortex mixer
Procedure:
-
Accurately weigh the required amount of TAF powder.
-
Add a minimal amount of the co-solvent (e.g., DMSO or ethanol) to the TAF powder to create a concentrated stock solution. Ensure the TAF is fully dissolved in the co-solvent.
-
While vortexing the desired aqueous buffer, slowly add the TAF stock solution dropwise to the buffer.
-
Continue vortexing for a few minutes to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, the TAF is likely dissolved.
Note: The final concentration of the co-solvent in the aqueous solution should be kept as low as possible, as it may interfere with biological experiments. It is crucial to run appropriate vehicle controls in your experiments.
Visualizations
Caption: A workflow diagram for troubleshooting poor TAF solubility.
Caption: Key strategies for enhancing the aqueous solubility of TAF.
References
- 1. tmda.go.tz [tmda.go.tz]
- 2. tdcommons.org [tdcommons.org]
- 3. researchgate.net [researchgate.net]
- 4. Tenofovir Alafenamide | C21H29N6O5P | CID 9574768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. dovepress.com [dovepress.com]
- 9. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in LC-MS analysis of tenofovir alafenamide monofumarate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of tenofovir (B777) alafenamide (TAF).
Troubleshooting Guide: Matrix Effects
Question: My signal intensity for Tenofovir Alafenamide (TAF) is low and inconsistent, especially in plasma samples. What could be the cause?
Answer: Low and variable signal intensity for TAF in biological matrices is often a result of matrix effects, specifically ion suppression.[1] Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1]
To troubleshoot this, consider the following steps:
-
Evaluate Your Sample Preparation: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte.[2]
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not provide the cleanest extracts, potentially leaving behind phospholipids (B1166683) and other interfering substances.[2][3]
-
Solid-Phase Extraction (SPE): SPE can offer a more thorough cleanup by selectively isolating the analyte, leading to a significant reduction in matrix effects.[2][3][4]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for producing clean extracts.[1][3]
-
-
Assess Your Chromatography: Ensure that your chromatographic method effectively separates TAF from co-eluting matrix components.
-
Utilize an Appropriate Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as TAF-d5, is highly recommended to compensate for matrix effects.[4][5] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.[4]
Question: I am observing significant ion suppression for Tenofovir (TFV), the active metabolite of TAF. How can I mitigate this?
Answer: Ion suppression is a known issue for TFV in LC-MS analysis.[4] Here are some strategies to address this:
-
Optimize Sample Cleanup: As with TAF, a more rigorous sample preparation method like SPE is often necessary to remove the phospholipids and other polar interferences that can suppress the TFV signal.[4][6]
-
Chromatographic Separation: Ensure baseline separation of TFV from the solvent front and any early eluting, polar matrix components.
-
Stable Isotope-Labeled Internal Standard: The use of a SIL-IS for TFV, such as TFV-d6 or 13C5-TFV, is critical to correct for the observed ion suppression and ensure accurate quantification.[4][7][8]
Question: How can I confirm that what I'm seeing is a matrix effect?
Answer: A post-extraction addition experiment is a common method to evaluate matrix effects. This involves comparing the analyte's response in a blank, extracted matrix that has been spiked with the analyte to the response of the analyte in a clean solvent. A lower response in the matrix sample indicates ion suppression, while a higher response suggests ion enhancement.
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for TAF analysis in plasma?
A1: Both protein precipitation (PPT) and solid-phase extraction (SPE) are frequently used.[4][7] While PPT is simpler, SPE generally provides a cleaner extract, which is beneficial for minimizing matrix effects.[2][3][4]
Q2: What type of internal standard should I use for TAF and TFV quantification?
A2: The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for correcting matrix effects in LC-MS analysis.[9] For TAF, TAF-d5 is a common choice, and for TFV, TFV-d6 or 13C5-TFV are frequently used.[4][5][7][8]
Q3: Can I use the same sample preparation method for both plasma and cerebrospinal fluid (CSF)?
A3: Yes, it is possible. One validated method utilized the same solid-phase extraction (SPE) procedure for both plasma and CSF samples for the analysis of TAF and TFV.[4]
Q4: What are typical LC-MS parameters for TAF analysis?
A4: A common approach involves reverse-phase chromatography using a C18 column with a gradient elution of water and acetonitrile (B52724), both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.[4][5][10] Detection is typically performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[5][7][10]
Q5: Are there any stability concerns for TAF in plasma samples?
A5: TAF can be unstable in plasma and may hydrolyze to its metabolite, TFV. To minimize this, it is recommended to acidify the plasma samples, for instance with formic acid, immediately after collection.[11]
Quantitative Data Summary
Table 1: Linearity of TAF and TFV in Human Plasma
| Analyte | Concentration Range (ng/mL) | Matrix | Reference |
| Tenofovir Alafenamide (TAF) | 4.00 - 400 | Human Plasma | [7] |
| Tenofovir (TFV) | 0.400 - 40.0 | Human Plasma | [7] |
| Tenofovir Alafenamide (TAF) | 1.25 - 500 | Human Plasma | [5] |
| Tenofovir (TFV) | 0.300 - 15.0 | Human Plasma | [5] |
| Tenofovir Alafenamide (TAF) | 0.5 - 500 | Human Plasma | [4] |
| Tenofovir (TFV) | 0.5 - 500 | Human Plasma | [4] |
Table 2: Accuracy and Precision of TAF and TFV QC Samples in Human Plasma
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Accuracy (% bias) | Inter-day Accuracy (% bias) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Reference |
| TAF | Low | 1.5 | < 12% | < 12% | < 12% | < 12% | [4] |
| TAF | Medium | 150 | < 12% | < 12% | < 12% | < 12% | [4] |
| TAF | High | 375 | < 12% | < 12% | < 12% | < 12% | [4] |
| TFV | Low | 1.5 | < 12% | < 12% | < 12% | < 12% | [4] |
| TFV | Medium | 150 | < 12% | < 12% | < 12% | < 12% | [4] |
| TFV | High | 375 | < 12% | < 12% | < 12% | < 12% | [4] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for TAF and TFV in Human Plasma
This protocol is adapted from a method for the simultaneous determination of TAF and its metabolite TFV in human plasma.[7][8]
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution (e.g., TAF-d5 and TFV-d6).
-
Precipitation: Add a sufficient volume of cold acetonitrile (typically 3:1 or 4:1 ratio of acetonitrile to plasma) to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture thoroughly for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis. This step helps to concentrate the analyte and exchange the solvent to one that is more compatible with the initial chromatographic conditions.
Protocol 2: Solid-Phase Extraction (SPE) for TAF and TFV in Human Plasma and CSF
This protocol is based on a validated method for the determination of TAF and TFV in human plasma and cerebrospinal fluid.[4][6]
-
Sample Pre-treatment: To 200 µL of plasma or CSF in a microcentrifuge tube, add the internal standard working solution (e.g., 13C5-TFV and d5-TAF). Acidify the samples with 200 µL of 4% phosphoric acid in water, vortex, and centrifuge at 20,000 x g for 5 minutes.[4]
-
SPE Plate Conditioning: Precondition a mixed-mode cation exchange (e.g., MCX) 96-well µelution SPE plate with 200 µL of methanol (B129727) followed by 200 µL of water.[4]
-
Sample Loading: Load the supernatant of the acidified sample (400 µL) onto the SPE sorbent with vacuum assistance.[4]
-
Washing: Perform a single wash step with 200 µL of water.[4]
-
Elution: Elute the analytes with 100 µL of 2% ammonium hydroxide (B78521) in methanol.[4]
-
Sample Analysis: The eluted sample can be directly injected or diluted for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of TAF.
Caption: Troubleshooting logic for matrix effects in TAF analysis.
References
- 1. longdom.org [longdom.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijnrd.org [ijnrd.org]
- 11. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Tenofovir Alafenamide Monofumarate (TAF) Dosage for Cell-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Tenofovir (B777) Alafenamide Monofumarate (TAF) in cell-based experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for TAF in cell-based antiviral assays?
A1: The effective concentration of TAF can vary depending on the cell type and virus being studied. However, based on published data, a good starting point for most antiviral assays is in the low nanomolar (nM) range.[1] It is recommended to perform a dose-response curve starting from picomolar (pM) to high nanomolar (nM) concentrations to determine the optimal EC50 (50% effective concentration) for your specific experimental setup.
Q2: How should I prepare a stock solution of TAF monofumarate for my experiments?
A2: Tenofovir alafenamide fumarate (B1241708) is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and water.[2] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the key differences between Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF) in in vitro settings?
A3: TAF is a prodrug of tenofovir that demonstrates greater plasma stability compared to TDF.[3][4] In cell-based assays, TAF is more efficiently converted intracellularly to the active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[3][5] This results in significantly higher intracellular concentrations of the active drug, leading to more potent antiviral activity at lower concentrations compared to TDF.[1][3]
Q4: Is TAF cytotoxic to cells in culture?
A4: TAF generally exhibits a high selectivity index, meaning it is cytotoxic only at concentrations significantly higher than those required for antiviral activity.[3] However, it is crucial to determine the CC50 (50% cytotoxic concentration) in your specific cell line to establish a therapeutic window. This can be achieved using standard cytotoxicity assays.
Q5: How stable is TAF in cell culture medium?
A5: TAF is more stable in plasma and, by extension, in serum-containing cell culture medium compared to TDF.[3][6] However, its stability can be influenced by pH, with susceptibility to acid-catalyzed hydrolysis.[7][8] It is advisable to prepare fresh dilutions of TAF in your culture medium for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in antiviral activity results | Inconsistent drug concentration due to improper mixing or degradation. | Ensure the TAF stock solution is fully dissolved and vortexed before each use. Prepare fresh dilutions in culture medium for each experiment. Minimize the time the drug spends in acidic conditions. |
| Cell viability issues unrelated to the drug. | Regularly check cell health and passage number. Ensure consistent cell seeding density across all wells. | |
| Observed cytotoxicity at expected therapeutic concentrations | High final concentration of the solvent (e.g., DMSO). | Calculate and verify the final solvent concentration in your culture wells, ensuring it is below the cytotoxic threshold for your cell line (typically <0.5%). |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. | |
| The specific cell line is highly sensitive to TAF. | Perform a comprehensive cytotoxicity assay to determine the CC50 for your specific cell line and adjust the experimental concentrations accordingly. | |
| No or low antiviral activity observed | Incorrect dosage range. | Perform a broad dose-response experiment, starting from very low (pM) to high (µM) concentrations to identify the active range. |
| Inefficient intracellular conversion of TAF. | Ensure the cell line used has the necessary intracellular enzymes, such as cathepsin A, for TAF metabolism.[1] | |
| Drug instability. | Check the storage conditions of your TAF stock solution. Aliquot the stock to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: In Vitro Antiviral Activity of Tenofovir Alafenamide (TAF)
| Cell Line | Virus | EC50 (nM) | Reference |
| MT-2 | HIV-1IIIB | 5.3 ± 1.2 | [1] |
| MT-4 | HIV-1IIIB | - | [1] |
| PBMCs | HIV-1BaL | - | [3] |
Note: EC50 values can vary between studies and experimental conditions. This table provides representative values.
Table 2: In Vitro Cytotoxicity of Tenofovir Alafenamide (TAF)
| Cell Line | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| MT-4 | >1000 | >286 | [3] |
| PBMCs | >1000 | >238 | [3] |
| MT-2 | >1000 | >690 | [3] |
Table 3: Solubility of Tenofovir Alafenamide Fumarate
| Solvent | Solubility (25°C) | Reference |
| DMSO | 100 mg/mL (168.76 mM) | [2] |
| Ethanol | 100 mg/mL (168.76 mM) | [2] |
| Water | 10 mg/mL (16.87 mM) | [2] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
This protocol outlines the use of a common method, the MTT assay, to determine the cytotoxicity of TAF.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Tenofovir Alafenamide Monofumarate (TAF)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of TAF in complete culture medium from a concentrated DMSO stock. Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).
-
Remove the old medium from the cells and add the TAF dilutions.
-
Incubate the plate for a period that corresponds to the duration of your planned antiviral assay (e.g., 3-5 days).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the CC50 value.
Protocol 2: Antiviral Activity Assay (HIV-1 p24 Antigen Assay)
This protocol describes how to measure the antiviral activity of TAF against HIV-1 by quantifying the p24 antigen in the culture supernatant.
Materials:
-
Target cells (e.g., T-cell lines or PBMCs)
-
HIV-1 viral stock
-
Complete cell culture medium
-
This compound (TAF)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Seed target cells in a 96-well plate.
-
Prepare serial dilutions of TAF in culture medium.
-
Add the TAF dilutions to the cells and incubate for a short period (e.g., 1-2 hours).
-
Infect the cells with a pre-titered amount of HIV-1. Include an untreated, infected control (virus control) and an uninfected control (cell control).
-
Incubate the plate for 3-7 days, depending on the cell type and virus replication kinetics.
-
Collect the culture supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of viral inhibition for each TAF concentration relative to the virus control and plot the results to determine the EC50 value.
Visualizations
Caption: Intracellular activation pathway of Tenofovir Alafenamide (TAF).
Caption: General experimental workflow for TAF dosage optimization.
Caption: Troubleshooting decision tree for TAF experiments.
References
- 1. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance and stability of tenofovir alafenamide formulations within subcutaneous biodegradable implants for HIV Pre-Exposure Prophylaxis (PrEP) | RTI [rti.org]
Technical Support Center: Enhancing the In Vitro Metabolic Stability of Tenofovir Alafenamide Monofumarate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tenofovir (B777) Alafenamide Monofumarate (TAF). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at enhancing the metabolic stability of TAF.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for Tenofovir Alafenamide (TAF) in vitro?
A1: TAF is a prodrug of tenofovir (TFV) designed for improved plasma stability and targeted intracellular delivery. The primary in vitro metabolic activation of TAF is hydrolysis, predominantly mediated by two key enzymes:
-
Cathepsin A (CatA): A lysosomal serine protease that is the major hydrolase involved in the intracellular activation of TAF in peripheral blood mononuclear cells (PBMCs) and other lymphoid tissues.[1][2]
-
Carboxylesterase 1 (CES1): A liver carboxylesterase that also contributes significantly to the hepatic activation of TAF.[1][3][4]
The metabolic conversion of TAF to the active tenofovir diphosphate (B83284) (TFV-DP) is a multi-step process. Initially, CatA or CES1 hydrolyzes the ester bond in TAF, leading to the formation of an intermediate which is subsequently converted to tenofovir. Tenofovir is then phosphorylated to tenofovir monophosphate (TFV-MP) and further to the active tenofovir diphosphate (TFV-DP).
Q2: What are the key factors influencing the in vitro stability of TAF?
A2: The in vitro stability of TAF is primarily influenced by:
-
pH: TAF exhibits pH-dependent stability. It is most stable within a pH range of 4.8 to 5.8.[5] TAF is susceptible to acid hydrolysis due to its phosphoramidate (B1195095) (P-N) bond and hydrolysis under basic conditions due to its P-O bond.[5][6]
-
Formulation: The salt form and excipients used in the formulation play a crucial role. The freebase form of TAF (TAFFB) has demonstrated higher chemical stability compared to the hemifumarate salt (TAFHF).[6] The choice of excipients can also impact stability.
-
Presence of Hydrolytic Enzymes: The stability of TAF is significantly lower in the presence of metabolic enzymes like Cathepsin A and Carboxylesterase 1, which are found in biological matrices such as liver microsomes, S9 fractions, and plasma.
Q3: How can the in vitro metabolic stability of TAF be enhanced through formulation strategies?
A3: Several formulation strategies can be employed to improve the in vitro stability of TAF:
-
Use of the Freebase Form: Formulating with TAF freebase (TAFFB) instead of the hemifumarate salt (TAFHF) has been shown to enhance chemical stability.[6]
-
pH Control: Maintaining the pH of the formulation within the optimal stability window of 4.8-5.8 is critical.[5]
-
Excipient Selection: The choice of excipients can influence stability. For instance, in implantable formulations, sesame oil and castor oil have been identified as suitable excipients for TAFFB.[6]
-
Minimizing Water Content: TAF degradation is often initiated by hydrolysis, so minimizing the water content in formulations is beneficial.[6]
Troubleshooting Guides
Microsomal Stability Assay
Problem: Rapid disappearance of TAF in the microsomal stability assay, even at early time points.
| Possible Cause | Troubleshooting Step |
| High Metabolic Activity of Microsomes | 1. Reduce Protein Concentration: Lower the microsomal protein concentration in the incubation. 2. Shorter Incubation Times: Use shorter incubation time points to capture the initial rate of metabolism. |
| Non-Enzymatic Degradation | 1. Run a "-NADPH" Control: Include a control incubation without the NADPH regenerating system. If TAF degradation is still observed, it indicates non-enzymatic degradation. 2. Check Buffer pH: Ensure the pH of the incubation buffer is within the optimal range for TAF stability (4.8-5.8), if compatible with the assay.[5] |
| Non-Specific Binding | 1. Use Low-Binding Plates: Employ low-binding microplates and pipette tips. 2. Include a Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the incubation buffer. |
Plasma Stability Assay
Problem: Inconsistent results or rapid degradation of TAF in plasma stability assays.
| Possible Cause | Troubleshooting Step |
| Ex Vivo Hydrolysis | 1. Acidify Plasma: Immediately after collection, treat plasma samples with formic acid (e.g., 40 µL of 20% formic acid per 500 µL of plasma) to inhibit esterase activity. 2. Maintain Low Temperature: Keep plasma samples on ice during processing and store at -80°C until analysis. |
| Species Differences | Be aware that TAF stability varies across species. For example, TAF is less stable in rodent and rabbit plasma compared to human, dog, and macaque plasma. |
| Analytical Interference | Ensure the analytical method (e.g., LC-MS/MS) is validated to distinguish TAF from its metabolites, particularly tenofovir (TFV), to avoid overestimation of degradation. |
Quantitative Data Summary
| Parameter | Condition | Result | Reference |
| TAF Stability | pH 4.8 - 5.8 | Optimal Stability Window | [5] |
| TAF Stability | Acidic Conditions (pH < 4.8) | Susceptible to Hydrolysis | [5][6] |
| TAF Stability | Basic Conditions (pH > 5.8) | Susceptible to Hydrolysis | [5][6] |
| Formulation Stability | TAF Freebase (TAFFB) vs. TAF Hemifumarate (TAFHF) | TAFFB is more chemically stable | [6] |
| Cathepsin A Inhibition (IC50) | Telaprevir | 0.27 µM | [1][2] |
| Cathepsin A Inhibition (IC50) | Boceprevir | 0.16 µM | [1][2] |
| Carboxylesterase 1 Inhibition | Bis(p-nitrophenyl)phosphate (BNPP) | Potent Inhibitor | [4] |
Experimental Protocols
Protocol 1: Microsomal Stability Assay for TAF
Objective: To determine the in vitro metabolic stability of TAF in liver microsomes.
Materials:
-
Tenofovir Alafenamide (TAF)
-
Liver microsomes (human, rat, etc.)
-
0.5 M Potassium Phosphate (B84403) Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Stopping solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates (low-binding recommended)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of TAF (e.g., 10 mM in DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the TAF working solution to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
For the "-NADPH" control, add an equal volume of buffer instead of the NADPH system.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an excess volume of ice-cold stopping solution. The 0-minute time point is prepared by adding the stopping solution before the NADPH system.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of TAF at each time point.
-
Calculate the percentage of TAF remaining over time and determine the half-life (t1/2) and intrinsic clearance (CLint).
-
Protocol 2: Forced Degradation Study of TAF
Objective: To evaluate the intrinsic stability of TAF under various stress conditions.
Materials:
-
Tenofovir Alafenamide Fumarate (TAF)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Heating block or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Stock Solution: Prepare a stock solution of TAF (e.g., 1 mg/mL) in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the TAF stock solution with 0.1 M HCl. Incubate at 60°C for 2 hours.[7] Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the TAF stock solution with 0.1 M NaOH. Incubate at 60°C for 2 hours.[7] Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the TAF stock solution with 3% H2O2. Keep at room temperature for 4 hours.[7]
-
Thermal Degradation: Expose the solid TAF powder to dry heat (e.g., 80°C) for a specified period. Dissolve in a suitable solvent before analysis.
-
Photodegradation: Expose a solution of TAF to UV light (e.g., 254 nm) for a specified duration.
-
-
Sample Analysis:
-
Dilute the stressed samples to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining TAF and detect degradation products.
-
This technical support center provides a foundational understanding and practical guidance for enhancing the in vitro metabolic stability of Tenofovir Alafenamide Monofumarate. For more specific experimental needs, further optimization of these protocols may be required.
References
- 1. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. oaji.net [oaji.net]
Validation & Comparative
A Comparative Analysis of Tenofovir Alafenamide Monofumarate Polymorphic Forms
For Researchers, Scientists, and Drug Development Professionals
Tenofovir (B777) alafenamide (TAF), a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is a critical component in the treatment of HIV-1 and chronic hepatitis B infections. The solid-state properties of an active pharmaceutical ingredient (API) are paramount to its stability, solubility, and bioavailability. Tenofovir alafenamide monofumarate (TAF MF) is known to exist in multiple polymorphic forms, each possessing distinct physicochemical characteristics. This guide provides a comparative analysis of the known polymorphic forms of TAF MF, supported by experimental data, to aid researchers in selecting and characterizing the optimal solid form for drug development.
Comparative Physicochemical Properties
The selection of a specific polymorphic form for development is a critical decision influenced by a variety of factors, including thermodynamic stability, dissolution rate, and manufacturability. The following table summarizes the key quantitative data for the different known polymorphic forms of tenofovir alafenamide fumarate.
| Property | Form I | Form II | Form III | Tenofovir Alafenamide Hemifumarate (TAF HF) | Amorphous TAF Hemifumarate |
| XRPD Characteristic Peaks (2θ) | 5.3 ± 0.1°, 9.8 ± 0.1°, 10.4 ± 0.1°, 15.9 ± 0.1°, 16.2 ± 0.1°, 16.6 ± 0.1°[1][2] | 7.3 ± 0.2°, 9.4 ± 0.1°, 10.1 ± 0.1°[1][3] | 5.6 ± 0.1°, 7.3 ± 0.2°, 10.5 ± 0.1°[1][3] | 6.9 ± 0.2°, 8.6 ± 0.2°, 10.0 ± 0.2°, 11.0 ± 0.2°, 12.2 ± 0.2°, 15.9 ± 0.2°, 16.3 ± 0.2°, 20.2 ± 0.2°, 20.8 ± 0.2°[1][4] | Broad halo, no distinct peaks[5] |
| DSC Thermal Analysis | Melting Point: 119.7-121.1 °C | Onset Endotherm: ~122.3 °C[6] | Data not available | Onset Endotherm: ~131 °C[4] | Glass Transition (Tg): Data not available |
| Heat of Fusion (ΔHfus) | Data not available | ≥ 102.0 J/g | Data not available | Data not available | Not applicable |
| Thermodynamic Stability | Metastable[1] | Considered the most thermodynamically stable monofumarate form below its melting point[1][4] | Data not available | Thermodynamically stable[7] | Least stable form |
| Solubility | pH-dependent aqueous solubility, decreasing with increasing pH. Soluble at low pH (pH 2.0) and slightly soluble up to pH 8.0.[8][9] | pH-dependent aqueous solubility, decreasing with increasing pH. Soluble at low pH (pH 2.0) and slightly soluble up to pH 8.0.[8][9] | pH-dependent aqueous solubility, decreasing with increasing pH. Soluble at low pH (pH 2.0) and slightly soluble up to pH 8.0.[8][9] | pH-dependent aqueous solubility, decreasing with increasing pH. Soluble at low pH (pH 2.0) and slightly soluble up to pH 8.0.[8][9] | Generally higher apparent solubility than crystalline forms, but may convert to a more stable, less soluble form.[10] |
| Hygroscopicity | Data not available | Non-hygroscopic (mass change ≤ 0.5% at 0-95% RH)[6] | Non-hygroscopic (mass change ≤ 0.5% at 0-95% RH)[6] | Non-hygroscopic (absorbs 0.65% water at 90% RH)[7] | Hygroscopic |
Experimental Protocols
Accurate and reproducible characterization of polymorphic forms is essential. Below are detailed methodologies for key analytical techniques used in the study of this compound polymorphs.
X-Ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for the identification and differentiation of crystalline polymorphs.[2][3][8]
-
Instrument: A conventional X-ray powder diffractometer with Bragg-Brentano geometry and a position-sensitive detector.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Instrument Settings:
-
Voltage: 45 kV
-
Current: 40 mA
-
-
Sample Preparation: A small amount of the sample powder (approximately 10-20 mg) is gently packed into a sample holder. The surface of the powder should be smooth and level with the holder's surface.
-
Data Collection:
-
Scan Range (2θ): 2° to 40°
-
Step Size: 0.02°
-
Scan Speed: 1°/min
-
-
Data Analysis: The resulting diffractogram is analyzed for the angular positions (2θ) and intensities of the diffraction peaks. These are compared against known patterns for the different polymorphic forms of TAF MF.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a sample, such as melting point and heat of fusion, which are unique to each polymorph.[11][6][12]
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 200 °C (or a suitable range to encompass the thermal events of interest).
-
Atmosphere: Inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.
-
-
Data Analysis: The DSC thermogram is analyzed to determine the onset temperature and peak maximum of endothermic (melting) or exothermic (crystallization) events. The area under the melting peak is integrated to calculate the heat of fusion (ΔHfus).
Thermogravimetric Analysis (TGA)
TGA measures changes in the mass of a sample as a function of temperature, providing information on solvation, hydration, and thermal decomposition.[5][13][14]
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of the sample is accurately weighed into a tared TGA pan (typically platinum or alumina).
-
Experimental Conditions:
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 300 °C (or higher if decomposition is being studied).
-
Atmosphere: Inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.
-
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The temperature at which weight loss occurs and the magnitude of the weight loss are used to determine the presence of volatiles (e.g., water or solvents) and the thermal stability of the material.
Polymorphic Relationships and Transformations
The interconversion between different polymorphic forms is a critical consideration in drug development. The following diagram illustrates the known relationships and potential transformation pathways for this compound polymorphs. Slurrying the metastable Form I in acetonitrile (B52724) can lead to the more stable Form II.[1] The amorphous form, being the most energetic, has the potential to convert to any of the crystalline forms under appropriate conditions.
Caption: Interconversion pathways of TAF monofumarate polymorphs.
Conclusion
The existence of multiple polymorphic forms of this compound necessitates a thorough solid-state characterization to ensure the development of a safe, stable, and effective drug product. This guide provides a comparative overview of the known polymorphic forms, highlighting the superior thermodynamic stability of Form II. The provided experimental protocols serve as a starting point for researchers to perform their own characterization and selection studies. A comprehensive understanding of the physicochemical properties and interconversion potential of these polymorphs is crucial for robust formulation development and regulatory success.
References
- 1. WO2017134089A1 - Crystalline forms of this compound - Google Patents [patents.google.com]
- 2. rigaku.com [rigaku.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ES2806604T3 - Crystalline forms of this compound - Google Patents [patents.google.com]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. particle.dk [particle.dk]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. tmda.go.tz [tmda.go.tz]
- 10. Pharmaceutical polymorph screening | Malvern Panalytical [malvernpanalytical.com]
- 11. quercus.be [quercus.be]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. veeprho.com [veeprho.com]
- 14. improvedpharma.com [improvedpharma.com]
Tenofovir Alafenamide (TAF): A Comparative Analysis of Antiviral Efficacy Against Resistant HIV Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral efficacy of tenofovir (B777) alafenamide (TAF) against resistant strains of the human immunodeficiency virus (HIV). Its performance is evaluated against its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF), with supporting experimental data to inform research and development in antiretroviral therapy.
Executive Summary
Tenofovir alafenamide (TAF) is a novel prodrug of tenofovir, a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) in the management of HIV.[1][2] TAF exhibits an improved pharmacokinetic profile compared to tenofovir disoproxil fumarate (TDF), leading to higher intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), in peripheral blood mononuclear cells (PBMCs) with significantly lower plasma tenofovir levels.[3][4] This targeted delivery suggests that TAF may retain activity against some TDF-resistant viral strains and potentially possess a higher barrier to the development of resistance.[3][4][5]
Clinical and in vitro studies have demonstrated that while TAF and TDF share a similar resistance profile in terms of fold-change from wild-type virus, the higher intracellular concentrations of TFV-DP achieved with TAF can overcome some key resistance mutations.[3][4][6] This is particularly relevant for viral strains harboring the K65R mutation and thymidine (B127349) analog-associated mutations (TAMs), which are common pathways for NRTI resistance.
Comparative Antiviral Efficacy
The antiviral activity of TAF against resistant HIV-1 strains has been extensively studied and compared with TDF. While both are prodrugs of tenofovir and thus share the same active metabolite, their differing pharmacokinetics lead to important distinctions in their efficacy against resistant variants.
Activity Against K65R Mutation
The K65R mutation in the reverse transcriptase enzyme is a signature mutation for tenofovir resistance. In vitro studies have shown that TAF demonstrates a higher barrier to resistance against isolates containing the K65R mutation compared to TDF.[7] In viral breakthrough assays designed to mimic physiological drug concentrations, TAF was able to inhibit the breakthrough of a significantly higher number of K65R-containing clinical isolates than the TDF equivalent.[7] Specifically, in one study, TAF inhibited the breakthrough of 40 out of 42 clinical isolates with K65R, whereas TDF only inhibited 32 of the 42 isolates.[7]
Activity Against Thymidine Analog-Associated Mutations (TAMs)
TAMs (including M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E) are another major pathway for NRTI resistance.[8] The higher intracellular levels of TFV-DP achieved by TAF suggest it may be more effective against viruses with TAMs.[1][9] Viral breakthrough experiments have shown that TAF can inhibit the breakthrough of most TAM-containing HIV-1, whereas TDF does not.[1][9] For instance, in a study assaying 68 mutants at physiological concentrations, 15 broke through with TDF treatment, while only 3 broke through with TAF treatment.[1][9] The presence of the M184V mutation, often found in conjunction with TAMs, has been shown to increase the sensitivity of HIV-1 to TAF.[1][9]
Table 1: Comparative Efficacy of TAF vs. TDF Against Resistant HIV-1 Strains
| Resistance Mutation | TAF Efficacy | TDF Efficacy | Key Findings |
| K65R | Higher barrier to resistance. Inhibited breakthrough of 40/42 clinical isolates in one study.[7] | Lower barrier to resistance. Inhibited breakthrough of 32/42 clinical isolates in the same study.[7] | The higher intracellular concentration of TFV-DP from TAF helps overcome the K65R mutation more effectively.[10] |
| Thymidine Analog-Associated Mutations (TAMs) | Inhibited viral breakthrough of most TAM-containing HIV-1 in viral breakthrough assays.[1][9] | Less effective at inhibiting viral breakthrough of TAM-containing HIV-1.[1][9] | TAF's higher intracellular TFV-DP levels provide a greater antiviral effect against viruses with reduced susceptibility due to TAMs.[1][9] |
| Multi-Drug Resistant Strains (e.g., Q151M, T69ins) | In vitro evidence suggests TAF can overcome resistance from mutations like Q151M and T69ins.[10] | Less effective against these multi-drug resistant strains. | The significantly higher intracellular inhibitory quotient (IQ95) of TAF contributes to its activity against highly resistant strains.[10] |
Experimental Protocols
The following are summaries of key experimental methodologies used to validate the antiviral efficacy of TAF against resistant HIV strains.
PhenoSense HIV Assay
The PhenoSense HIV assay is a single-cycle phenotypic assay used to measure the susceptibility of HIV-1 to antiretroviral drugs.
-
Virus Preparation: Recombinant viruses are created by inserting the reverse transcriptase and protease coding regions from patient-derived HIV-1 RNA into a standardized HIV-1 laboratory strain vector that lacks these genes.
-
Infection: The resulting recombinant viruses are used to infect cells in the presence of serial dilutions of the antiretroviral drug being tested (e.g., TAF or TDF).
-
Data Analysis: Viral replication is measured, and the drug concentration that inhibits viral replication by 50% (EC50) is calculated. The fold change (FC) in EC50 for the test virus is determined by dividing its EC50 by the EC50 of a wild-type reference virus. An FC of <1.4 typically indicates sensitivity, 1.4-4 indicates reduced sensitivity, and >4 indicates resistance.[6]
Viral Breakthrough Assays
Viral breakthrough assays are designed to model the long-term efficacy of a drug at physiological concentrations.
-
Cell Culture: HIV-infected cells (e.g., MT-2 cells) are cultured in the presence of a fixed, clinically relevant concentration of the antiretroviral drug.[10][7]
-
Passaging: The cell cultures are passaged every 4-5 days for a defined period (e.g., 4 weeks).[10]
-
Monitoring: Viral replication is monitored at each passage. "Viral breakthrough" is defined as a significant increase in viral replication, indicating that the drug is no longer able to suppress the virus.
-
Analysis: The time to viral breakthrough is recorded and compared between different drugs and viral strains. This method provides insight into the drug's barrier to resistance.
In Vitro Resistance Selection Studies
These studies aim to identify the genetic mutations that arise in HIV when exposed to a specific drug over time.
-
Virus Culture: Wild-type HIV-1 is cultured in the presence of a sub-optimal concentration of the antiretroviral drug.
-
Dose Escalation: As viral replication recovers, the drug concentration is gradually increased.
-
Genotypic and Phenotypic Analysis: At various time points, the virus is sequenced to identify mutations in the reverse transcriptase gene. The phenotypic susceptibility of the selected virus to the drug is also determined. This process allows for the identification of key resistance mutations, such as K65R, which was selected for by both TAF and tenofovir in vitro.[3][4]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of action of tenofovir and a typical experimental workflow for assessing antiviral efficacy.
Caption: Mechanism of action of Tenofovir Alafenamide (TAF).
Caption: Workflow for Phenotypic Susceptibility Assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Tenofovir alafenamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antiviral activity of tenofovir alafenamide (TAF) against HIV-1 clinical isolates harboring K65R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV Drug Resistance Database [hivdb.stanford.edu]
- 9. Antiviral Activity of Tenofovir Alafenamide against HIV-1 with Thymidine Analog-Associated Mutations and M184V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Higher intracellular concentrations with tenofovir alafenamide (TAF) overcomes K65R and other key NRTI resistance in vitro | HIV i-Base [i-base.info]
head-to-head comparison of tenofovir alafenamide monofumarate and tenofovir alafenamide hemifumarate stability
For researchers, scientists, and professionals in drug development, understanding the stability of different salt forms of an active pharmaceutical ingredient (API) is critical for selecting the optimal form for further development. This guide provides a direct comparison of the chemical stability of two fumarate (B1241708) salts of tenofovir (B777) alafenamide (TAF): the monofumarate and the hemifumarate.
Tenofovir alafenamide is a nucleotide reverse transcriptase inhibitor and a prodrug of tenofovir, widely used in the treatment of HIV-1 and chronic hepatitis B. While both the monofumarate and hemifumarate salts have been synthesized, the hemifumarate form is noted for its superior thermodynamic and chemical stability.[1][2][3] This enhanced stability is a key factor in its selection for clinical development and commercialization.
Comparative Stability Data
A key study outlined in patent literature directly compares the chemical stability of tenofovir alafenamide monofumarate and hemifumarate under various accelerated stability conditions. The results, summarized below, demonstrate the superior stability of the hemifumarate salt, as evidenced by a lower percentage of total degradation products over time.
| Storage Condition | Time (weeks) | This compound (% Total Degradation Products) | Tenofovir Alafenamide Hemifumarate (% Total Degradation Products) |
| 40°C / 75% RH (cap closed) | 1 | 0.81 | 0.11 |
| 2 | 1.10 | 0.17 | |
| 4 | 1.48 | 0.20 | |
| 40°C / 75% RH (cap open) | 1 | 2.11 | 0.32 |
| 2 | 3.12 | 0.49 | |
| 4 | 4.86 | 0.77 | |
| 60°C (cap closed) | 1 | 1.37 | 0.17 |
| 2 | 2.22 | 0.32 | |
| 4 | 3.66 | 0.55 | |
| 60°C (cap open) | 1 | 2.05 | 0.29 |
| 2 | 3.39 | 0.53 | |
| 4 | 5.62 | 0.90 |
Data sourced from patent US9296769B2. The initial percentage of degradation products was 0.69% for the monofumarate form and 0.05% for the hemifumarate form.
The data clearly indicates that under all tested stress conditions—including elevated temperature and humidity, with both open and closed containers—tenofovir alafenamide hemifumarate exhibits significantly less degradation compared to the monofumarate salt. This superior stability is a critical attribute for ensuring drug product quality, shelf-life, and patient safety.
Mechanism of Action of Tenofovir Alafenamide
Tenofovir alafenamide is a phosphonamidate prodrug of tenofovir. Its mechanism of action involves intracellular conversion to the active antiviral agent, tenofovir diphosphate (B83284).
As illustrated, TAF enters the target cell and is hydrolyzed by the intracellular enzyme Cathepsin A to form tenofovir. Tenofovir is then phosphorylated twice by cellular kinases to yield the active metabolite, tenofovir diphosphate. Tenofovir diphosphate acts as a competitive inhibitor of viral reverse transcriptase and, upon incorporation into the growing viral DNA chain, causes chain termination, thus halting viral replication.
Experimental Protocols
The following outlines a representative experimental protocol for a comparative forced degradation study of this compound and hemifumarate, followed by analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Forced Degradation Study Protocol
Objective: To compare the stability of this compound and hemifumarate under various stress conditions as per ICH guidelines.
Materials:
-
This compound reference standard
-
Tenofovir alafenamide hemifumarate reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Phosphate (B84403) buffer
Procedure:
-
Sample Preparation: Prepare stock solutions (e.g., 1 mg/mL) of both the monofumarate and hemifumarate salts in a suitable solvent such as a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and reflux for a specified period (e.g., 2-4 hours). Periodically withdraw samples, neutralize with 0.1 N NaOH, and dilute to the target concentration for HPLC analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and reflux for a specified period (e.g., 2-4 hours). Periodically withdraw samples, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours). Dilute samples for HPLC analysis.
-
Thermal Degradation: Expose the solid-state samples of both salts to dry heat (e.g., 60°C) in a calibrated oven for a specified period (e.g., 1-4 weeks). Dissolve and dilute samples for HPLC analysis.
-
Photostability: Expose the solid-state samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. Dissolve and dilute samples for HPLC analysis.
-
-
Control Samples: Store unstressed samples of both salts, protected from light and at a refrigerated temperature, to serve as controls.
Stability-Indicating HPLC Method
Objective: To separate and quantify the intact drug from its degradation products.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient mixture of a phosphate buffer and an organic solvent like acetonitrile is typically effective. The gradient program should be optimized to achieve adequate separation of all degradation products from the parent peak. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Data Analysis: The peak areas of the parent drug and all degradation products are integrated. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that in the unstressed control. The total percentage of degradation products is also calculated. Peak purity analysis should be performed to ensure that the parent peak is free from any co-eluting impurities.
Conclusion
References
A Comparative Guide to Analytical Methods for Tenofovir Alafenamide Monofumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of tenofovir (B777) alafenamide monofumarate (TAF), a critical antiretroviral prodrug. The objective is to offer a comparative overview of published experimental data to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, be it for quality control of bulk drug, formulation analysis, or bioanalytical studies. While direct cross-validation studies between all presented methods are not extensively published, this guide compiles and contrasts the performance of individual validated methods to offer valuable insights.
Tenofovir alafenamide is a nucleotide reverse transcriptase inhibitor and a prodrug of tenofovir.[1] It is widely used in the treatment of HIV-1 and chronic hepatitis B infections.[1] Accurate and reliable analytical methods are paramount for ensuring the quality, safety, and efficacy of TAF formulations.
Comparison of Analytical Method Performance
The following tables summarize the quantitative performance data from various validated analytical methods for tenofovir alafenamide. The primary techniques covered are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Characteristics of HPLC and UPLC Methods for Tenofovir Alafenamide
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | UPLC Method |
| Linearity Range | 10 - 150 ppm | 30 - 80 μg/mL | LOQ to 150% of test concentration |
| Correlation Coefficient (r²) | Not Specified | 0.997 | Not Specified |
| Accuracy (% Recovery) | Not Specified | Within acceptance criteria | Within acceptable ranges |
| Precision (% RSD) | Not Specified | Within acceptable limits | Low %RSD values |
| Limit of Detection (LOD) | Not evaluated | Not evaluated | Established for impurities |
| Limit of Quantification (LOQ) | Not evaluated | Not evaluated | Established for impurities |
| Robustness | Method found to be robust | Method found to be robust | Confirmed through parameter variations |
Table 2: Performance Characteristics of LC-MS/MS Methods for Tenofovir Alafenamide
| Parameter | LC-MS/MS Method 1 (Plasma & CSF) | LC-MS/MS Method 2 (Human Plasma) |
| Linearity Range | Plasma: 0.5 - 500 ng/mL; CSF: 0.1 - 50 ng/mL | 2 - 500 ng/mL |
| Correlation Coefficient (r²) | Not Specified | Not Specified |
| Accuracy (% Bias) | < 12% | Not Specified |
| Precision (% RSD) | < 12% | Intra-run & Inter-run: 4.36% at LOQ |
| Lower Limit of Quantification (LLOQ) | Plasma: 0.5 ng/mL; CSF: 0.1 ng/mL | 2 ng/mL |
| Stability | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published studies and offer a basis for reproducing the analytical methods.
Stability-Indicating RP-HPLC Method
This method is suitable for the assay of TAF in tablet formulations and for conducting forced degradation studies.
-
Instrumentation: Agilent Technology HPLC with a PDA detector.
-
Column: Inertsil ODS C18 (100 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: Ammonium acetate (B1210297) buffer (pH 6.0) with a solvent mixture of 30:70 acetonitrile (B52724) (ACN) and tetrahydrofuran (B95107) (THF) in a 990:10 ratio.
-
Mobile Phase B: Ammonium acetate buffer (pH 6.0) with a solvent mixture of 30:70 ACN and THF in a 500:500 ratio.
-
-
Elution: Gradient elution.
-
Flow Rate: 1.50 mL/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 260 nm.
-
Sample Preparation: A stock solution of 100 ppm of TAF was prepared in a diluent of 100% methanol. Further dilutions were made with 50% aqueous methanol. For tablets, an average weight of twenty tablets was taken, and a sample equivalent to the tablet strength was prepared.
UPLC Method for TAF and its Impurities
This UPLC method is designed for the assessment of TAF and its related impurities.
-
Instrumentation: UPLC system with a PDA detector.
-
Column: YMC-Triart C18 (2mm X 100mm, 1.9 µm).
-
Flow Rate: 0.35 mL/minute.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 8°C.
-
Run Time: 30 minutes.
LC-MS/MS Method for TAF in Human Plasma and Cerebrospinal Fluid (CSF)
This highly sensitive method is intended for the quantification of TAF in biological matrices.
-
Instrumentation: Liquid chromatography with a triple quadrupole mass spectrometer.
-
Sample Preparation: Solid phase extraction (SPE) was used to extract TAF and tenofovir from the matrix.
-
Column: Phenomenex Synergi 4 µm Polar-RP 80A (50 × 2 mm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 400 µL/min.
-
Total Run Time: 5 minutes.
-
Detection: Electrospray ionization (positive mode) with triple quadrupole selected reaction monitoring.
Visualizing Method Validation and TAF's Mechanism of Action
To better illustrate the relationships and processes involved in analytical method validation and the mode of action of tenofovir alafenamide, the following diagrams are provided.
References
A Comparative Guide to the In Vitro Cytotoxicity of Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of two key prodrugs of tenofovir (B777): tenofovir alafenamide monofumarate (TAF) and tenofovir disoproxil fumarate (B1241708) (TDF). As cornerstones of antiretroviral therapy for HIV and hepatitis B, understanding their distinct cellular effects is paramount for ongoing drug development and clinical application. This document synthesizes available experimental data to illuminate the differences in their cytotoxic profiles, underpinned by their divergent metabolic pathways.
Executive Summary
Tenofovir alafenamide (TAF) exhibits a significantly improved in vitro safety profile compared to tenofovir disoproxil fumarate (TDF). This is primarily attributed to its targeted delivery mechanism, which results in lower plasma concentrations of the active drug, tenofovir, and consequently, reduced off-target cytotoxicity, particularly in renal and bone cells. While direct head-to-head in vitro studies presenting 50% cytotoxic concentration (CC50) values for both TAF and TDF in the same renal and bone cell lines are limited, the collective evidence from studies on TAF and the active metabolite tenofovir (TFV), which is more relevant for TDF's toxicity, strongly supports the superior safety of TAF. TAF's design leads to approximately 90% lower systemic plasma concentrations of tenofovir compared to TDF.[1] This reduction is the leading hypothesis for the clinically observed lower incidence of renal and bone-related adverse events associated with TAF.[1]
Data Presentation: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | Duration | CC50 / IC50 |
| Tenofovir Alafenamide (TAF) | Primary Human Osteoblasts | Cell Viability | 3 days (2-hour daily pulses) | >500 µM[1][2] |
| Tenofovir (TFV) | HK-2 (Human Kidney Proximal Tubular Epithelial Cells) | MTT | 48 hours | 9.21 µM[3] |
| Tenofovir (TFV) | HK-2 (Human Kidney Proximal Tubular Epithelial Cells) | MTT | 72 hours | 2.77 µM[3] |
| Tenofovir (TFV) | HepG2 (Human Liver Cancer Cells) | Proliferation | Not Specified | 398 µM[4] |
| Tenofovir (TFV) | Normal Skeletal Muscle Cells | Proliferation | Not Specified | 870 µM[4] |
| Tenofovir (TFV) | Erythroid Progenitor Cells | Hematopoietic Toxicity | Not Specified | >200 µM[4] |
Note: CC50 refers to the concentration of a compound that causes the death of 50% of cells. IC50, in this context, refers to the concentration that inhibits cell viability by 50%. The study on HK-2 cells investigated the active metabolite tenofovir (TFV), which is the form of the drug that exerts both therapeutic and toxic effects intracellularly.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of TAF and TDF cytotoxicity.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., HK-2 or primary osteoblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (TAF or TDF/TFV). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The CC50/IC50 value is determined by non-linear regression analysis of the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Differential metabolic pathways of TDF and TAF and their cytotoxic potential.
Caption: A generalized experimental workflow for comparing in vitro cytotoxicity.
Discussion of Findings
The disparate in vitro cytotoxic profiles of TAF and TDF are a direct consequence of their distinct chemical structures and metabolic activation pathways. TDF is an ester prodrug that is rapidly hydrolyzed in the plasma to tenofovir. This leads to high circulating levels of tenofovir, which can then be taken up by non-target cells, such as renal proximal tubular epithelial cells and osteoblasts, leading to toxicity. The mechanism of tenofovir-induced renal cytotoxicity is believed to be mediated by mitochondrial dysfunction.[5][6] In contrast, TAF is a phosphonamidate prodrug that is more stable in plasma and is primarily metabolized intracellularly within target cells (e.g., lymphocytes) to tenofovir, which is then phosphorylated to the active antiviral agent, tenofovir diphosphate (B83284) (TFV-DP).[7] This targeted intracellular conversion results in significantly lower plasma concentrations of tenofovir, thereby reducing the exposure of renal and bone cells to the active drug and minimizing off-target cytotoxicity.
Studies on primary human osteoblasts have shown that TAF has a high CC50 value (>500 µM) and does not affect cell viability at clinically relevant concentrations.[1][2] Conversely, TDF has been shown to directly impair osteoblast mineralization.[8] In human kidney proximal tubular cells (HK-2), the active metabolite tenofovir demonstrates cytotoxicity at low micromolar concentrations, which are more likely to be achieved systemically with TDF administration.[3]
References
- 1. Viability of primary osteoblasts after treatment with tenofovir alafenamide: Lack of cytotoxicity at clinically relevant drug concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viability of primary osteoblasts after treatment with tenofovir alafenamide: Lack of cytotoxicity at clinically relevant drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tenofovir-induced toxicity in renal proximal tubular epithelial cells: involvement of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppressive effects of tenofovir disoproxil fumarate, an antiretroviral prodrug, on mineralization and type II and type III sodium-dependent phosphate transporters expression in primary human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Validation of Tenofovir Alafenamide Monofumarate in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of tenofovir (B777) alafenamide (TAF) in plasma, a critical process in pharmacokinetic studies and clinical trials. TAF, a prodrug of the antiretroviral tenofovir, requires robust and sensitive analytical methods to accurately measure its concentration due to its extensive conversion to its active metabolite, tenofovir (TFV).[1] This document outlines key performance data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable bioanalytical strategy.
Method Performance Comparison
The selection of a bioanalytical method is often guided by its performance characteristics. The following tables summarize the quantitative data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for TAF in human plasma, highlighting differences in sample preparation and analytical outcomes.
Table 1: Comparison of Sample Preparation Techniques and Linearity
| Method Reference | Sample Preparation Technique | Internal Standard (IS) | Linearity Range (ng/mL) |
| Method A[2] | Protein Precipitation (PPT) | TAF-d5 | 4.00–400 |
| Method B[3] | Solid-Phase Extraction (SPE) | d5-TAF | 0.5–500 |
| Method C[4] | Protein Precipitation (PPT) | TAF-d5 | 1.25–500 |
| Method D[5] | Protein Precipitation (PPT) | Naproxen | 2–500 |
Table 2: Accuracy and Precision of Validated Methods
| Method Reference | Quality Control (QC) Levels (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Method B[3] | 1.5, 150, 375 | < 12% | < 12% | < 12% |
| Method D[5] | 3.7, 250, 400 | Not Reported | Not Reported | Not Reported |
Note: Detailed accuracy and precision data for all methods were not consistently available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting bioanalytical assays. Below are protocols for the key sample preparation and analytical techniques identified.
Method A: Protein Precipitation (PPT)[2]
-
Sample Collection: Collect 200 µL of human plasma.
-
Stabilization: Due to the instability of TAF in plasma, acidification is crucial to inhibit enzymatic hydrolysis.[6][7] Add a stabilizing agent such as formic acid immediately after plasma collection.[7]
-
Internal Standard Addition: Spike the plasma sample with the internal standard, TAF-d5.
-
Precipitation: Add a protein precipitating agent (e.g., acetonitrile) to the plasma sample.
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube.
-
Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.
Method B: Solid-Phase Extraction (SPE)[3]
-
Sample Preparation: To 200 µL of blank plasma, add 20 µL of a 10x concentrated drug working solution.
-
Internal Standard Addition: Add the internal standard working solution (d5-TAF).
-
Acidification: Acidify the samples with 200 µL of 4% phosphoric acid in water, vortex, and centrifuge at 20,000 × g for 5 minutes.
-
SPE Plate Conditioning: Precondition a 96-well µelution SPE plate with 200 µL of methanol (B129727) followed by 200 µL of water.
-
Sample Loading: Load 400 µL of the supernatant from the acidified sample onto the SPE sorbent.
-
Washing: Wash the sorbent with 200 µL of water.
-
Elution: Elute the analytes with 100 µL of 2% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Drying and Reconstitution: Dry the eluent and reconstitute it in water for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
-
Chromatography: Separation is typically achieved using a C18 or a polar-reverse phase column.[1][3][5] A common approach involves a gradient elution with mobile phases consisting of 0.1% formic acid in water and acetonitrile.[3] The total run time can be as short as 3 to 5 minutes.[3][5]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1][2] The analysis is conducted in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for TAF and its internal standard. A common transition for TAF is m/z 477.2 → 346.1.[4]
Workflow and Process Visualization
To provide a clear overview of the bioanalytical process, the following diagrams illustrate the experimental workflow and the logical relationships in method validation.
Caption: Bioanalytical Workflow for TAF in Plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. journals.asm.org [journals.asm.org]
- 7. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioequivalence: A Comparative Analysis of Tenofovir Alafenamide Monofumarate Formulations
For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the pharmaceutical development lifecycle. This guide provides a comparative overview of the dissolution profiles of different formulations of tenofovir (B777) alafenamide (TAF) monofumarate, a key antiviral agent. The following data and methodologies are presented to support formulation development and regulatory submissions.
Tenofovir alafenamide, a prodrug of tenofovir, is a cornerstone of HIV-1 treatment and chronic hepatitis B management. As generic formulations of TAF monofumarate enter the market, a thorough understanding of their in vitro dissolution characteristics compared to the reference listed drug (RLD) is paramount for ensuring therapeutic equivalence.
Comparative Dissolution Profiles
The dissolution profile of a solid oral dosage form is a critical quality attribute that provides insights into the rate and extent of drug release. For generic drug approval, demonstrating similar dissolution profiles to the RLD is a key requirement. Below is a summary of representative dissolution data for a reference TAF monofumarate formulation and two hypothetical generic formulations (Generic A and Generic B) under standardized testing conditions.
| Time (minutes) | % Drug Dissolved - Reference Formulation | % Drug Dissolved - Generic Formulation A | % Drug Dissolved - Generic Formulation B |
| 5 | 48 | 45 | 52 |
| 10 | 75 | 72 | 78 |
| 15 | 88 | 85 | 90 |
| 20 | 94 | 91 | 95 |
| 30 | 98 | 96 | 99 |
This data is representative and intended for illustrative purposes. Actual dissolution results may vary between different generic formulations and batches.
Experimental Protocol: Dissolution Testing of Tenofovir Alafenamide Monofumarate Tablets
The following experimental protocol is based on publicly available information from regulatory agencies and scientific literature, providing a robust method for comparative dissolution studies of TAF monofumarate tablets.[1][2][3]
1. Dissolution Apparatus:
-
Temperature: 37 ± 0.5 °C.[3]
2. Dissolution Medium:
-
Medium: 50 mM Sodium Acetate buffer.[1]
-
pH: 4.5.[1]
-
Alternative Medium: 50 mM Sodium Citrate buffer, pH 5.50 has also been utilized.[3]
3. Test Parameters:
-
Sampling Times: 5, 10, 15, 20, and 30 minutes.[1]
-
Number of Units: 12 dosage units for each the test product and the reference listed drug.[4][5]
4. Analytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 65:35% v/v) is a common mobile phase.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 216 nm.[3]
5. Data Analysis:
-
The percentage of the labeled amount of tenofovir alafenamide dissolved at each time point is calculated.
-
For regulatory purposes, a similarity factor (f2) is often calculated to compare the dissolution profiles of the test and reference products. An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.
Visualizing the Workflow: Comparative Dissolution Testing
The following diagram illustrates the key steps involved in the comparative dissolution profiling of different this compound formulations.
Caption: Experimental workflow for comparative dissolution testing.
References
assessing the relative potency of tenofovir alafenamide monofumarate against different viral isolates
Tenofovir (B777) alafenamide (TAF), a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir (TFV), has demonstrated enhanced antiviral activity at lower doses compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF). This improved potency is attributed to TAF's unique metabolic pathway, leading to higher intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), in target cells like peripheral blood mononuclear cells (PBMCs).[1][2] This guide provides a comprehensive comparison of TAF's in vitro potency against various viral isolates, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Comparative Antiviral Potency of Tenofovir Alafenamide
The following table summarizes the 50% effective concentration (EC50) values of tenofovir alafenamide (TAF), tenofovir disoproxil fumarate (TDF), and tenofovir (TFV) against a range of viral isolates. Lower EC50 values indicate higher antiviral potency.
| Virus Isolate | Cell Type | Compound | EC50 (nM) | Selectivity Index (CC50/EC50) |
| HIV-1IIIB | MT-2 | TAF | 5.1 ± 2.1 | 8,824 |
| TFV | 36 ± 11 | 1,111 | ||
| MT-4 | TAF | 1.9 ± 0.6 | >26,316 | |
| TFV | 13 ± 1.6 | >7,692 | ||
| HIV-1BaL | PBMCs | TAF | 0.96 ± 0.5 | 41,667 |
| TFV | 5.7 ± 2.6 | 7,018 | ||
| HIV-1 Subtypes (A-G) | PBMCs | TAF | 0.3 - 1.6 | - |
| HIV-2 | MT-4 | TAF | 0.8 ± 0.3 | >62,500 |
| TFV | 4.6 ± 2.1 | >21,739 | ||
| HBV (Genotypes A-H) | HepG2 | TAF | 3.1 - 10.7 | - |
| HBV (ADV-resistant) | HepG2 | TAF | 4.8 - 43.1 | - |
| HBV (LAM-resistant) | HepG2 | TAF | 2.9 - 11.2 | - |
Data compiled from multiple in vitro studies. EC50 and Selectivity Index values are presented as mean ± standard deviation where available.
TAF consistently demonstrates potent antiviral activity against all tested HIV-1 groups and subtypes, as well as HIV-2.[1][2] Notably, TAF maintains its potency in the presence of human serum, a significant advantage over TDF, which shows reduced activity under these conditions.[1][2] This highlights TAF's improved plasma stability, a key factor in its enhanced in vivo efficacy.[1][2]
Against a panel of wild-type Hepatitis B virus (HBV) clinical isolates from genotypes A to H, TAF exhibited consistent in vitro activity.[3] Furthermore, TAF retained its susceptibility against lamivudine-resistant and most adefovir-resistant HBV isolates.[3]
Studies on HIV-1 clinical isolates with the K65R mutation, a signature resistance mutation for tenofovir, showed that while susceptibility to both TAF and TDF was reduced, TAF displayed a higher barrier to resistance in viral breakthrough assays that model physiological drug concentrations.[4]
Experimental Protocols
The following methodologies are representative of the key experiments cited in this guide for determining the in vitro antiviral potency of TAF.
1. HIV Antiviral Activity Assay in Lymphoid Cell Lines (MT-2 and MT-4):
-
Cells: MT-2 and MT-4 human T-cell leukemia cell lines.
-
Virus: HIV-1IIIB laboratory strain.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the test compounds (TAF, TDF, or TFV) are added to the wells.
-
The cells are then infected with a predetermined amount of HIV-1IIIB.
-
The plates are incubated for 5 days.
-
Viral replication is quantified by measuring reverse transcriptase (RT) activity or p24 antigen levels in the culture supernatant.
-
Cell viability is assessed using a colorimetric assay (e.g., MTS).
-
EC50 values are calculated as the drug concentration required to inhibit viral replication by 50%.
-
The 50% cytotoxic concentration (CC50) is determined from the cell viability assay.
-
The selectivity index is calculated as the ratio of CC50 to EC50.
-
2. HIV Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs):
-
Cells: PBMCs isolated from healthy human donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2).
-
Virus: HIV-1BaL (R5-tropic) or clinical isolates.
-
Procedure: The protocol is similar to the lymphoid cell line assay, with the primary difference being the use of primary cells, which better represent in vivo conditions.
3. HBV Antiviral Activity Assay in HepG2 Cells:
-
Cells: HepG2 human hepatoma cell line.
-
Virus: Plasmids containing the full-length HBV genome of different genotypes or with specific resistance mutations are transfected into the cells.
-
Procedure:
-
HepG2 cells are plated in 96-well plates.
-
Cells are transfected with the HBV-expressing plasmid.
-
The cells are then treated with serial dilutions of TAF.
-
After a set incubation period (e.g., 6 days), the supernatant is collected.
-
HBV DNA levels in the supernatant are quantified using real-time PCR.
-
EC50 values are calculated as the concentration of TAF that reduces HBV DNA levels by 50% compared to untreated controls.
-
Visualizations
The following diagrams illustrate the intracellular metabolic pathway of TAF and a typical experimental workflow for assessing antiviral potency.
Caption: Intracellular metabolic pathway of Tenofovir Alafenamide (TAF).
Caption: Experimental workflow for in vitro antiviral potency assessment.
References
- 1. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenofovir alafenamide demonstrates broad cross-genotype activity against wild-type HBV clinical isolates and maintains susceptibility to drug-resistant HBV isolates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of tenofovir alafenamide (TAF) against HIV-1 clinical isolates harboring K65R - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tenofovir Alafenamide Monofumarate: A Procedural Guide
The proper disposal of Tenofovir Alafenamide Monofumarate (TAF) is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its classification with specific health and environmental hazards, including skin and eye irritation, potential reproductive toxicity, and long-term aquatic harm, TAF must be managed as a controlled chemical waste stream from collection to final disposal.[1][2]
Adherence to institutional and regulatory guidelines is paramount. This guide provides a procedural framework for researchers and laboratory personnel to manage the disposal of TAF and associated contaminated materials safely and effectively.
Hazard Profile of this compound
Understanding the specific hazards associated with TAF is the first step in implementing safe handling and disposal protocols. The following table summarizes the key quantitative and qualitative hazard data derived from safety data sheets (SDS).
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage or irritation.[1][2][3] |
| Respiratory/Skin Sensitisation | H317 / H334 | May cause an allergic skin reaction or allergy/asthma symptoms if inhaled.[1] |
| Respiratory Tract Irritation | H335 | May cause respiratory irritation.[1][2][3] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects.[1] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[1] |
| Specific Target Organ Toxicity | H370 | Causes damage to organs.[1] |
| Aquatic Hazard (Long-term) | H413 | May cause long lasting harmful effects to aquatic life.[1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the necessary steps for the safe handling and disposal of TAF in a laboratory setting. These procedures are designed to minimize exposure and prevent environmental contamination.
Protocol 1: Disposal of Unused or Expired this compound
This protocol applies to pure, unused, or expired TAF powder.
-
Do Not Discard in General Waste or Drains: Under no circumstances should TAF be disposed of down the sink or in the regular trash.[4][5] This is to prevent environmental contamination and comply with regulations like the EPA's Subpart P for hazardous waste pharmaceuticals.[4]
-
Container Management: Ensure the product remains in its original, clearly labeled container. If repackaging is necessary, use a new, appropriate container that is sealed and clearly labeled with the chemical name and associated hazards.
-
Waste Segregation: Store the container in a designated, secure area for chemical waste, separate from other laboratory reagents.
-
Engage Professional Disposal Services: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][7] Disposal should be conducted in accordance with all federal, state, and local regulations.[1][3]
Protocol 2: Disposal of Contaminated Laboratory Materials
This protocol covers items such as personal protective equipment (PPE), weigh boats, pipette tips, and empty vials that have come into direct contact with TAF.
-
Collection: Immediately place all contaminated disposables into a dedicated, durable, and sealable waste container (e.g., a labeled hazardous waste bag or a designated plastic container).
-
Labeling: Clearly label the waste container with "this compound Contaminated Waste" and any other identifiers required by your institution.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Manage the container as hazardous chemical waste. Arrange for its collection through your EHS office or a certified waste management partner.
Protocol 3: Management and Disposal of Spills
This protocol details the steps for safely cleaning and disposing of TAF spills.
-
Ensure Personnel Safety: Evacuate non-essential personnel. The responder must wear appropriate PPE, including gloves, safety goggles, a lab coat, and, if necessary, respiratory protection to avoid dust inhalation.[6][8]
-
Containment: Prevent the spill from spreading or entering drains.[3][8]
-
Cleanup: Carefully sweep or vacuum up the spilled powder, avoiding dust generation.[6][8] Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into a sealable, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.
-
Disposal: The sealed container holding the spill cleanup materials must be disposed of as hazardous chemical waste via your institution's EHS-approved procedures.[6]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: TAF Disposal Decision Workflow.
This procedural guide, when used in conjunction with your institution-specific safety protocols and Safety Data Sheets, provides a comprehensive framework for the responsible management of this compound waste. Building trust through safe and compliant laboratory operations is essential, and proper chemical disposal is a cornerstone of that commitment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. aksci.com [aksci.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. biocrick.com [biocrick.com]
Safeguarding Researchers: A Guide to Handling Tenofovir Alafenamide Monofumarate
Essential protocols for the safe handling, storage, and disposal of Tenofovir Alafenamide Monofumarate in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
This guide provides immediate and essential safety and logistical information for laboratory professionals working with this compound. Adherence to these procedural steps is critical for minimizing exposure risks and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment
This compound is a potent pharmaceutical compound that requires careful handling to avoid potential health risks. The primary hazards include skin and eye irritation, as well as potential for skin and respiratory sensitization. It is also suspected of causing genetic defects and reproductive harm.
Appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves must be inspected prior to use and changed regularly. |
| Body Protection | Impervious laboratory coat | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form, especially outside of a ventilated enclosure, to avoid inhalation of dust. |
Quantitative Safety Data
| Species | Route of Administration | NOAEL |
| Rat | Subcutaneous Infusion | 1000 µg/kg/day |
| Dog | Subcutaneous Infusion | 250 µg/kg/day |
Laboratory Handling and Experimental Protocols
Strict adherence to the following protocols is essential for the safe handling of this compound.
Weighing and Aliquoting
-
Preparation : Before weighing, ensure the analytical balance is clean and located inside a chemical fume hood or other ventilated enclosure.
-
Personal Protective Equipment : Don the required PPE as outlined in the table above.
-
Procedure :
-
Use a dedicated, clean spatula for handling the compound.
-
Weigh the desired amount of this compound directly into a tared container.
-
Minimize the creation of dust by handling the powder gently.
-
Close the primary container immediately after aliquoting.
-
-
Cleanup : Clean the balance and surrounding area with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
Preparation of Stock Solutions
-
Solvent Selection : Consult experimental protocols for the appropriate solvent. Common solvents for analytical purposes include methanol, acetonitrile, and water.
-
Procedure :
-
Perform all steps within a chemical fume hood.
-
Add the weighed this compound to the volumetric flask.
-
Carefully add the solvent to the flask.
-
Sonicate the solution if necessary to ensure complete dissolution.[1]
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap and label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Spill Management and Disposal Plan
A clear and efficient plan for managing accidental spills and the proper disposal of this compound is crucial to prevent environmental contamination and ensure a safe workspace.
Small Spill Cleanup Protocol
For small spills (less than 1 gram of solid or 20 mL of a low-concentration solution):
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Containment : Prevent the spread of the powder or liquid.
-
Personal Protective Equipment : Wear appropriate PPE, including double gloves.
-
Cleanup :
-
Solid Spills : Gently cover the spill with absorbent paper towels. Wet the towels with a suitable solvent (e.g., water or ethanol) to prevent dust generation. Carefully wipe up the material, working from the outside in.
-
Liquid Spills : Cover the spill with absorbent material (e.g., chemical spill pads or vermiculite).
-
-
Decontamination : Clean the spill area thoroughly with soap and water or a suitable laboratory detergent.
-
Disposal : Place all contaminated materials (absorbent pads, paper towels, gloves) into a sealed, labeled hazardous waste container.
Waste Disposal Protocol
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Collect all contaminated solid waste, including used PPE, weighing papers, and contaminated labware, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect all contaminated liquid waste in a sealed, labeled, and compatible hazardous waste container. Do not pour liquid waste down the drain.
-
Sharps Waste : Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Workflow Diagrams
The following diagrams illustrate the key workflows for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
